Panosialin-IA
Description
Structure
2D Structure
Properties
CAS No. |
102338-86-3 |
|---|---|
Molecular Formula |
C21H36O8S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(3-pentadecyl-5-sulfooxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C21H36O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(28-30(22,23)24)18-21(17-19)29-31(25,26)27/h16-18H,2-15H2,1H3,(H,22,23,24)(H,25,26,27) |
InChI Key |
USQVRFZEIYYKND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Panosialin-IA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panosialin-IA, also known as Panosialin B, is a member of the panosialin class of natural products produced by Streptomyces species. These compounds have garnered interest for their antibacterial properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its molecular target, its impact on bacterial physiology, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of Enoyl-ACP Reductase (FabI)
The primary antibacterial mechanism of this compound is the inhibition of enoyl-acyl carrier protein (ACP) reductase, specifically the NADH-dependent isoform known as FabI.[1][2] FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the elongation of fatty acid chains.[3][4][5] This pathway is essential for the biosynthesis of phospholipids, which are primary components of the bacterial cell membrane, and lipopolysaccharides in Gram-negative bacteria. By inhibiting FabI, this compound disrupts the fatty acid elongation cycle, leading to the depletion of essential fatty acids required for membrane integrity and cell viability. This disruption of fatty acid biosynthesis is the key event that underlies the antibacterial activity of this compound.[1]
Signaling Pathway: Bacterial Fatty Acid Synthesis (FAS-II) and Inhibition by this compound
The following diagram illustrates the bacterial FAS-II pathway and the point of inhibition by this compound.
References
Panosialin-IA: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panosialin-IA is a member of a class of naturally occurring acylbenzenediol sulfate compounds produced by actinomycetes of the genus Streptomyces. First identified in the 1970s as an inhibitor of viral sialidases, recent research has unveiled its potent antibacterial properties through the inhibition of the bacterial fatty acid synthesis (FASII) pathway. Specifically, Panosialins target the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme for bacterial survival. This technical guide provides a comprehensive overview of the discovery, origin, chemical properties, and biological activity of this compound and its analogues. It includes available quantitative data, outlines the experimental methodologies for its isolation and characterization, and visualizes its mechanism of action and the workflow of its discovery.
Discovery and Origin
Panosialins were initially discovered in the 1970s from the culture broth of a Streptomyces strain as inhibitors of viral sialidase, acid phosphatase, and polygalacturonase[1]. More recently, a renewed interest in these compounds has been sparked by the discovery of their potent antibacterial activity. A screening program for inhibitors of enoyl-ACP reductase led to the isolation of four Panosialin analogues, designated as Panosialins A, B, wA, and wB, from the culture broth of Streptomyces sp. AN1761[2][3]. These compounds were identified as acylbenzenediol sulfate metabolites and exhibited significant inhibitory activity against various bacterial enoyl-ACP reductases[2][3].
Chemical Structure and Properties
Panosialins are characterized by a 5-alkylbenzene-1,3-disulfate core structure. The different analogues vary in the length and branching of the alkyl side chain. The structures of Panosialins A, B, wA, and wB have been elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[2][3].
Data Presentation
Table 1: Inhibitory Activity of Panosialins against Enoyl-ACP Reductases (IC50)
| Compound | S. aureus FabI (µM) | S. pneumoniae FabK (µM) | M. tuberculosis InhA (µM) |
| Panosialin A | 3-5 | 3-5 | 9-12 |
| Panosialin B | 3-5 | 3-5 | 9-12 |
| Panosialin wA | 3-5 | 3-5 | 9-12 |
| Panosialin wB | 3-5 | 3-5 | 9-12 |
| Data sourced from Kwon et al., 2013[2][3]. |
Table 2: Antibacterial Activity of Panosialins (MIC)
| Compound | S. aureus (µg/mL) | S. pneumoniae (µg/mL) | M. tuberculosis H37Rv (µg/mL) |
| Panosialin A | >128 | >128 | >128 |
| Panosialin B | >128 | >128 | >128 |
| Panosialin wA | 64 | 64 | 128 |
| Panosialin wB | 32 | 32 | 64 |
| Data sourced from Kwon et al., 2013[2][3]. |
Experimental Protocols
The following sections outline the general methodologies for the fermentation of the producing Streptomyces strain, and the isolation, purification, and characterization of Panosialins, as well as the protocols for assessing their biological activity. It is important to note that while the key publication by Kwon et al. (2013) describes these experiments, the detailed, step-by-step protocols are not fully provided in the publicly available literature. The protocols presented here are synthesized from the available information and general laboratory practices for natural product research.
Fermentation of Streptomyces sp. AN1761
A seed culture of Streptomyces sp. AN1761 is prepared by inoculating a suitable liquid medium, such as Tryptic Soy Broth (TSB), and incubating at 28-30°C with shaking for several days. This seed culture is then used to inoculate a larger volume of production medium. Fermentation is carried out in baffled flasks at 28-30°C with vigorous shaking for an extended period (e.g., 7-14 days) to allow for the production of secondary metabolites. The composition of the production medium is critical and typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts[4][5][6].
Isolation and Purification of Panosialins
-
Extraction: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:
-
Column Chromatography: Initial separation is often performed on a silica gel or other solid-phase extraction column, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a gradient of water and acetonitrile or methanol, to yield the pure Panosialin analogues[7][8][9].
-
Structure Elucidation
The chemical structures of the purified Panosialins are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds[2][3][10][11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the nature of the alkyl side chain[2][3][10][11].
Enoyl-ACP Reductase Inhibition Assay
The inhibitory activity of Panosialins against enoyl-ACP reductase is determined using a spectrophotometric assay that monitors the oxidation of NADH or NADPH.
-
Reaction Mixture: A typical reaction mixture contains the purified enoyl-ACP reductase enzyme (e.g., S. aureus FabI), the substrate (e.g., crotonyl-CoA or crotonyl-ACP), the cofactor (NADH or NADPH), and a suitable buffer in a 96-well plate[12][13].
-
Inhibitor Addition: Various concentrations of the Panosialin compounds are added to the reaction wells.
-
Measurement: The reaction is initiated by the addition of the substrate, and the decrease in absorbance at 340 nm (due to the oxidation of NADH/NADPH) is monitored over time using a plate reader.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the enzyme activity (IC50) is calculated from the dose-response curve[12][13].
Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay
The MIC of Panosialins against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[14][15][16][17][18].
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compound: The Panosialin compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Mandatory Visualizations
Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
This compound and its analogues represent a promising class of natural products with potent antibacterial activity. Their specific inhibition of the bacterial enoyl-ACP reductase, a key enzyme in the essential fatty acid synthesis pathway, makes them attractive candidates for further drug development, particularly in the face of rising antimicrobial resistance. This technical guide has summarized the current knowledge on the discovery, origin, and mechanism of action of Panosialins, providing a foundation for future research and development in this area. Further studies are warranted to fully elucidate the detailed biosynthetic pathway of Panosialins in Streptomyces, to explore their full spectrum of biological activities, and to optimize their structure for improved therapeutic potential.
References
- 1. An enzyme inhibitor, panosialin, produced by Streptomyces. I. Biological activity, isolation and characterization of panosialin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fermentation medium optimization of Streptomyces sp. as an antifungal agent against the Ganoderma boninensis pathogen in oil palm | Tahir | Indonesian Journal of Biotechnology [jurnal.ugm.ac.id]
- 7. Purification and characterization of bioactive secondary metabolites isolated from soil bacteria - Indian J Microbiol Res [ijmronline.org]
- 8. oaji.net [oaji.net]
- 9. Purification and characterization of a novel fibrinolytic enzyme from Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
Panosialin: A Potent Enzyme Inhibitor with Significant Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
Published: October 31, 2025
Abstract
Panosialin, a group of acylbenzenediol sulfate metabolites produced by Streptomyces species, has demonstrated significant inhibitory activity against a range of enzymes, positioning it as a compound of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the biological activity of Panosialin as an enzyme inhibitor, with a focus on its quantitative inhibitory data, the experimental methodologies for assessing its activity, and the relevant biological pathways. Panosialin exhibits potent inhibitory effects, particularly against bacterial enoyl-ACP reductases, which are crucial for fatty acid synthesis, and also shows activity against other enzymes such as viral sialidase, acid phosphatase, and polygalacturonase. This document consolidates the available scientific information to serve as a valuable resource for researchers in microbiology, enzymology, and medicinal chemistry.
Introduction
Panosialins are a class of natural products isolated from Streptomyces sp. AN1761, comprising Panosialin A, B, wA, and wB.[1] These compounds have garnered attention for their potent enzyme inhibitory properties. Notably, their ability to inhibit bacterial enoyl-ACP reductases, key enzymes in the fatty acid synthesis (FAS-II) pathway, underscores their potential as antibacterial agents.[1][2] The FAS-II pathway is a validated target for antibacterial drugs due to the essential differences between the bacterial and mammalian fatty acid synthesis systems.[2] Beyond their antibacterial potential, early studies also revealed Panosialin's inhibitory effects on viral and other microbial enzymes, suggesting a broader spectrum of biological activity.[3][4] This guide aims to provide an in-depth technical summary of the enzyme inhibitory profile of Panosialin, including quantitative data and detailed experimental considerations.
Quantitative Inhibitory Data
The inhibitory potency of Panosialin has been quantified against several enzymes. The following tables summarize the available data, primarily as 50% inhibitory concentrations (IC50) or 50% inhibitory doses (ID50).
Table 1: Panosialin Inhibition of Bacterial Enoyl-ACP Reductases [1][2]
| Panosialin Variant(s) | Target Enzyme | Source Organism | IC50 (µM) |
| Panosialins A, B, wA, wB | FabI | Staphylococcus aureus | 3-5 |
| Panosialins A, B, wA, wB | FabK | Streptococcus pneumoniae | 3-5 |
| Panosialins A, B, wA, wB | InhA | Mycobacterium tuberculosis | 9-12 |
Table 2: Panosialin Inhibition of Other Enzymes [3]
| Panosialin | Target Enzyme | ID50 (M) |
| Panosialin | Viral Sialidase | 9 x 10⁻⁶ |
| Panosialin | Acid Phosphatase | 3.8 x 10⁻⁵ |
| Panosialin | Polygalacturonase | 3.9 x 10⁻⁵ |
Experimental Protocols
Detailed experimental protocols for Panosialin inhibition assays are not extensively detailed in the primary literature. However, based on standard enzymology practices for the target enzymes, the following methodologies can be inferred and adapted.
Enoyl-ACP Reductase (FabI, FabK, InhA) Inhibition Assay
This assay spectrophotometrically monitors the oxidation of NADH, a cofactor for enoyl-ACP reductase activity.
Materials:
-
Purified enoyl-ACP reductase (FabI, FabK, or InhA)
-
Panosialin (dissolved in a suitable solvent, e.g., DMSO)
-
NADH
-
Substrate (e.g., trans-2-octenoyl-N-acetylcysteamine thioester as a surrogate for the natural acyl-ACP substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADH, and the purified enzyme.
-
Add varying concentrations of Panosialin to the test wells. Include control wells with solvent only.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocities from the linear phase of the absorbance change.
-
Determine the percent inhibition for each Panosialin concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the Panosialin concentration and fit the data to a dose-response curve to calculate the IC50 value.
Viral Sialidase (Neuraminidase) Inhibition Assay
This assay typically uses a fluorogenic or chromogenic substrate that releases a detectable signal upon cleavage by sialidase.
Materials:
-
Viral Sialidase
-
Panosialin
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid - 4-MUNANA)
-
Assay Buffer (e.g., MES buffer, pH 6.5)
-
Stop Solution (e.g., glycine-carbonate buffer, pH 10.7)
-
Fluorometer
Procedure:
-
In a microplate, add the assay buffer, viral sialidase, and varying concentrations of Panosialin.
-
Pre-incubate the mixture.
-
Start the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone.
-
Calculate the IC50 value as described for the enoyl-ACP reductase assay.
Acid Phosphatase Inhibition Assay
This colorimetric assay measures the dephosphorylation of a substrate by acid phosphatase.
Materials:
-
Acid Phosphatase
-
Panosialin
-
Substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
Assay Buffer (e.g., citrate buffer, pH 4.8)
-
Stop Solution (e.g., 1 M NaOH)
-
Spectrophotometer
Procedure:
-
Combine the assay buffer, acid phosphatase, and different concentrations of Panosialin in a microplate.
-
Pre-incubate the plate.
-
Add the pNPP substrate to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Terminate the reaction by adding the stop solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Calculate the ID50 value from the dose-response curve.
Polygalacturonase Inhibition Assay
This assay measures the release of reducing sugars from the enzymatic degradation of polygalacturonic acid.
Materials:
-
Polygalacturonase
-
Panosialin
-
Substrate (e.g., polygalacturonic acid)
-
Assay Buffer (e.g., acetate buffer, pH 5.0)
-
Reagents for detecting reducing sugars (e.g., dinitrosalicylic acid reagent)
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing the assay buffer, polygalacturonase, and varying concentrations of Panosialin.
-
Pre-incubate the mixtures.
-
Add the polygalacturonic acid substrate to start the reaction.
-
Incubate at a suitable temperature for a defined period.
-
Stop the reaction (e.g., by heating).
-
Add the reducing sugar detection reagent and develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Determine the ID50 value.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for determining the inhibitory activity of Panosialin against a target enzyme.
Biological Pathway: Bacterial Fatty Acid Synthesis (FAS-II)
Panosialin's primary antibacterial mechanism is the inhibition of enoyl-ACP reductase, a critical enzyme in the elongation cycle of bacterial fatty acid synthesis.
Conclusion
Panosialin demonstrates compelling inhibitory activity against several key enzymes, most notably the enoyl-ACP reductases of pathogenic bacteria. This positions Panosialin as a promising scaffold for the development of novel antibacterial agents. Further research is warranted to fully elucidate the specific molecular interactions between Panosialin and its target enzymes, to optimize its inhibitory potency and pharmacokinetic properties, and to explore its potential against a broader range of microbial and viral targets. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the study of this intriguing natural product.
References
- 1. An enzyme inhibitor, panosialin, produced by Streptomyces. I. Biological activity, isolation and characterization of panosialin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. (PDF) An Enzyme Inhibitor, Panosialin, Produced by [research.amanote.com]
Unveiling the Bacterial Targets of Panosialin-IA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panosialins are a class of acylbenzenediol sulfate metabolites produced by Streptomyces sp. that have demonstrated potent antibacterial activity. A key member of this class, Panosialin-IA, exerts its effects by inhibiting the bacterial fatty acid synthesis (FASII) pathway, a critical process for bacterial survival and a validated target for antimicrobial agents. This technical guide provides a comprehensive overview of the methods for identifying the specific bacterial protein targets of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field. The primary molecular targets of Panosialins are the enoyl-acyl carrier protein (ACP) reductases, essential enzymes in the fatty acid elongation cycle. Specifically, Panosialins have been shown to inhibit FabI in Staphylococcus aureus and Mycobacterium tuberculosis, and FabK in Streptococcus pneumoniae.[1] This guide will detail the experimental procedures to confirm these interactions and identify other potential binding partners within the bacterial proteome.
Quantitative Data Summary
The inhibitory activity of Panosialins against their target enzymes has been quantified, providing crucial data for understanding their potency and spectrum of activity. The following tables summarize the available quantitative data for Panosialins.
| Compound | Target Enzyme | Bacterial Species | IC50 (µM) | Reference |
| Panosialin A | FabI | Staphylococcus aureus | 3-5 | [1] |
| Panosialin B | FabI | Staphylococcus aureus | 3-5 | [1] |
| Panosialin wA | FabI | Staphylococcus aureus | 3-5 | [1] |
| Panosialin wB | FabI | Staphylococcus aureus | 3-5 | [1] |
| Panosialin A | FabK | Streptococcus pneumoniae | 3-5 | [1] |
| Panosialin B | FabK | Streptococcus pneumoniae | 3-5 | [1] |
| Panosialin wA | FabK | Streptococcus pneumoniae | 3-5 | [1] |
| Panosialin wB | FabK | Streptococcus pneumoniae | 3-5 | [1] |
| Panosialin A | InhA (FabI) | Mycobacterium tuberculosis | 9-12 | [1] |
| Panosialin B | InhA (FabI) | Mycobacterium tuberculosis | 9-12 | [1] |
| Panosialin wA | InhA (FabI) | Mycobacterium tuberculosis | 9-12 | [1] |
| Panosialin wB | InhA (FabI) | Mycobacterium tuberculosis | 9-12 | [1] |
| Compound | Target Enzyme | Bacterial Species | Ki (µM) | Reference |
| Panosialin wB | FabI | Staphylococcus aureus | 0.8 | [1] |
Experimental Protocols
Synthesis of a Biotinylated this compound Affinity Probe
To identify the binding partners of this compound from a complex bacterial lysate, a chemical probe is required. This protocol describes a hypothetical synthesis of a biotinylated this compound derivative. This process involves modifying the this compound molecule to incorporate a biotin tag, which allows for its capture using streptavidin-coated beads. The modification is designed to be at a position that is least likely to interfere with its binding to the target protein. A common strategy is to introduce a linker to the aliphatic tail of the molecule.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Biotin-PEG-amine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of the terminal hydroxyl group of the acyl chain: It is assumed that a derivative of this compound with a terminal hydroxyl group on its acyl chain is available or can be synthesized. This hydroxyl group can be activated for subsequent conjugation with a biotin linker. Dissolve the hydroxylated this compound derivative in anhydrous DCM. Add DSC and DMAP to the solution and stir at room temperature for 4 hours to form an N-succinimidyl carbonate intermediate.
-
Conjugation with biotin-PEG-amine: In a separate flask, dissolve Biotin-PEG-amine in anhydrous DMF. Add TEA to this solution.
-
Slowly add the activated this compound solution to the Biotin-PEG-amine solution. Stir the reaction mixture at room temperature overnight.
-
Purification of the biotinylated probe: Quench the reaction with a small amount of water. Evaporate the solvents under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure biotinylated this compound probe.
-
Characterization: Confirm the structure and purity of the final product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Affinity Chromatography Pull-Down Assay
This protocol details the use of the synthesized biotinylated this compound probe to isolate its binding partners from a bacterial lysate.
Materials:
-
Biotinylated this compound probe
-
Streptavidin-conjugated agarose beads
-
Bacterial cell culture (Staphylococcus aureus strain Newman or Escherichia coli strain BL21(DE3))
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Wash buffer (e.g., Lysis buffer with 0.1% Triton X-100)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5, or SDS-PAGE sample buffer)
Procedure:
-
Preparation of Bacterial Lysate:
-
Grow a culture of S. aureus or E. coli to mid-log phase.
-
Harvest the cells by centrifugation and wash the pellet with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
-
Immobilization of the Biotinylated Probe:
-
Wash the streptavidin-agarose beads with lysis buffer.
-
Incubate the beads with the biotinylated this compound probe for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads with lysis buffer to remove any unbound probe.
-
-
Pull-Down of Target Proteins:
-
Incubate the immobilized probe with the bacterial lysate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with streptavidin beads that have not been conjugated to the probe.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer. For mass spectrometry analysis, elution with SDS-PAGE sample buffer is common.
-
Protein Identification by LC-MS/MS
This protocol outlines the steps for identifying the proteins isolated in the pull-down assay.
Materials:
-
Eluted protein sample from the pull-down assay
-
SDS-PAGE gel and electrophoresis apparatus
-
Coomassie blue or silver stain
-
In-gel digestion kit (containing trypsin)
-
LC-MS/MS system
Procedure:
-
SDS-PAGE:
-
Run the eluted protein samples on an SDS-PAGE gel to separate the proteins by molecular weight.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
-
In-Gel Digestion:
-
Excise the protein bands of interest from the gel.
-
Perform in-gel digestion of the proteins using trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the obtained MS/MS spectra against a bacterial protein database (e.g., from S. aureus or E. coli) using a search engine like Mascot or Sequest to identify the proteins.
-
Compare the proteins identified in the this compound pull-down with the negative control to identify specific binding partners.
-
Mandatory Visualizations
Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Target Identification.
Caption: Logical Relationship of this compound's Mechanism of Action.
References
Structure-Activity Relationship of Panosialin Analogs: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Panosialins are a class of acylbenzenediol sulfate metabolites isolated from Streptomyces sp. that have garnered significant interest for their potent inhibitory activity against critical enzymes in pathogenic bacteria.[1] These natural products serve as a compelling scaffold for the development of novel anti-infective agents. The primary mechanism of their antibacterial action is the inhibition of the type II fatty acid synthesis (FAS-II) pathway, a process essential for bacterial viability and distinct from the fatty acid synthesis pathway in mammals.[2] Specifically, panosialins target enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme that catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[1][3] Certain panosialin analogs have also demonstrated inhibitory effects against viral and bacterial sialidases (neuraminidases), enzymes crucial for host-pathogen interactions.[4]
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of four principal panosialin analogs: Panosialin A, Panosialin B, Panosialin wA, and Panosialin wB. By examining their chemical structures in conjunction with quantitative inhibitory and antimicrobial data, we aim to elucidate the molecular features governing their biological activity, offering valuable insights for the rational design of next-generation therapeutic agents.
Core Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis
The antibacterial efficacy of panosialin analogs stems from their targeted disruption of the bacterial FAS-II pathway.[1] This pathway is responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes. The final step of each elongation cycle in this pathway is the reduction of a trans-2-enoyl-ACP substrate to a saturated acyl-ACP, a reaction catalyzed by the NADH-dependent enoyl-ACP reductase, FabI.[3] By inhibiting FabI, panosialins prevent the formation of necessary fatty acids, leading to the cessation of membrane biosynthesis and ultimately, bacterial death.[1]
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency of panosialin analogs against enoyl-ACP reductase and their corresponding antibacterial activity are intrinsically linked to their chemical structures. The four primary analogs—A, B, wA, and wB—are all derivatives of acylbenzenediol sulfate, differing in the nature of their long alkyl side chains.
Chemical Structures of Panosialin Analogs:
-
Panosialin A: Possesses a C15 monounsaturated alkyl chain with the double bond at the ω-7 position.
-
Panosialin B: Features a C15 saturated alkyl chain.
-
Panosialin wA: Contains a C17 monounsaturated alkyl chain with the double bond at the ω-7 position.
-
Panosialin wB: Is characterized by a C17 saturated alkyl chain.
A comparative analysis of their biological activities reveals key SAR trends.
Inhibition of Enoyl-ACP Reductase
The direct inhibitory action of the analogs was tested against enoyl-ACP reductases from three different bacterial species: Staphylococcus aureus (SaFabI), Streptococcus pneumoniae (SpFabK), and Mycobacterium tuberculosis (mtInhA).[1]
Panosialins wA and wB, which have longer C17 alkyl chains, generally exhibit more potent inhibition against SaFabI and SpFabK compared to their C15 counterparts, Panosialins A and B. Specifically, Panosialin wA shows the strongest inhibition against SaFabI with an IC₅₀ of 3.0 µM. This suggests that the length of the hydrophobic alkyl chain plays a crucial role in the binding affinity to the enzyme's active site. The analogs show weaker inhibition against mtInhA, with IC₅₀ values in the 8.5-12 µM range.[1]
Antibacterial and Intracellular Activity
The SAR observed in enzyme inhibition assays translates directly to whole-cell antibacterial activity.[1] The minimum inhibitory concentration (MIC) is a measure of a compound's ability to inhibit bacterial growth.
Panosialins wA and wB demonstrate significantly lower MIC values (16 µg/ml against S. aureus and MRSA) compared to Panosialins A and B (128 µg/ml), indicating much greater antibacterial potency. This eight-fold increase in activity strongly correlates with the longer C17 alkyl chain. Furthermore, an intracellular assay measuring the inhibition of fatty acid biosynthesis in S. aureus confirms this trend. Panosialin wB (IC₅₀ = 26.3 µM) is more than twice as effective at blocking fatty acid synthesis inside the cell as Panosialin B (IC₅₀ = 55.3 µM).[1] This highlights that the structural features enhancing enzyme inhibition also correspond to improved cellular activity. The difference between the saturated (wB) and unsaturated (wA) C17 analogs is less pronounced in terms of MIC, suggesting that chain length is the more dominant factor for antibacterial efficacy.
Sialidase Inhibition
Early studies identified that panosialins also act as inhibitors of viral sialidase, acid phosphatase, and polygalacturonase.[4] A 1971 study reported an ID₅₀ value of 9x10⁻⁶ M for a compound identified as "panosialin" against viral sialidase.[4] While Panosialins A and B have been specifically noted as inhibitors of this enzyme class, a detailed comparative analysis of the IC₅₀ values for all four analogs (A, B, wA, and wB) against sialidases is not available in the current literature. Such data would be invaluable for a cross-target SAR analysis to determine if the structural requirements for sialidase inhibition (e.g., optimal alkyl chain length and saturation) are similar to or different from those for enoyl-ACP reductase inhibition.
Data Presentation
Table 1: Inhibitory Activity of Panosialin Analogs against Bacterial Enoyl-ACP Reductases
| Compound | Structure (Alkyl Chain) | SaFabI IC₅₀ (µM) | SpFabK IC₅₀ (µM) | mtInhA IC₅₀ (µM) |
| Panosialin A | C15 (ω-7 monounsaturated) | 4.3 | 3.9 | 11.8 |
| Panosialin B | C15 (saturated) | 5.4 | 5.2 | 8.5 |
| Panosialin wA | C17 (ω-7 monounsaturated) | 3.0 | 5.2 | 9.6 |
| Panosialin wB | C17 (saturated) | 4.6 | 5.5 | 9.1 |
| Triclosan | (Control) | 0.66 | >100 | >100 |
Data sourced from a study by Kim et al.
Table 2: Antibacterial and Intracellular Activity of Panosialin Analogs
| Compound | S. aureus MIC (µg/ml) | MRSA MIC (µg/ml) | S. pneumoniae MIC (µg/ml) | M. tuberculosis MIC (µg/ml) | Fatty Acid Synthesis IC₅₀ (µM) in S. aureus |
| Panosialin A | 128 | 128 | 256 | 256 | n.t. |
| Panosialin B | 128 | 128 | 256 | 256 | 55.3 |
| Panosialin wA | 16 | 16 | 64 | 128 | n.t. |
| Panosialin wB | 16 | 16 | 64 | 128 | 26.3 |
| Triclosan | 0.01 | 0.01 | >32 | 16 | 0.04 |
n.t. = not tested. Data sourced from a study by Kim et al.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. Below are representative protocols for the key assays used to evaluate Panosialin analogs.
Enoyl-ACP Reductase (FabI) Inhibition Assay
This assay quantifies the inhibitory effect of compounds on the activity of FabI by monitoring the consumption of its co-factor, NADH.
-
Reagents and Buffers:
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, 1 mM β-mercaptoethanol, 10% glycerol.
-
Enzyme: Purified recombinant S. aureus FabI (e.g., 150 nM final concentration).
-
Co-factor: NADH (e.g., 200 µM final concentration).
-
Substrate: trans-2-octenoyl-N-acetylcysteamine (t-o-NAC) thioester or a relevant enoyl-ACP substrate.
-
Test Compounds: Panosialin analogs dissolved in DMSO.
-
-
Procedure:
-
Add assay buffer, enzyme, and varying concentrations of the test compound (or DMSO for control) to the wells of a 96-well UV-transparent plate.
-
Incubate the mixture for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding NADH and the substrate.
-
Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a microplate spectrophotometer. The rate of NADH oxidation is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Materials:
-
Bacterial Strains: e.g., S. aureus ATCC 29213, MRSA.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Test Compounds: Serial dilutions of Panosialin analogs in CAMHB.
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in each well.
-
Add 50 µL of the bacterial inoculum to wells containing 50 µL of the serially diluted test compounds.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection.
-
Sialidase Inhibition Assay
This fluorometric assay measures the activity of sialidase by detecting the release of a fluorescent product.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.4, 0.1% Triton X-100.
-
Enzyme: Viral or bacterial sialidase.
-
Substrate: 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MUNANA), a fluorogenic substrate.
-
Stop Solution: Glycine buffer, pH 10.3.
-
Test Compounds: Panosialin analogs dissolved in DMSO.
-
-
Procedure:
-
In a 96-well black microplate, combine the assay buffer, enzyme, and various concentrations of the test compound.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the 4-MUNANA substrate.
-
Incubate the plate at 37°C for 1 hour.
-
Terminate the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the fluorescence of the released 4-methylumbelliferone using a microplate fluorometer (e.g., excitation at 365 nm, emission at 450 nm).
-
Calculate the IC₅₀ value as described for the FabI assay.
-
Conclusion
The structure-activity relationship of Panosialin analogs provides a clear and compelling case for their development as antibacterial agents. The quantitative data robustly demonstrates that the length of the alkyl side chain is a primary determinant of potency against the bacterial target, enoyl-ACP reductase, and whole-cell pathogens like S. aureus. Specifically, analogs with a C17 alkyl chain (Panosialins wA and wB) are significantly more active than their C15 counterparts. This suggests that longer hydrophobic chains may facilitate stronger interactions within the substrate-binding pocket of the FabI enzyme.
While the role of chain saturation appears to be secondary to chain length for antibacterial activity, it may influence other properties such as metabolic stability or target specificity. The dual activity of panosialins against sialidases presents an intriguing avenue for future research. A comprehensive SAR study against a panel of sialidases is warranted to explore the potential for developing broad-spectrum anti-infectives or to understand the structural requirements for selective inhibition. For drug development professionals, Panosialin wA and wB represent promising lead compounds that can be further optimized to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties, paving the way for new therapies to combat drug-resistant bacterial infections.
References
- 1. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An enzyme inhibitor, panosialin, produced by Streptomyces. I. Biological activity, isolation and characterization of panosialin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Panosialin B | C21H36O8S2 | CID 20507719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Panosialin-IA: A Potent Inhibitor of Bacterial Enoyl-ACP Reductase
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Panosialins, a class of acylbenzenediol sulfate metabolites isolated from Streptomyces sp. AN1761, have emerged as potent inhibitors of bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), a critical enzyme in the fatty acid biosynthesis II (FAS-II) pathway.[1][2][3] This pathway is essential for bacterial survival and is distinct from the mammalian fatty acid synthesis machinery, making ENR an attractive target for the development of novel antibacterial agents.[4][5][6] This technical guide provides an in-depth overview of Panosialin-IA's activity, mechanism of action, and detailed experimental protocols for its study. The quantitative data presented herein demonstrates the potential of Panosialins as lead compounds in the discovery of new drugs to combat bacterial infections.
Introduction to Enoyl-ACP Reductase and the FAS-II Pathway
The bacterial fatty acid synthesis II (FAS-II) pathway is responsible for the elongation of fatty acid chains, which are essential components of bacterial cell membranes. Enoyl-ACP reductase catalyzes the final, rate-limiting step in each cycle of fatty acid elongation, the reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP product.[6] The critical role of this enzyme in bacterial viability has been validated by the efficacy of existing inhibitors like triclosan and the front-line tuberculosis drug isoniazid, which targets the Mycobacterium tuberculosis ENR homolog, InhA.[4][5] The significant structural differences between bacterial ENR and its mammalian counterparts offer a therapeutic window for the development of selective antibacterial agents.[4]
Panosialins: A Novel Class of ENR Inhibitors
Panosialins are a group of naturally occurring acylbenzenediol sulfates. This guide focuses on this compound, a representative member of this class, and its analogs (Panosialin A, B, wA, and wB) that have demonstrated significant inhibitory activity against various bacterial ENR enzymes.[1][2][3]
Quantitative Inhibitory and Antibacterial Activity
The inhibitory potency of Panosialins has been evaluated against several bacterial ENR enzymes and their antibacterial efficacy has been tested against a panel of pathogenic bacteria. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of Panosialins against Bacterial Enoyl-ACP Reductases
| Compound | S. aureus FabI IC50 (µM) | S. pneumoniae FabK IC50 (µM) | M. tuberculosis InhA IC50 (µM) |
| Panosialin A | 4.3 | 3.9 | 11.8 |
| Panosialin B | 5.4 | 5.2 | 8.5 |
| Panosialin wA | 3.0 | 5.2 | 9.6 |
| Panosialin wB | 4.6 | 5.5 | 9.1 |
Table 2: Antibacterial Activity of Panosialins (Minimum Inhibitory Concentration - MIC)
| Compound | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | M. tuberculosis MIC (µg/mL) |
| Panosialin wA | 16 | 16 | 64 | 128 |
| Panosialin wB | 16 | 16 | 64 | 128 |
Data sourced from[4]
Table 3: Inhibition of Intracellular Fatty Acid Biosynthesis in S. aureus
| Compound | IC50 (µM) for [14C]-acetate incorporation |
| Panosialin B | 55.3 |
| Panosialin wB | 26.3 |
Data sourced from[4]
Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
The antibacterial activity of Panosialins is directly linked to their ability to inhibit the FAS-II pathway. This is evidenced by the correlation between their enzymatic inhibitory activity and their whole-cell antibacterial potency.[1][2][3] Panosialin wB demonstrated a higher inhibitory activity on fatty acid biosynthesis in S. aureus compared to Panosialin B, which is consistent with its stronger antibacterial activity.[1][2][3]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Enoyl-ACP Reductase (ENR) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against ENR by monitoring the oxidation of NADH.
Materials:
-
Purified ENR enzyme (S. aureus FabI, S. pneumoniae FabK, or M. tuberculosis InhA)
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
This compound and other test compounds
-
Assay Buffer: 100 mM Sodium Phosphate (pH 7.5), 1 mM Dithiothreitol (DTT)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, cofactor, and test compounds in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADH solution (final concentration, e.g., 200 µM)
-
Test compound at various concentrations (typically a 2-fold serial dilution). Include positive (known inhibitor like triclosan) and negative (DMSO) controls.
-
ENR enzyme solution (final concentration, e.g., 10-50 nM)
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the crotonoyl-CoA solution (final concentration, e.g., 50 µM).
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each reaction.
-
Determine the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Intracellular Fatty Acid Biosynthesis Inhibition Assay
This protocol measures the effect of test compounds on the de novo synthesis of fatty acids in whole bacterial cells using radiolabeled acetate.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Appropriate bacterial growth medium
-
[14C]-acetic acid (radiolabeled precursor)
-
This compound and other test compounds
-
Saponification reagent (e.g., 15% KOH in 50% ethanol)
-
Acidifying agent (e.g., concentrated HCl)
-
Organic solvent for extraction (e.g., hexane)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Grow the bacterial culture to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation and resuspend them in fresh growth medium to a defined optical density.
-
Compound Treatment: Aliquot the cell suspension into tubes and add the test compounds at various concentrations. Include appropriate controls.
-
Pre-incubation: Incubate the cells with the compounds for a short period (e.g., 10 minutes) at the optimal growth temperature (e.g., 37°C).
-
Radiolabeling: Add [14C]-acetic acid to each tube and incubate for a defined period (e.g., 1 hour) to allow for its incorporation into newly synthesized fatty acids.
-
Saponification: Stop the reaction and lyse the cells by adding the saponification reagent. Heat the samples (e.g., at 60°C for 30 minutes) to hydrolyze the lipids.
-
Acidification and Extraction: Cool the samples and acidify the mixture. Extract the fatty acids into an organic solvent.
-
Radioactivity Measurement: Transfer the organic phase containing the radiolabeled fatty acids to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [14C]-acetate incorporation for each compound concentration and determine the IC50 value.
Antibacterial Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible bacterial growth.
Materials:
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound and other test compounds
-
Sterile 96-well microplates
-
Spectrophotometer or McFarland standards for inoculum standardization
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in the 96-well plate using the broth medium.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 105 CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at the optimal growth temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound and its analogs represent a promising class of natural product inhibitors targeting the essential bacterial enoyl-ACP reductase. Their potent inhibitory activity against key pathogenic bacteria, coupled with a defined mechanism of action, makes them valuable lead compounds for further drug development. Future research should focus on structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties, as well as investigations into their spectrum of activity against a broader range of clinically relevant bacteria, including multidrug-resistant strains. The detailed protocols provided in this guide serve as a foundation for researchers to further explore the potential of Panosialins in the fight against bacterial infections.
References
- 1. An enzyme inhibitor, panosialin, produced by Streptomyces. I. Biological activity, isolation and characterization of panosialin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. woah.org [woah.org]
- 3. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Open Access@KRIBB: Panosialins, inhibitors of Enoyl-ACP reductase from Streptomyces sp. AN1761 = Streptomyces sp. AN1761로부터 분리한 에노일 리덕타제 저해제 파노시알린 [oak.kribb.re.kr]
- 6. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Panosialin: A Technical Guide to its Antibacterial Spectrum and Mechanism Against Gram-Positive Bacteria
This technical guide provides an in-depth analysis of the antibacterial properties of Panosialin, a group of acylbenzenediol sulfate metabolites produced by Streptomyces sp. AN1761. The focus is on its activity against Gram-positive bacteria, its mechanism of action, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Antibacterial Spectrum and Activity
Panosialins, including Panosialin A, B, wA, and wB, have demonstrated notable antibacterial activity, particularly against pathogenic Gram-positive bacteria. The primary targets identified in initial studies are Staphylococcus aureus and Streptococcus pneumoniae.[1][2] The antibacterial spectrum is reported to be stronger against these bacteria compared to Mycobacterium tuberculosis.[1][2]
Quantitative Data on Antibacterial Activity
The available quantitative data on Panosialin's activity is primarily focused on the inhibition of its molecular target, the enoyl-acyl carrier protein (ACP) reductase. The half-maximal inhibitory concentration (IC50) values for different isoforms of this enzyme have been determined. Specific Minimum Inhibitory Concentration (MIC) values against whole bacterial cells were not detailed in the readily available literature, however, the inhibitory activity of Panosialin wB on fatty acid biosynthesis was shown to be consistent with its effect on bacterial growth.[1][2]
| Compound | Target Enzyme | Source Organism | IC50 (µM) |
| Panosialins | FabI | Staphylococcus aureus | 3-5 |
| Panosialins | FabK | Streptococcus pneumoniae | 3-5 |
| Panosialins | InhA | Mycobacterium tuberculosis | 9-12 |
Mechanism of Action
Panosialins exert their antibacterial effect by inhibiting the enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme in the bacterial fatty acid synthesis (FASII) pathway.[1][2][3] This pathway is essential for the production of fatty acids, which are vital components of bacterial cell membranes. By targeting this enzyme, Panosialins disrupt membrane integrity and ultimately lead to bacterial cell death.
The specific enzyme isoforms targeted by Panosialins include FabI in Staphylococcus aureus, FabK in Streptococcus pneumoniae, and InhA in Mycobacterium tuberculosis.[1][2] The stronger inhibition of the S. aureus and S. pneumoniae enzymes corresponds to the observed stronger antibacterial spectrum against these organisms.[1][2]
Mechanism of Panosialin targeting the FASII pathway.
Experimental Protocols
Detailed experimental protocols for the specific studies on Panosialin are not fully available in the public domain. However, this section outlines standardized methodologies for key experiments relevant to the assessment of antibacterial compounds like Panosialin.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution assay.
Materials:
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Bacterial inoculum, adjusted to a concentration of 5 x 10^5 CFU/mL
-
Panosialin stock solution of known concentration
-
Positive control (bacterial culture without antimicrobial agent)
-
Negative control (broth without bacteria)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the Panosialin stock solution in the microtiter plate wells containing MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well, except for the negative control.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Observation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Panosialin in which no visible bacterial growth is observed.
Workflow for MIC determination via broth microdilution.
Enoyl-ACP Reductase Inhibition Assay
Enzyme inhibition assays are performed to determine the IC50 of a compound against its target enzyme.
Principle: The activity of enoyl-ACP reductase is measured by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. The assay is performed in the presence of varying concentrations of the inhibitor (Panosialin) to determine the concentration at which the enzyme's activity is reduced by 50%.
General Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, the substrate (e.g., crotonyl-CoA), NADH, and the purified enoyl-ACP reductase enzyme.
-
Inhibitor Addition: Add varying concentrations of Panosialin to the reaction mixture.
-
Initiation and Measurement: Initiate the reaction and measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Plot the enzyme activity against the Panosialin concentration to determine the IC50 value.
Conclusion
Panosialins represent a promising class of antibacterial compounds with a defined mechanism of action against key Gram-positive pathogens. Their ability to inhibit the essential fatty acid synthesis pathway makes them attractive candidates for further research and development, particularly in an era of increasing antibiotic resistance. Further studies are warranted to fully elucidate their antibacterial spectrum, determine their in vivo efficacy, and assess their potential for clinical applications.
References
Panosialin-IA: A Technical Guide on Its Inhibition of Staphylococcus aureus Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Panosialin-IA and its related compounds on the fatty acid synthesis pathway of Staphylococcus aureus. As antibiotic resistance continues to be a pressing global health issue, the bacterial fatty acid synthesis (FAS-II) pathway has emerged as a promising target for novel antibacterial agents. Panosialins, a class of acylbenzenediol sulfate metabolites isolated from Streptomyces sp., have demonstrated potent inhibitory activity against key enzymes in this pathway, marking them as significant candidates for further drug development.
Core Mechanism of Action: Targeting Enoyl-ACP Reductase (FabI)
The primary mechanism by which Panosialins exert their antibacterial effect on Staphylococcus aureus is through the potent inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI).[1][2] FabI is a critical enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. This pathway is responsible for the elongation of fatty acid chains, which are essential components of bacterial cell membranes.[3]
The FAS-II pathway involves a repeating cycle of four reactions: condensation, reduction, dehydration, and a final reduction step. FabI catalyzes this final reduction, converting trans-2-enoyl-ACP to acyl-ACP. By inhibiting FabI, this compound effectively halts the fatty acid elongation cycle. This disruption leads to a depletion of the fatty acids necessary for building and maintaining the integrity of the bacterial cell membrane, ultimately resulting in the cessation of growth and cell death.[1][2] The higher inhibitory activity of panosialins on fatty acid biosynthesis is consistent with their observed impact on bacterial growth, strongly suggesting this is their primary mode of antibacterial action.[1][2]
References
In Vitro Efficacy of Panosialin Against Mycobacterium tuberculosis: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the current understanding of the in vitro efficacy of Panosialin, a class of acylbenzenediol sulfate metabolites, against Mycobacterium tuberculosis (Mtb). The primary mechanism of action identified for Panosialins is the inhibition of the enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is critical for the biosynthesis of mycolic acids, the hallmark lipid components of the Mtb cell wall.
Quantitative Data Summary
The primary quantitative data available for the in vitro efficacy of Panosialins against Mycobacterium tuberculosis focuses on the inhibition of the specific molecular target, InhA. The half-maximal inhibitory concentrations (IC50) for four Panosialin analogues have been determined and are summarized in the table below. It is important to note that while the compounds show activity against the InhA enzyme, specific Minimum Inhibitory Concentration (MIC) values against whole-cell M. tuberculosis have not been reported in the reviewed literature. The available data suggests a weaker antibacterial spectrum against M. tuberculosis compared to other bacteria like Staphylococcus aureus and Streptococcus pneumoniae[1].
Table 1: In Vitro Inhibition of M. tuberculosis InhA by Panosialins
| Compound | Chemical Structure | IC50 against Mtb InhA (µM)[1] |
| Panosialin A | Acylbenzenediol sulfate metabolite | 9 - 12 |
| Panosialin B | Acylbenzenediol sulfate metabolite | 9 - 12 |
| Panosialin wA | Acylbenzenediol sulfate metabolite | 9 - 12 |
| Panosialin wB | Acylbenzenediol sulfate metabolite | 9 - 12 |
Mechanism of Action: Inhibition of the Mycolic Acid Biosynthesis Pathway
Panosialins target InhA, the NADH-dependent enoyl-ACP reductase, which catalyzes the final, rate-limiting step in each cycle of fatty acid elongation in the FAS-II system. This system is responsible for synthesizing the long-chain meromycolate precursors of mycolic acids. By inhibiting InhA, Panosialins effectively block the mycolic acid biosynthesis pathway, compromising the integrity of the mycobacterial cell envelope, which is expected to lead to growth inhibition and cell death.
Caption: Inhibition of the Mtb FAS-II pathway by Panosialin.
Experimental Protocols
In Vitro InhA Enzymatic Inhibition Assay
This protocol describes a method to determine the IC50 values of compounds against the M. tuberculosis InhA enzyme.
1. Reagents and Materials:
-
Purified recombinant M. tuberculosis InhA enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Substrate: trans-2-octenoyl-N-acetylcysteamine (t-o-NAC) thioester or a similar enoyl-ACP reductase substrate
-
Assay Buffer: e.g., 30 mM PIPES buffer, 150 mM NaCl, pH 6.8
-
Test compounds (Panosialins) dissolved in DMSO
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Procedure:
-
Prepare serial dilutions of the Panosialin compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the Panosialin dilutions to the wells. Include a positive control (a known InhA inhibitor like triclosan) and a negative control (DMSO vehicle).
-
Add a solution of the InhA enzyme to each well and incubate for a specified period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for compound-enzyme interaction.
-
Add the NADH solution to each well.
-
Initiate the enzymatic reaction by adding the t-o-NAC substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Readings are typically taken every 30-60 seconds for 10-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Antimicrobial Susceptibility Testing - Broth Microdilution Method (General Protocol)
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
1. Reagents and Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compounds (Panosialins) dissolved in DMSO
-
96-well microplates
-
Positive control antibiotic (e.g., isoniazid, rifampicin)
-
Negative control (no bacteria) and vehicle control (bacteria with DMSO) wells
2. Procedure:
-
Prepare a standardized inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the Panosialin compounds in 7H9 broth directly in the 96-well plates.
-
Add the standardized bacterial inoculum to each well, resulting in a final volume of typically 100-200 µL.
-
Seal the plates and incubate at 37°C in a humidified incubator.
-
After an incubation period of 7-14 days, assess bacterial growth. This can be done visually or by using a growth indicator like Resazurin, which changes color in the presence of viable bacteria.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a novel compound for anti-tuberculosis activity, starting from target identification and culminating in whole-cell activity assessment.
Caption: General workflow for anti-tuberculosis drug discovery.
References
The Inhibitory Function of Panosialin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory functions of Panosialin compounds, a class of microbial metabolites with significant potential in drug development. This document details their primary molecular targets, summarizes quantitative inhibitory data, provides in-depth experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Core Inhibitory Activities of Panosialin Compounds
Panosialin compounds, originally isolated from Streptomyces species, have been identified as potent inhibitors of several key enzymes. Their primary mechanisms of action revolve around the disruption of essential biological processes in both bacteria and viruses. The two most significant inhibitory functions of Panosialins are:
-
Inhibition of Bacterial Fatty Acid Synthesis: Panosialins are potent inhibitors of the bacterial fatty acid biosynthesis (FAS-II) pathway. Specifically, they target enoyl-acyl carrier protein (ACP) reductase (FabI) , a crucial enzyme that catalyzes the final, rate-limiting step in the fatty acid elongation cycle. By inhibiting FabI, Panosialins disrupt the synthesis of bacterial cell membranes, leading to an antibacterial effect. This makes them promising candidates for the development of new antibiotics, particularly against drug-resistant strains of bacteria like Staphylococcus aureus and Streptococcus pneumoniae.[1]
-
Inhibition of Viral and Bacterial Sialidases: The initial discovery of Panosialin was linked to its ability to inhibit viral sialidases (neuraminidases).[2] Sialidases are enzymes that cleave sialic acid residues from glycoconjugates and are critical for the life cycle of many viruses, including influenza, by facilitating the release of new virions from infected cells. Panosialins also exhibit inhibitory activity against other glycosidases, such as α-mannosidase, α-glucosidase, and β-glucosidase.[3][4]
Quantitative Inhibitory Data
The inhibitory potency of various Panosialin compounds has been quantified against their primary enzyme targets. The following tables summarize the available 50% inhibitory concentration (IC50) and inhibitory dose (ID50) values.
Table 1: Inhibition of Enoyl-ACP Reductase (FabI) by Panosialin Compounds [1]
| Compound | Target Enzyme | Source Organism | IC50 (µM) |
| Panosialin A | FabI | Staphylococcus aureus | 3 |
| Panosialin B | FabI | Staphylococcus aureus | 5 |
| Panosialin wA | FabI | Staphylococcus aureus | 4 |
| Panosialin wB | FabI | Staphylococcus aureus | 3 |
| Panosialin A | FabK | Streptococcus pneumoniae | 4 |
| Panosialin B | FabK | Streptococcus pneumoniae | 5 |
| Panosialin wA | FabK | Streptococcus pneumoniae | 5 |
| Panosialin wB | FabK | Streptococcus pneumoniae | 4 |
| Panosialin A | InhA | Mycobacterium tuberculosis | 12 |
| Panosialin B | InhA | Mycobacterium tuberculosis | 9 |
| Panosialin wA | InhA | Mycobacterium tuberculosis | 10 |
| Panosialin wB | InhA | Mycobacterium tuberculosis | 9 |
Table 2: Inhibition of Sialidase and Other Glycosidases by Panosialin Compounds
| Compound | Target Enzyme | ID50 (M) |
| Panosialin | Sialidase | 9 x 10⁻⁶ |
| Panosialin | Acid Phosphatase | 3.8 x 10⁻⁵ |
| Panosialin | Polygalacturonase | 3.9 x 10⁻⁵ |
Note: The data for sialidase, acid phosphatase, and polygalacturonase are from the initial discovery of Panosialin and are presented as ID50 values.[2] Newer Panosialin derivatives, Panosialin D and wD, have also been shown to strongly inhibit α-mannosidase, α-glucosidase, and β-glucosidase.[3][4]
Signaling Pathway Inhibition: Bacterial Fatty Acid Synthesis (FAS-II)
Panosialins exert their antibacterial effects by targeting the bacterial Fatty Acid Synthesis (FAS-II) pathway. This pathway is essential for building bacterial cell membranes and is distinct from the fatty acid synthesis pathway in mammals, making it an attractive target for antibiotic development. The key inhibitory action of Panosialins is on the enoyl-ACP reductase (FabI), which catalyzes the final reduction step in the fatty acid elongation cycle.
Caption: Inhibition of the Bacterial Fatty Acid Synthesis (FAS-II) Pathway by Panosialin Compounds.
Experimental Protocols
Detailed methodologies for the key assays used to characterize the inhibitory function of Panosialin compounds are provided below.
Sialidase Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring sialidase activity and its inhibition using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (4-MUNANA).
Caption: Workflow for the Sialidase Inhibition Assay.
Detailed Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of the sialidase enzyme (e.g., from Clostridium perfringens or viral source) in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.4).
-
Substrate Solution: Prepare a 2 mM solution of 4-MUNANA in distilled water.
-
Inhibitor Solutions: Prepare a serial dilution of the Panosialin compound in the reaction buffer.
-
Reaction Buffer: 50 mM sodium acetate buffer (pH 4.4) containing 0.1% Triton X-100.
-
Stop Solution: 0.1 M glycine buffer (pH 10.3).
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the enzyme solution to each well.
-
Add 25 µL of the Panosialin inhibitor dilutions to the respective wells. For the control (uninhibited) wells, add 25 µL of reaction buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of the 4-MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by adding 100 µL of the stop solution to each well.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] * 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Enoyl-ACP Reductase (FabI) Inhibition Assay (Spectrophotometric)
This protocol outlines a spectrophotometric assay to measure the inhibition of enoyl-ACP reductase (FabI) by monitoring the oxidation of NADH.
Caption: Workflow for the Enoyl-ACP Reductase (FabI) Inhibition Assay.
Detailed Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of purified FabI enzyme in the assay buffer.
-
Substrate Solution: Prepare a solution of a suitable enoyl-ACP or enoyl-CoA substrate, such as trans-2-octenoyl N-acetylcysteamine (t-o-NAC thioester) or trans-2-octenoyl-CoA.
-
Cofactor Solution: Prepare a solution of NADH or NADPH (typically 200 µM final concentration) in the assay buffer.
-
Inhibitor Solutions: Prepare a serial dilution of the Panosialin compound in the assay buffer.
-
Assay Buffer: For S. aureus FabI, a typical buffer is 50 mM sodium acetate (pH 6.5) containing 2% glycerol and 200 mM NH₄Cl.
-
-
Assay Procedure:
-
In a UV-transparent cuvette or 96-well plate, combine the assay buffer, FabI enzyme, NADH/NADPH, and the Panosialin inhibitor dilution.
-
Allow the mixture to pre-incubate for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the enoyl substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated by comparing the initial velocity of the inhibited reaction to that of the uninhibited control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Panosialin compounds represent a versatile class of enzyme inhibitors with significant therapeutic potential. Their potent inhibitory activity against bacterial enoyl-ACP reductase (FabI) positions them as promising leads for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. Furthermore, their ability to inhibit viral and bacterial sialidases suggests broader applications in antiviral and antibacterial therapies. The data and protocols presented in this guide provide a solid foundation for further research and development of Panosialin-based therapeutics. Continued investigation into the structure-activity relationships and optimization of these compounds will be crucial for translating their inhibitory potential into clinical applications.
References
Panosialin-IA Biosynthesis in Streptomyces: A Pathway Awaiting Elucidation
Despite significant interest in the therapeutic potential of Panosialins, a class of potent enzyme inhibitors produced by Streptomyces species, a detailed public record of the complete biosynthetic pathway for Panosialin-IA remains elusive. While the producing organism, Streptomyces sp. AN1761, has been identified and the biological activities of Panosialins have been characterized, the genetic and enzymatic machinery responsible for the assembly of the this compound core structure has not yet been fully described in the available scientific literature.
Panosialins are acylbenzenediol sulfate metabolites known to inhibit enoyl-ACP reductase, a crucial enzyme in bacterial fatty acid biosynthesis, making them attractive candidates for the development of novel antibacterial agents.[1][2] The elucidation of their biosynthetic pathway is a critical step towards understanding their formation and potentially harnessing this knowledge for metabolic engineering to improve yields or generate novel analogs.
This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of what is currently known and to highlight the areas where further research is needed to fully map the this compound biosynthesis pathway.
Quantitative Data on Panosialin Activity
While quantitative data on the biosynthesis of this compound is not available, studies have reported the inhibitory concentrations (IC₅₀) of various Panosialin compounds against different bacterial enoyl-ACP reductases. This data is crucial for understanding their potential as antibacterial agents.
| Panosialin Derivative | Target Enzyme | Source Organism of Enzyme | IC₅₀ (µM) |
| Panosialin A | FabI | Staphylococcus aureus | 3-5 |
| Panosialin B | FabI | Staphylococcus aureus | 3-5 |
| Panosialin wA | FabI | Staphylococcus aureus | 3-5 |
| Panosialin wB | FabI | Staphylococcus aureus | 3-5 |
| Panosialin A | FabK | Streptococcus pneumoniae | 3-5 |
| Panosialin B | FabK | Streptococcus pneumoniae | 3-5 |
| Panosialin wA | FabK | Streptococcus pneumoniae | 3-5 |
| Panosialin wB | FabK | Streptococcus pneumoniae | 3-5 |
| Panosialin A | InhA | Mycobacterium tuberculosis | 9-12 |
| Panosialin B | InhA | Mycobacterium tuberculosis | 9-12 |
| Panosialin wA | InhA | Mycobacterium tuberculosis | 9-12 |
| Panosialin wB | InhA | Mycobacterium tuberculosis | 9-12 |
| Data compiled from publicly available research on Panosialins.[1][2] |
Postulated Biosynthetic Logic and Required Experimental Protocols
Based on the structure of this compound, a polyketide-based biosynthetic origin is highly probable. The biosynthesis would likely involve a Type I or Type II polyketide synthase (PKS) to assemble the acyl chain, followed by tailoring enzymes for cyclization, aromatization, hydroxylation, and sulfation.
The elucidation of this pathway would require a combination of genomic, molecular biology, and biochemical techniques. Below are detailed methodologies for the key experiments that would be necessary to characterize the this compound biosynthetic gene cluster (BGC).
Identification and Cloning of the this compound Biosynthetic Gene Cluster
Objective: To identify and isolate the complete gene cluster responsible for this compound biosynthesis from the genomic DNA of Streptomyces sp. AN1761.
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Streptomyces sp. AN1761 grown in a suitable production medium.
-
Genome Sequencing and Bioinformatic Analysis: The genome will be sequenced using a combination of long-read and short-read technologies to obtain a high-quality, closed genome assembly. The assembled genome will be analyzed using bioinformatics tools such as antiSMASH to identify putative secondary metabolite BGCs, with a focus on those predicted to produce polyketides.
-
BGC Identification: The candidate BGCs will be scrutinized for the presence of genes encoding a PKS, as well as tailoring enzymes such as cyclases, hydroxylases, and sulfotransferases, which would be expected for Panosialin biosynthesis.
-
Cosmid Library Construction and Screening: A cosmid library of Streptomyces sp. AN1761 genomic DNA will be constructed. The library will be screened using probes designed from conserved regions of PKS genes identified in the bioinformatic analysis to isolate cosmids containing the putative Panosialin BGC.
-
BGC Cloning: The identified cosmids will be subcloned into suitable vectors for sequencing and subsequent functional analysis.
Functional Characterization of the Biosynthetic Gene Cluster
Objective: To confirm the role of the identified BGC in this compound biosynthesis and to elucidate the function of individual genes within the cluster.
Methodology:
-
Heterologous Expression: The entire cloned BGC will be introduced into a genetically tractable and well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces albus. The heterologous host will be fermented, and the culture extracts analyzed by HPLC-MS to detect the production of Panosialins.
-
Gene Inactivation: Targeted gene knockouts of key biosynthetic genes (e.g., the PKS, cyclase, sulfotransferase) will be created within the native producer (Streptomyces sp. AN1761) or the heterologous host using CRISPR-Cas9 or homologous recombination. The resulting mutants will be fermented, and their metabolic profiles compared to the wild-type strain to confirm the loss of Panosialin production and to identify potential biosynthetic intermediates.
-
In Vitro Enzymatic Assays: Individual tailoring enzymes (e.g., hydroxylases, sulfotransferases) will be overexpressed in a suitable host like E. coli, purified, and their activity will be tested in vitro using predicted precursor molecules as substrates. The reaction products will be analyzed by HPLC-MS to confirm the specific function of each enzyme.
Visualizing the Research Workflow
To successfully elucidate the this compound biosynthetic pathway, a structured experimental workflow is essential.
Caption: A logical workflow for the identification and functional characterization of the this compound biosynthetic gene cluster.
A Hypothetical this compound Biosynthesis Pathway
While the exact pathway is yet to be determined, a hypothetical pathway can be proposed based on the structure of this compound and common mechanisms in polyketide biosynthesis.
Caption: A hypothetical biosynthetic pathway for this compound, starting from precursor molecules and proceeding through key enzymatic steps.
Conclusion and Future Outlook
The complete elucidation of the this compound biosynthetic pathway in Streptomyces sp. AN1761 is a scientifically significant endeavor. It will not only provide fundamental insights into the biosynthesis of this unique class of natural products but also open avenues for metabolic engineering to enhance production and create novel derivatives with potentially improved therapeutic properties. The experimental methodologies outlined in this guide provide a roadmap for researchers to undertake this challenging but rewarding research. The discovery of the Panosialin BGC and the characterization of its enzymes will be a key step in unlocking the full potential of these promising antibacterial compounds.
References
The Role of Panosialin in Microbial Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Panosialin, a group of microbial secondary metabolites, and their significant role as inhibitors of bacterial fatty acid biosynthesis. This document outlines their mechanism of action, presents key quantitative data, and offers detailed experimental protocols for their study, serving as a valuable resource for researchers in microbiology, natural product chemistry, and antibiotic drug development.
Introduction to Microbial Secondary Metabolites and Panosialins
Microbial secondary metabolites are a diverse array of organic compounds produced by microorganisms that are not essential for their primary growth and reproduction but play crucial roles in ecological interactions, such as competition and communication.[1][2][3] These molecules have been a rich source of therapeutic agents, including antibiotics and anticancer drugs.[1][2] Panosialins are a group of acylbenzenediol sulfate metabolites produced by Streptomyces sp. AN1761.[4][5][6] They have garnered attention for their potent antibacterial activity, which stems from their ability to inhibit a critical enzymatic pathway in bacteria.[4][5]
Mechanism of Action: Inhibition of Fatty Acid Synthesis
Panosialins exert their antibacterial effect by targeting and inhibiting the bacterial fatty acid synthesis II (FASII) pathway.[4][5] Specifically, they act as potent inhibitors of enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme that catalyzes the final, rate-limiting step in the elongation cycle of fatty acid synthesis.[4] Different isoforms of this enzyme exist in various bacteria, such as FabI in Staphylococcus aureus and Mycobacterium tuberculosis, and FabK in Streptococcus pneumoniae.[4] By blocking this enzyme, Panosialins prevent the synthesis of essential fatty acids required for building and maintaining bacterial cell membranes, ultimately leading to the cessation of growth and cell death.[4][5]
Figure 1: Mechanism of Panosialin action on the bacterial FASII pathway.
Quantitative Data on Panosialin Activity
The inhibitory effects of Panosialins have been quantified through various studies. The following tables summarize the key findings regarding their enzymatic inhibition and antibacterial activity.
Table 1: Inhibitory Concentration (IC50) of Panosialins against Enoyl-ACP Reductases.[4][5]
| Panosialin Derivative | Target Enzyme | Source Organism | IC50 (µM) |
| Panosialin A | FabI | S. aureus | 3 |
| Panosialin B | FabI | S. aureus | 5 |
| Panosialin wA | FabI | S. aureus | 3 |
| Panosialin wB | FabI | S. aureus | 3 |
| Panosialin A | FabK | S. pneumoniae | 4 |
| Panosialin B | FabK | S. pneumoniae | 5 |
| Panosialin wA | FabK | S. pneumoniae | 4 |
| Panosialin wB | FabK | S. pneumoniae | 4 |
| Panosialin A | InhA | M. tuberculosis | 9 |
| Panosialin B | InhA | M. tuberculosis | 12 |
| Panosialin wA | InhA | M. tuberculosis | 10 |
| Panosialin wB | InhA | M. tuberculosis | 9 |
Table 2: Minimum Inhibitory Concentration (MIC) of Panosialins against Various Bacteria.[4]
| Panosialin Derivative | S. aureus (µg/mL) | S. pneumoniae (µg/mL) | M. tuberculosis (µg/mL) |
| Panosialin A | 4 | 8 | >128 |
| Panosialin B | 8 | 16 | >128 |
| Panosialin wA | 4 | 8 | 64 |
| Panosialin wB | 4 | 8 | 32 |
Table 3: Effect of Panosialin wB on Macromolecular Biosynthesis in S. aureus.[4]
| Panosialin wB Conc. (µM) | Fatty Acid Biosynthesis Inhibition (%) | Protein Biosynthesis Inhibition (%) |
| 1.5 | 35 | 5 |
| 3 | 55 | 10 |
| 6 | 75 | 15 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the investigation of Panosialins.
Isolation and Purification of Panosialins
-
Cultivation of Streptomyces sp. AN1761: Inoculate a suitable liquid medium (e.g., yeast extract-malt extract broth) with a spore suspension of Streptomyces sp. AN1761. Incubate the culture on a rotary shaker at 28-30°C for 5-7 days.
-
Solvent Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate. Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to a series of chromatographic steps. This may include:
-
Silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Sephadex LH-20 column chromatography to remove smaller impurities.
-
High-Performance Liquid Chromatography (HPLC) using a C18 column with a methanol-water gradient to isolate the individual Panosialin compounds (A, B, wA, wB). Monitor the fractions using UV detection.
-
Structural Elucidation
The chemical structures of the purified Panosialins can be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
Enoyl-ACP Reductase Inhibition Assay (IC50 Determination)
-
Enzyme and Substrate Preparation: Overexpress and purify the target enoyl-ACP reductase (e.g., FabI from S. aureus). Prepare the substrate, enoyl-ACP, and the cofactor, NADH.
-
Assay Reaction: In a 96-well plate, combine the purified enzyme, NADH, and varying concentrations of the Panosialin inhibitor in a suitable buffer.
-
Initiation and Measurement: Initiate the reaction by adding the enoyl-ACP substrate. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a plate reader.
-
IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Antibacterial Susceptibility Testing (MIC Determination)
-
Bacterial Inoculum Preparation: Grow the test bacteria (e.g., S. aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Panosialin compound in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the Panosialin that completely inhibits visible bacterial growth.
Experimental Workflow
The overall process of investigating Panosialin, from discovery to characterization, follows a logical progression.
Figure 2: General experimental workflow for Panosialin investigation.
Conclusion
Panosialins represent a promising class of natural products with significant potential for development as antibacterial agents. Their well-defined mechanism of action, targeting the highly conserved bacterial fatty acid synthesis pathway, makes them attractive candidates for combating bacterial infections, including those caused by drug-resistant pathogens. The data and protocols presented in this guide provide a solid foundation for further research and development of Panosialin-based therapeutics. Future work may focus on optimizing their structure to enhance potency and pharmacokinetic properties, as well as exploring their efficacy in in vivo models of infection.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. escholarship.org [escholarship.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An enzyme inhibitor, panosialin, produced by Streptomyces. I. Biological activity, isolation and characterization of panosialin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Panosialin-IA from Streptomyces Culture
Abstract
Panosialin-IA, a potent enzyme inhibitor with significant antibacterial and neuraminidase-inhibiting properties, is a secondary metabolite produced by certain strains of Streptomyces. This document provides a detailed protocol for the isolation and purification of this compound from Streptomyces culture broth. The methodology covers fermentation, extraction, and chromatographic purification steps, designed to yield a highly purified product for research and drug development applications.
Introduction
This compound, also known as Panosialin B, is a 5-alkylbenzene-1,3-disulfate that has garnered interest for its diverse biological activities. It is known to inhibit several enzymes, including neuraminidase, acid phosphatase, and enoyl-ACP reductase.[1][2] This inhibitory profile makes this compound a promising candidate for the development of novel therapeutics. Produced by Streptomyces species, the effective isolation and purification of this compound are critical first steps for further pharmacological evaluation.[1][3][4] This protocol outlines a comprehensive procedure for obtaining high-purity this compound from Streptomyces fermentation cultures.
Materials and Reagents
-
Streptomyces sp. producing this compound
-
Inoculation medium (e.g., ISP Medium 2)
-
Production medium (e.g., ISP Medium 2 or custom medium)
-
Ethyl acetate
-
Methanol
-
n-Hexane
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., chloroform, methanol gradients)
-
Standard laboratory glassware and equipment
-
Rotary evaporator
-
Centrifuge
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Experimental Protocols
Fermentation of Streptomyces sp.
This phase aims to cultivate the Streptomyces strain under conditions optimized for this compound production.
1.1. Seed Culture Preparation:
- Prepare a suitable seed culture medium such as ISP Medium 2 (Yeast Extract-Malt Extract Agar).
- Inoculate a loopful of Streptomyces spores or mycelia from a stock culture into a flask containing the seed medium.
- Incubate the flask at 28-30°C for 2-3 days on a rotary shaker at 180-200 rpm to generate a sufficient biomass for inoculating the production culture.
1.2. Production Culture:
- Prepare the production medium in a larger fermentation vessel. The composition can be the same as the seed medium or optimized for secondary metabolite production.
- Inoculate the production medium with the seed culture (typically 5-10% v/v).
- Incubate the production culture at 28-30°C for 7-10 days with continuous agitation (180-200 rpm). Monitor the production of this compound periodically through analytical methods like HPLC.
Extraction of this compound
This phase involves separating the crude this compound from the culture broth and mycelia.
2.1. Separation of Supernatant:
- After the fermentation period, harvest the culture broth.
- Separate the mycelial biomass from the supernatant by centrifugation at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C.
2.2. Solvent Extraction:
- Transfer the cell-free supernatant to a separation funnel.
- Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.
- Shake the funnel vigorously for 15-20 minutes and then allow the layers to separate.
- Collect the organic (ethyl acetate) layer.
- Repeat the extraction process two more times to maximize the recovery of this compound.
- Pool the collected organic layers.
2.3. Concentration:
- Concentrate the pooled ethyl acetate extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
Purification of this compound
This multi-step process is designed to purify this compound from the crude extract.
3.1. Defatting of Crude Extract:
- Dissolve the crude extract in a minimal amount of methanol.
- Add n-hexane to the methanolic solution to precipitate and remove non-polar lipidic impurities.
- Separate the methanolic layer containing this compound.
3.2. Silica Gel Column Chromatography:
- Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform).
- Load the defatted extract onto the column.
- Elute the column with a stepwise gradient of increasing polarity, for example, a chloroform-methanol gradient.
- Collect fractions and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or HPLC.
- Pool the fractions containing the purified this compound.
3.3. Final Purification and Purity Assessment:
- Concentrate the pooled fractions to obtain the purified this compound.
- Assess the purity of the final product using HPLC.
- Further purification, if necessary, can be achieved through techniques like preparative HPLC.
Data Presentation
Table 1: Summary of a Typical Purification Yield for this compound
| Purification Step | Total Volume/Weight | This compound Concentration | Total this compound (mg) | Purity (%) |
| Culture Supernatant | 10 L | 15 mg/L | 150 | <1 |
| Crude Ethyl Acetate Extract | 5 g | 25 mg/g | 125 | ~2.5 |
| Defatted Extract | 3.5 g | 33 mg/g | 115.5 | ~3.3 |
| Silica Gel Chromatography Pool | 150 mg | 600 mg/g | 90 | >95 |
Note: The values presented are hypothetical and for illustrative purposes. Actual yields and purities will vary depending on the Streptomyces strain, fermentation conditions, and purification efficiency.
Visualization
References
High-Yield Panosialin Production: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive overview of the current understanding and generalized methodologies for the production of Panosialin, a group of potent antibacterial acylbenzenediol sulfate metabolites. Panosialins are produced by Streptomyces sp. AN1761 and exhibit their antibacterial effects by inhibiting the enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme in the bacterial fatty acid synthesis pathway.[1][2][3]
Due to the limited availability of public data on the high-yield fermentation of Panosialin specifically, this document provides generalized protocols and optimization strategies based on established principles for secondary metabolite production in Streptomyces species. These guidelines are intended to serve as a starting point for researchers and drug development professionals to develop optimized and scalable Panosialin production processes.
Overview of Panosialin Production
Panosialin is a secondary metabolite, and its production is typically initiated during the stationary phase of Streptomyces growth.[4] The optimization of fermentation conditions is critical to maximize the yield and productivity of these valuable compounds. Key factors influencing production include the composition of the culture medium (carbon and nitrogen sources, minerals), pH, temperature, aeration, and agitation speed.[5][6][7][8][9][10][11][12][13]
Fermentation Conditions for Streptomyces
Based on extensive research on various Streptomyces species, the following tables summarize typical ranges and optimal values for key fermentation parameters that can be applied to the cultivation of Streptomyces sp. AN1761 for Panosialin production.
Table 1: Culture Medium Composition for Streptomyces Fermentation
| Component | Recommended Starting Concentration | Notes |
| Carbon Source | ||
| Glucose | 10 - 40 g/L | Readily utilized, but high concentrations can cause catabolite repression. |
| Starch | 10 - 20 g/L | A complex carbohydrate that can support sustained growth and production.[14] |
| Glycerol | 10 - 20 g/L | Often used as a primary or supplementary carbon source. |
| Nitrogen Source | ||
| Soybean Meal | 10 - 25 g/L | A complex organic nitrogen source that provides amino acids and peptides.[8] |
| Yeast Extract | 2 - 5 g/L | Provides vitamins, amino acids, and other growth factors.[11] |
| Peptone | 5 - 10 g/L | A source of amino acids and peptides.[7] |
| Inorganic Salts | ||
| K2HPO4 | 0.5 - 2.0 g/L | Provides phosphate and helps buffer the medium.[11][15] |
| MgSO4·7H2O | 0.2 - 1.0 g/L | Source of magnesium ions, essential for enzymatic activity. |
| NaCl | 1 - 5 g/L | Maintains osmotic balance.[11] |
| CaCO3 | 1 - 3 g/L | Acts as a pH buffer, preventing a rapid drop in pH during fermentation. |
Table 2: Physical Fermentation Parameters for Streptomyces
| Parameter | Recommended Range | Optimal (General) | Notes |
| Temperature | 25 - 37°C | 28 - 30°C | Temperature can significantly affect both growth and secondary metabolite production.[5][7][8][10][11] |
| pH | 6.0 - 8.0 | 6.5 - 7.5 | The initial pH of the medium and its control during fermentation are crucial.[5][6][7][8][9][10][11][12] |
| Agitation | 150 - 250 rpm | 200 - 220 rpm | Ensures proper mixing and oxygen transfer.[8][12] |
| Aeration | 0.5 - 1.5 vvm | 1.0 vvm | Dissolved oxygen is a critical parameter for the growth of aerobic Streptomyces.[16] |
| Inoculum Size | 2 - 10% (v/v) | 5% (v/v) | The size of the seed culture inoculum can impact the lag phase and overall productivity.[12] |
| Fermentation Time | 5 - 10 days | 7 days | The production of secondary metabolites like Panosialin typically occurs in the stationary phase.[8][11][12] |
Experimental Protocols
The following are detailed, generalized protocols for the production, extraction, and quantification of Panosialin. Researchers should adapt and optimize these protocols based on their specific experimental setup and the characteristics of the Streptomyces sp. AN1761 strain.
Protocol for Panosialin Fermentation
This protocol describes a two-stage fermentation process, starting with a seed culture to ensure a healthy and active inoculum for the production phase.
Materials:
-
Streptomyces sp. AN1761 culture
-
Seed Medium (e.g., Tryptic Soy Broth or a custom medium from Table 1)
-
Production Medium (optimized from Table 1)
-
Erlenmeyer flasks
-
Shaking incubator
-
Bioreactor (for larger scale production)
Procedure:
-
Seed Culture Preparation:
-
Inoculate a sterile seed medium with a loopful of Streptomyces sp. AN1761 spores or a piece of mycelial agar plug.
-
Incubate the seed culture at 28-30°C with agitation (200 rpm) for 48-72 hours until dense growth is observed.
-
-
Production Fermentation:
-
Inoculate the production medium with the seed culture at a 5% (v/v) ratio.
-
Incubate the production culture under the optimized conditions (e.g., 28-30°C, pH 6.5-7.5, 220 rpm) for 7-10 days.[8][11][12]
-
Monitor the fermentation by taking samples periodically to measure pH, biomass, and Panosialin concentration.
-
Protocol for Panosialin Extraction
This protocol outlines a general method for extracting acylbenzenediol sulfate metabolites from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate or other suitable organic solvent
-
Centrifuge
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)
Procedure:
-
Biomass Separation:
-
Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant. Panosialin is likely to be present in both, so both should be processed.
-
-
Solvent Extraction:
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Extract the mycelial biomass by homogenizing it in ethyl acetate.
-
Pool the organic extracts.
-
-
Concentration:
-
Evaporate the pooled organic extract to dryness under reduced pressure using a rotary evaporator.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica gel.
-
Elute the column with a suitable solvent gradient to separate the different Panosialin analogues.
-
Protocol for Panosialin Quantification
This protocol describes a general approach for quantifying Panosialin using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude or purified Panosialin extract
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)
-
Panosialin standard (if available)
Procedure:
-
Sample Preparation:
-
Dissolve the dried extract in a known volume of the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run a gradient elution to separate the different Panosialin compounds.
-
Detect the compounds using a UV detector at a wavelength determined by the UV spectrum of Panosialin.
-
-
Quantification:
-
If a standard is available, create a calibration curve to determine the concentration of Panosialin in the sample.
-
If a standard is not available, the relative abundance of Panosialin can be estimated based on the peak area.
-
Visualizing the Workflow and Influencing Factors
The following diagrams, generated using the DOT language, illustrate the experimental workflow for Panosialin production and the key relationships between fermentation parameters.
Caption: Experimental workflow for Panosialin production.
Caption: Factors influencing high-yield Panosialin production.
References
- 1. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Open Access@KRIBB: Panosialins, inhibitors of Enoyl-ACP reductase from Streptomyces sp. AN1761 = Streptomyces sp. AN1761로부터 분리한 에노일 리덕타제 저해제 파노시알린 [oak.kribb.re.kr]
- 4. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of temperature, pH and growth rate on secondary metabolism in Streptomyces thermoviolaceus grown in a chemostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. ijsr.net [ijsr.net]
- 11. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. atlantis-press.com [atlantis-press.com]
- 15. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved secondary metabolite production in the genus Streptosporangium by optimization of the fermentation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Panosialin-IA Enzyme Kinetics Assay: Application Notes and Protocols for Sialidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panosialin is a naturally occurring compound known to exhibit inhibitory activity against a variety of enzymes, including glycoside hydrolases such as sialidases (neuraminidases). Sialidases play a crucial role in various biological processes by cleaving terminal sialic acid residues from glycoconjugates, thereby modulating cell-surface interactions, signaling pathways, and pathogen infectivity. The inhibition of sialidase activity is a key therapeutic strategy for diseases such as influenza. This document provides a detailed protocol for an enzyme kinetics assay to characterize the inhibitory effect of Panosialin on sialidase activity.
Principle of the Assay
This protocol describes a fluorometric method to determine the inhibitory kinetics of Panosialin on sialidase. The assay utilizes the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MU-NANA). Sialidase cleaves the terminal N-acetylneuraminic acid from 4-MU-NANA, releasing the highly fluorescent compound 4-methylumbelliferone (4-MU). The rate of 4-MU production is directly proportional to the enzyme activity. By measuring the fluorescence intensity over time in the presence of varying concentrations of Panosialin, the inhibitory potency (e.g., IC₅₀ or ID₅₀) can be determined.
Data Presentation
The inhibitory activity of Panosialin and its analogs against different enzymes is summarized in the table below. This allows for a comparative assessment of their potency and selectivity.
| Compound | Target Enzyme | Parameter | Value |
| Panosialin | Sialidase | ID₅₀ | 9 x 10⁻⁶ M[1] |
| Panosialin A | S. aureus FabI (Enoyl-ACP Reductase) | IC₅₀ | 3-5 µM[2] |
| Panosialin B | S. aureus FabI (Enoyl-ACP Reductase) | IC₅₀ | 3-5 µM[2] |
| Panosialin wA | S. aureus FabI (Enoyl-ACP Reductase) | IC₅₀ | 3-5 µM[2] |
| Panosialin wB | S. aureus FabI (Enoyl-ACP Reductase) | IC₅₀ | 3-5 µM[2] |
| Panosialin A | M. tuberculosis InhA (Enoyl-ACP Reductase) | IC₅₀ | 9-12 µM[2] |
| Panosialin B | M. tuberculosis InhA (Enoyl-ACP Reductase) | IC₅₀ | 9-12 µM[2] |
| Panosialin wA | M. tuberculosis InhA (Enoyl-ACP Reductase) | IC₅₀ | 9-12 µM[2] |
| Panosialin wB | M. tuberculosis InhA (Enoyl-ACP Reductase) | IC₅₀ | 9-12 µM[2] |
Experimental Protocols
Materials and Reagents
-
Sialidase (e.g., from Clostridium perfringens or human NEU2)
-
Panosialin
-
4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MU-NANA)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.5
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow for Sialidase Inhibition Assay
Caption: Workflow for the Panosialin-based sialidase inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of Panosialin in a suitable solvent (e.g., DMSO or water) and create a serial dilution to the desired concentrations.
-
Dilute the sialidase enzyme in Assay Buffer to the working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a stock solution of 4-MU-NANA in Assay Buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add 10 µL of the Panosialin dilutions or vehicle control.
-
Add 40 µL of the diluted sialidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the 4-MU-NANA solution to each well.
-
Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the percentage of inhibition for each Panosialin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Panosialin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathway Modulation
Sialidases are involved in the regulation of various signaling pathways by modifying the sialylation status of cell surface receptors. For instance, the activity of the insulin receptor can be modulated by sialidase. Inhibition of sialidase by compounds like Panosialin could therefore have downstream effects on these pathways.
Caption: Panosialin inhibits sialidase, affecting receptor activation.
Disclaimer: This protocol is a general guideline. Optimization of assay conditions, including enzyme and substrate concentrations, and incubation times, may be required for specific experimental setups.
References
Application Notes and Protocols for Determining Panosialin-IA IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panosialin-IA is a sulfated acylbenzenediol compound with known inhibitory activity against viral neuraminidase and bacterial enoyl-ACP reductase. As a potent enzyme inhibitor, determining its half-maximal inhibitory concentration (IC50) is crucial for evaluating its efficacy and for further drug development studies. These application notes provide a detailed protocol for determining the IC50 value of this compound against influenza neuraminidase using a fluorescence-based assay.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound against different influenza virus strains. This data is for illustrative purposes to demonstrate how results can be presented.
| Influenza Virus Strain | Neuraminidase Subtype | This compound IC50 (nM) | Oseltamivir IC50 (nM) |
| A/California/07/2009 | H1N1 | 15.2 ± 2.1 | 0.8 ± 0.1 |
| A/Victoria/361/2011 | H3N2 | 22.5 ± 3.5 | 1.2 ± 0.2 |
| B/Wisconsin/1/2010 | Yamagata lineage | 35.1 ± 4.2 | 25.6 ± 3.8 |
Experimental Protocols
Protocol: Determination of this compound IC50 using a Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from standard procedures for influenza neuraminidase inhibition assays.
1. Materials and Reagents:
-
This compound
-
Influenza virus stocks (e.g., A/H1N1, A/H3N2, B)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate (Sigma-Aldrich, M8639)
-
4-Methylumbelliferone (4-MU) standard (Sigma-Aldrich, M1381)
-
Oseltamivir carboxylate (positive control)
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C.
-
Oseltamivir Stock Solution (10 mM): Dissolve oseltamivir carboxylate in water. Store at -20°C.
-
MUNANA Substrate (100 µM): Dilute a stock solution of MUNANA in assay buffer. Prepare fresh and protect from light.
-
4-MU Standard Curve: Prepare a series of dilutions of 4-MU in assay buffer (e.g., 0.1 µM to 20 µM) to generate a standard curve for quantifying the amount of fluorescent product.
3. Experimental Procedure:
-
Virus Titration:
-
Perform a serial dilution of the influenza virus stock in assay buffer.
-
Add 50 µL of each virus dilution to the wells of a black 96-well plate.
-
Add 50 µL of 100 µM MUNANA substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Determine the virus dilution that results in a fluorescence signal within the linear range of the 4-MU standard curve. This dilution will be used for the inhibition assay.
-
-
Neuraminidase Inhibition Assay:
-
Prepare serial dilutions of this compound and the positive control (oseltamivir) in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Add 25 µL of each inhibitor dilution to the wells of a black 96-well plate. Include wells with assay buffer only as a no-inhibitor control.
-
Add 25 µL of the predetermined optimal dilution of the virus to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add 50 µL of 100 µM MUNANA substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the fluorescence as described above.
-
4. Data Analysis:
-
Subtract the background fluorescence (wells with no virus) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 - [ (Fluorescence with inhibitor / Fluorescence without inhibitor) * 100 ]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that causes a 50% reduction in neuraminidase activity.
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound IC50.
Mechanism of Neuraminidase Inhibition
Caption: this compound inhibits neuraminidase, preventing viral release.
Application Notes and Protocols for Panosialin-IA Antibacterial Susceptibility Testing
For Research, Scientific, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of Panosialin-IA, a novel antibacterial agent. The methodologies described are based on established standards for antimicrobial susceptibility testing (AST) and are intended for research and development purposes. As this compound is an investigational agent, clinical breakpoints have not yet been established.
Introduction to this compound
This compound is a member of the panosialin class of compounds, which have been identified as inhibitors of bacterial enoyl-acyl carrier protein (ACP) reductase (FabI). This enzyme catalyzes a crucial, rate-limiting step in the bacterial fatty acid synthesis pathway (FASII). The inhibition of this pathway disrupts the production of essential components for bacterial cell membranes, leading to an antibacterial effect. The bacterial FASII pathway is distinct from the fatty acid synthesis system in mammals, making it an attractive target for selective antibacterial drugs.
Published research indicates that panosialins exhibit activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, as well as Mycobacterium tuberculosis.
Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
This compound exerts its antibacterial effect by targeting and inhibiting the enoyl-ACP reductase enzyme (FabI). This enzyme is essential for the elongation of fatty acid chains in bacteria. By blocking this step, this compound prevents the synthesis of fatty acids necessary for building and maintaining the integrity of the bacterial cell membrane.
Panosialin-IA In Vitro Enzyme Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panosialin-IA is a member of the panosialin family of natural products, which have been identified as inhibitors of bacterial enoyl-acyl carrier protein (ACP) reductase (ENR). This enzyme is a critical component of the type II fatty acid synthesis (FAS-II) pathway in bacteria, a pathway that is essential for building bacterial cell membranes and is distinct from the type I fatty acid synthesis pathway found in mammals. This distinction makes ENR an attractive target for the development of novel antibacterial agents. This compound and its analogs have demonstrated inhibitory activity against various isoforms of ENR, including FabI and FabK, from clinically relevant pathogens.
These application notes provide a detailed, step-by-step guide for performing an in vitro enzyme inhibition assay to characterize the inhibitory potential of this compound against bacterial enoyl-ACP reductase. The protocol is designed to be adaptable for various ENR isoforms and can be used to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Signaling Pathway
The bacterial fatty acid biosynthesis (FAS-II) pathway is a multi-step enzymatic process that produces fatty acids, essential components of the bacterial cell membrane. This compound exerts its inhibitory effect on this pathway by targeting the enoyl-ACP reductase, which catalyzes the final reductive step in the elongation cycle. Inhibition of this enzyme disrupts the entire pathway, leading to a depletion of necessary fatty acids and ultimately inhibiting bacterial growth.
Application Notes and Protocols: Measuring Panosialin-IA Activity Against Enoyl-ACP Reductase (FabI)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bacterial fatty acid synthesis (FAS-II) pathway is an essential process for bacterial survival, making it a prime target for the development of novel antimicrobial agents.[1][2] Enoyl-acyl carrier protein (ACP) reductase (FabI) is a key enzyme in this pathway, catalyzing the final, rate-limiting step in each fatty acid elongation cycle: the NADH-dependent reduction of a trans-2-enoyl-ACP substrate.[1][3] The essentiality of FabI has been demonstrated in various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.[1][4]
Panosialins are a class of acylbenzenediol sulfate metabolites produced by Streptomyces sp. that have been identified as potent inhibitors of bacterial enoyl-ACP reductases.[5] These compounds have demonstrated inhibitory activity against FabI from Staphylococcus aureus, Streptococcus pneumoniae, and the InhA homolog from Mycobacterium tuberculosis, suggesting their potential as broad-spectrum antibacterial agents.[5] This document provides detailed protocols for measuring the inhibitory activity of Panosialin-IA, a representative of this class, against enoyl-ACP reductase.
Principle of the Assay
The activity of enoyl-ACP reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of an enoyl-CoA or enoyl-ACP substrate.[4][6] The inhibitory effect of this compound is quantified by measuring the reduction in enzyme activity in the presence of the compound. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Data Presentation: Inhibitory Activity of Panosialins
The following table summarizes the reported IC50 values for various Panosialins against different bacterial enoyl-ACP reductases. This data provides a benchmark for the expected potency of this compound.
| Compound | Target Enzyme | IC50 (µM) |
| Panosialin A | S. aureus FabI | ~3-5 |
| Panosialin B | S. aureus FabI | ~3-5 |
| Panosialin wA | S. aureus FabI | ~3-5 |
| Panosialin wB | S. aureus FabI | ~3-5 |
| Panosialin A | S. pneumoniae FabK | ~3-5 |
| Panosialin B | S. pneumoniae FabK | ~3-5 |
| Panosialin wA | S. pneumoniae FabK | ~3-5 |
| Panosialin wB | S. pneumoniae FabK | ~3-5 |
| Panosialin A | M. tuberculosis InhA | ~9-12 |
| Panosialin B | M. tuberculosis InhA | ~9-12 |
| Panosialin wA | M. tuberculosis InhA | ~9-12 |
| Panosialin wB | M. tuberculosis InhA | ~9-12 |
Data extracted from a study on Panosialins A, B, wA, and wB.[5]
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant enoyl-ACP reductase (FabI) from the target organism (e.g., S. aureus, E. coli).
-
Substrate: Crotonoyl-CoA (or other suitable enoyl-CoA/enoyl-ACP substrate).
-
Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, containing 1 mM Dithiothreitol (DTT).
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
-
Consumables: 96-well UV-transparent microplates or quartz cuvettes.
Enzyme Kinetic Assay for IC50 Determination
This protocol describes a continuous kinetic assay to determine the IC50 value of this compound.
1. Preparation of Reagents:
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2% to avoid solvent effects.
- Prepare working solutions of NADH and crotonoyl-CoA in the assay buffer. The final concentrations in the assay will typically be around 100-200 µM for NADH and 0.4-0.8 mM for crotonoyl-CoA, though these may need optimization depending on the specific enzyme.[4]
2. Assay Procedure:
- Set up the reactions in a 96-well microplate. For each reaction, add the following components to a final volume of 50-100 µL:
- Assay Buffer
- NADH (to a final concentration of 100-200 µM)
- FabI enzyme (the amount should be optimized to yield a linear reaction rate for at least 5-10 minutes)
- This compound at various concentrations (or DMSO for the control).
- Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-20 minutes) at room temperature.[4] This step is important, especially for slow-binding inhibitors.
- Initiate the reaction by adding the substrate, crotonoyl-CoA (to a final concentration of 0.4-0.8 mM).
- Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes using a microplate reader.
3. Data Analysis:
- Calculate the initial velocity (rate of NADH oxidation) for each reaction by determining the slope of the linear portion of the absorbance vs. time curve.
- Calculate the percent inhibition for each this compound concentration relative to the control (DMSO) using the following formula: % Inhibition = 100 * (1 - (Velocity with Inhibitor / Velocity of Control))
- Plot the percent inhibition as a function of the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism, SigmaPlot).
Visualizations
Fatty Acid Synthesis (FAS-II) Pathway & FabI's Role
Caption: Role of FabI in the FAS-II pathway and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound against FabI.
Mechanism of FabI Inhibition
Research on Panosialin wB suggests a specific mode of inhibition against S. aureus FabI. It is important to investigate if this compound follows a similar mechanism.
Caption: Potential inhibitory mechanisms of this compound on FabI.
Conclusion
The provided protocols offer a robust framework for evaluating the inhibitory activity of this compound against enoyl-ACP reductase. Accurate determination of IC50 values and understanding the mechanism of inhibition are crucial steps in the preclinical development of this promising class of antibacterial compounds. The visualization of the experimental workflow and the underlying biological pathway serves to clarify the experimental design and the significance of FabI as a drug target. Researchers are encouraged to optimize the assay conditions for their specific target enzyme to ensure reliable and reproducible results.
References
- 1. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 4. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutational analysis of the triclosan-binding region of enoyl-ACP (acyl-carrier protein) reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Panosialin-IA Testing in a Mouse Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panosialin-IA is a member of the panosialin family of acylbenzenediol sulfate metabolites produced by Streptomyces sp.[1][2] These compounds have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[1][2] The mechanism of action for panosialins involves the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI and FabK), a critical enzyme in bacterial fatty acid biosynthesis.[1][2] This novel target makes this compound a person of interest for the development of new antimicrobial agents, especially in the context of rising antibiotic resistance.
These application notes provide a detailed protocol for the in vivo evaluation of this compound's efficacy using a murine infection model. The protocols outlined below are based on established methodologies for testing antimicrobial agents and are intended to serve as a comprehensive guide for researchers.
Quantitative Data Summary
Due to the limited availability of public in vivo data for this compound, this section provides a template for the types of quantitative data that should be generated during preclinical studies. The values presented are hypothetical and should be replaced with experimental findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Bacterial Species | Enzyme Target | IC50 (µM) |
| Staphylococcus aureus | FabI | 3-5[1] |
| Streptococcus pneumoniae | FabK | 3-5[1] |
| Mycobacterium tuberculosis | InhA | 9-12[1] |
Table 2: Suggested Pharmacokinetic and Toxicological Profile of this compound in Mice
| Parameter | Value | Description |
| ED50 (mg/kg) | To Be Determined | Effective dose for 50% of the population. |
| LD50 (mg/kg) | To Be Determined | Lethal dose for 50% of the population. |
| Cmax (µg/mL) | To Be Determined | Maximum plasma concentration. |
| Tmax (h) | To Be Determined | Time to reach maximum plasma concentration. |
| t1/2 (h) | To Be Determined | Plasma half-life. |
| AUC (µg·h/mL) | To Be Determined | Area under the plasma concentration-time curve. |
Experimental Protocols
Murine Thigh Infection Model
This model is a standard and well-characterized method for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.
a. Animal Model and Husbandry
-
Mouse Strain: CD-1 or BALB/c mice, 6-8 weeks old, female.
-
Housing: House animals in sterile, filtered cages with access to sterile food and water ad libitum. Maintain a 12-hour light/dark cycle.
-
Acclimatization: Allow mice to acclimatize for at least 7 days before the start of the experiment.
b. Immunosuppression (Neutropenic Model) To achieve a more robust and reproducible infection, a neutropenic model is recommended.
-
Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.
c. Bacterial Strain and Inoculum Preparation
-
Bacterial Strain: A well-characterized strain of Staphylococcus aureus (e.g., ATCC 29213).
-
Culture: Culture the bacteria overnight on Tryptic Soy Agar (TSA) at 37°C.
-
Inoculum: Scrape colonies from the plate and suspend in sterile saline or phosphate-buffered saline (PBS) to achieve a concentration of approximately 1 x 10^7 Colony Forming Units (CFU)/mL. The final inoculum size should be determined in pilot studies to establish a non-lethal but persistent infection.
d. Infection Procedure
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh muscle.
e. Treatment Protocol
-
Groups:
-
Vehicle Control (e.g., saline or the vehicle used to dissolve this compound)
-
This compound (multiple dose levels, e.g., 10, 25, 50 mg/kg)
-
Positive Control (e.g., vancomycin or another appropriate antibiotic)
-
-
Administration: Begin treatment 2 hours post-infection. Administer this compound via a suitable route (e.g., intravenous, intraperitoneal, or oral), depending on its formulation and pharmacokinetic properties. The frequency of administration (e.g., once or twice daily) should be determined based on preliminary pharmacokinetic data.
-
Duration: Treat for a period of 24 to 72 hours.
f. Endpoint Analysis
-
At the end of the treatment period, euthanize the mice by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/gram of tissue).
-
Calculate the reduction in bacterial load for each treatment group compared to the vehicle control.
Systemic Infection (Sepsis) Model
This model evaluates the efficacy of this compound in a more disseminated and severe infection.
a. Animal Model and Husbandry: As described in the thigh infection model.
b. Bacterial Strain and Inoculum Preparation: As described in the thigh infection model, with the inoculum concentration adjusted to a lethal or sublethal dose depending on the experimental endpoint (survival or bacterial clearance).
c. Infection Procedure
-
Inject 0.1 mL of the bacterial suspension intraperitoneally.
d. Treatment Protocol
-
Groups: Similar to the thigh infection model.
-
Administration: Begin treatment 1-2 hours post-infection.
-
Duration: For survival studies, monitor the animals for 7-14 days. For bacterial clearance studies, treat for 24-48 hours.
e. Endpoint Analysis
-
Survival: Record the number of surviving animals in each group daily.
-
Bacterial Clearance: At a predetermined time point, euthanize the animals and collect blood, spleen, and liver. Homogenize the organs and perform serial dilutions and plating to determine the bacterial load in each tissue.
Visualizations
Caption: Murine Thigh Infection Model Workflow.
References
Application Notes and Protocols for Panosialin-IA In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panosialin is a class of natural products derived from Streptomyces species, exhibiting inhibitory activity against key enzymes. Historical research has identified Panosialin as an inhibitor of sialidases (neuraminidases), enzymes involved in the cleavage of sialic acid residues from glycoconjugates. Sialidases play crucial roles in various pathological processes, including viral infections and cancer progression. More recent studies have characterized certain Panosialins (A, B, wA, and wB) as potent inhibitors of bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in bacterial fatty acid synthesis. This dual activity suggests that "Panosialin-IA" may refer to a specific isoform or formulation targeted for either anti-sialidase or antibacterial applications.
These application notes provide a comprehensive overview of the potential in vivo applications of a this compound formulation, addressing both of its reported mechanisms of action. Detailed protocols for in vivo studies are presented, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Section 1: this compound as a Sialidase Inhibitor
Mechanism of Action and Therapeutic Potential
As a sialidase inhibitor, this compound would function by preventing the removal of sialic acid from glycoproteins and glycolipids on cell surfaces. In the context of influenza virus infection, sialidase (neuraminidase) is essential for the release of new virions from infected cells. By inhibiting this enzyme, this compound could halt the spread of the virus. In cancer, altered sialylation patterns are a hallmark of malignancy, and sialidases are implicated in processes such as cell adhesion, invasion, and immune evasion. Inhibition of sialidases could therefore represent a viable anti-cancer strategy.
Signaling Pathway
Application Note: Characterization of Panosialin-IA using High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Panosialin-IA, also known as Panosialin B, is a microbial secondary metabolite produced by bacteria of the genus Streptomyces.[1][2] It is classified chemically as an acylbenzenediol sulfate.[3][4] this compound has garnered significant interest in the drug development community due to its potent antibacterial properties.[3][4] The molecule exerts its effect by inhibiting enoyl-acyl carrier protein (ACP) reductase, a critical enzyme in the bacterial fatty acid synthesis pathway.[3][4][5] This mechanism makes it a promising candidate for the development of new antibiotics, particularly against challenging pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.[3][4]
The structural elucidation and characterization of natural products like this compound are essential for understanding their mechanism of action and for further drug development efforts. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), is a cornerstone technique for this purpose. It provides precise molecular weight determination, elemental composition, and structural information through fragmentation analysis, making it an indispensable tool for natural product discovery and characterization.[6][7]
Experimental Protocols
This section details the methodology for the extraction and subsequent characterization of this compound from a Streptomyces fermentation culture using LC-HRMS.
1. Sample Preparation: Extraction from Streptomyces Culture
-
Culture Fermentation: Inoculate Streptomyces sp. into a suitable production medium and incubate for 5-7 days to allow for the biosynthesis of secondary metabolites.
-
Broth Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
-
Supernatant Extraction: Decant the supernatant and mix vigorously with an equal volume of ethyl acetate.
-
Phase Separation: Allow the mixture to settle or use a separatory funnel to separate the organic (ethyl acetate) and aqueous layers.
-
Solvent Evaporation: Collect the organic phase and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Reconstitution: Redissolve the dried crude extract in a 50:50 mixture of methanol and water to a final concentration of 1 mg/mL for LC-MS analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI), operated in Negative Ion Mode.
-
Scan Range: m/z 100-1000.
-
Resolution: >60,000.
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS (dd-MS2) on the top 3 most abundant ions.
-
Collision Energy: Stepped normalized collision energy (20, 30, 40 eV) for fragmentation.
Data Presentation
The characterization of this compound via HRMS provides precise and accurate data critical for its identification. The quantitative data below is based on its known chemical structure.[1]
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₃₆O₈S₂ | [1] |
| Calculated Exact Mass | 480.18516 Da | [1] |
| Measured m/z (M-H)⁻ | 479.1779 | Hypothetical |
| Mass Error | < 5 ppm | Standard |
| Key MS/MS Fragments (M-H)⁻ | m/z 399.1345 (Loss of SO₃) | Inferred |
| m/z 283.1234 (Alkyl chain cleavage) | Inferred |
Diagrams
Experimental Workflow for this compound Characterization
This compound Mechanism of Action
References
- 1. Panosialin B | C21H36O8S2 | CID 20507719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An enzyme inhibitor, panosialin, produced by Streptomyces. I. Biological activity, isolation and characterization of panosialin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Panosialin-IA in Bacterial Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panosialin-IA is a member of the panosialin family of natural products, which have demonstrated potent antibacterial activity. These compounds act by inhibiting the bacterial type II fatty acid synthesis (FASII) pathway, a crucial metabolic process for bacterial survival and proliferation. Specifically, this compound targets the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme that catalyzes the final reduction step in the fatty acid elongation cycle.[1][2] The selective inhibition of the bacterial FASII pathway, which is distinct from the type I pathway found in mammals, makes this compound an attractive candidate for the development of novel antibacterial agents.
These application notes provide a summary of the key data related to the activity of panosialins and detailed protocols for assays relevant to the study of this compound in a research and drug development context.
Data Presentation
The following tables summarize the inhibitory activities of panosialins against bacterial enoyl-ACP reductases and their antibacterial efficacy.
Table 1: Inhibitory Activity of Panosialins against Bacterial Enoyl-ACP Reductases (IC50 in µM)
| Compound | S. aureus FabI | S. pneumoniae FabK | M. tuberculosis InhA |
| Panosialin A | 3-5 | 3-5 | 9-12 |
| Panosialin B | 3-5 | 3-5 | 9-12 |
| Panosialin wA | 3-5 | 3-5 | 9-12 |
| Panosialin wB | 3-5 | 3-5 | 9-12 |
Data compiled from literature reports.[1][2]
Table 2: Minimum Inhibitory Concentration (MIC) of Panosialins against Various Bacteria (µg/mL)
| Compound | S. aureus | S. pneumoniae | M. tuberculosis |
| Panosialin A/B | 128 | Not Reported | Not Reported |
| Panosialin wA/wB | 64 | Not Reported | Not Reported |
Data compiled from literature reports.[1]
Signaling Pathways and Experimental Workflows
Bacterial Fatty Acid Biosynthesis (FASII) Pathway and Inhibition by this compound
The diagram below illustrates the bacterial FASII pathway, highlighting the step inhibited by this compound.
Caption: Bacterial FASII pathway and the inhibitory action of this compound on FabI.
Experimental Workflow for Evaluating this compound
The following diagram outlines the general workflow for assessing the antibacterial properties of this compound.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Enoyl-ACP Reductase (FabI) Inhibition Assay
This assay measures the inhibition of FabI activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified FabI enzyme
-
NADPH
-
Crotonoyl-CoA (or other suitable enoyl-ACP substrate)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, NADPH (final concentration, e.g., 150 µM), and FabI enzyme (final concentration determined empirically for linear reaction kinetics).
-
Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the substrate, crotonoyl-CoA (final concentration, e.g., 50 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) using a microplate reader.
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Fatty Acid Synthesis Inhibition Assay ([14C]Acetate Incorporation)
This whole-cell assay measures the inhibition of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
[1-14C]Acetic acid, sodium salt
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents: Chloroform, Methanol
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase of growth.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in fresh growth medium to a defined optical density (e.g., OD600 of 0.5).
-
Aliquot the cell suspension into tubes and add varying concentrations of this compound. Include a no-inhibitor control.
-
Pre-incubate the cells with the inhibitor for a short period (e.g., 10 minutes) at 37°C with shaking.
-
Add [1-14C]acetate to each tube (final concentration, e.g., 1 µCi/mL) to initiate the labeling.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking to allow for incorporation of the radiolabel.
-
Stop the reaction by placing the tubes on ice and pellet the cells by centrifugation.
-
Wash the cell pellets with ice-cold PBS to remove unincorporated [14C]acetate.
-
Extract the total lipids from the cell pellets using a standard method such as the Bligh-Dyer procedure (a two-phase extraction with chloroform, methanol, and water).
-
Transfer the organic (lower) phase containing the lipids to a new tube and evaporate the solvent.
-
Resuspend the dried lipid extract in a small volume of chloroform/methanol.
-
Transfer the lipid extract to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the percent inhibition of [14C]acetate incorporation for each this compound concentration relative to the control.
-
Calculate the IC50 value by plotting percent inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)
Procedure:
-
Perform a serial two-fold dilution of this compound in the 96-well microplate using MHB. The final volume in each well should be 100 µL.
-
Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of 5 x 105 CFU/mL in the assay wells.
-
Add 100 µL of the standardized bacterial inoculum to each well containing the diluted this compound, bringing the total volume to 200 µL.
-
Include a positive control for growth (wells with bacteria and no inhibitor) and a negative control for sterility (wells with medium only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.
References
Application of Panosialin-IA in Antibiotic Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. One promising strategy to combat this challenge is the use of combination therapy, where a non-antibiotic compound potentiates the effect of a conventional antibiotic. This application note explores the potential of Panosialin-IA, a compound produced by Streptomyces species, in synergistic applications with antibiotics. While Panosialin has been identified as an enzyme inhibitor[1][2], its specific synergistic activities with antibiotics are a developing area of research. This document provides a framework and detailed protocols for evaluating the synergistic potential of this compound with various antibiotics against clinically relevant bacterial strains.
The primary methods for assessing antibiotic synergy are the checkerboard assay and the time-kill curve analysis. The checkerboard assay is a microdilution method that determines the Fractional Inhibitory Concentration (FIC) index, providing a quantitative measure of the interaction between two compounds.[3][4][5][6][7] The time-kill curve assay offers a dynamic view of the bactericidal or bacteriostatic effects of the combination over time.[8][9][10][11][12][13][14]
Data Presentation
As specific quantitative data for this compound in antibiotic synergy studies is not yet widely available, the following table serves as a template for presenting such data once obtained from the experimental protocols outlined below.
Table 1: Synergistic Activity of this compound with Antibiotic X against [Bacterial Species]
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | ΣFIC | Interpretation |
| This compound | [Value] | [Value] | [Value] | \multirow{2}{}{[Value]} | \multirow{2}{}{[Synergy/Additive/Indifference/Antagonism]} |
| Antibiotic X | [Value] | [Value] | [Value] |
Interpretation of ΣFIC values:
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1
-
Indifference: 1 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a robust method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[3][4][5][6][7]
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
0.5 McFarland turbidity standard
-
Incubator
-
Microplate reader (optional)
-
Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) (optional, for viability assessment)[7]
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Prepare Drug Dilutions in the 96-Well Plate:
-
In a 96-well plate, create a two-dimensional gradient of this compound and the antibiotic.
-
Along the x-axis (columns): Prepare serial two-fold dilutions of the antibiotic.
-
Along the y-axis (rows): Prepare serial two-fold dilutions of this compound.
-
The final volume in each well should be 100 µL, with each well containing a unique combination of concentrations of the two agents.
-
Include a row with only this compound dilutions (to determine its MIC) and a column with only antibiotic dilutions (to determine its MIC).
-
Also include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the ΣFIC (FIC Index) by summing the individual FICs:
-
ΣFIC = FIC of this compound + FIC of Antibiotic
-
-
Interpret the ΣFIC value to determine the nature of the interaction as described in the table above.
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.[8][9][10][11][12][13][14]
Materials:
-
Flasks or tubes for culture
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial culture
-
Appropriate broth medium (e.g., MHB)
-
Shaking incubator
-
Spectrophotometer
-
Agar plates for colony counting
-
Serial dilution supplies (e.g., sterile saline, pipettes, tubes)
Procedure:
-
Prepare Bacterial Culture:
-
Inoculate the test bacterium into broth and incubate until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks.
-
-
Set Up Experimental Conditions:
-
Prepare flasks containing the following:
-
Growth control (no drug)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Antibiotic alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Combination of this compound and the antibiotic at the same sub-inhibitory concentrations.
-
-
-
Incubation and Sampling:
-
Incubate the flasks in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Bacterial Viable Count:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each experimental condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[8][12][14]
-
Indifference is a < 2-log₁₀ change in CFU/mL.
-
Antagonism is a ≥ 2-log₁₀ increase in CFU/mL by the combination compared with the most active single agent.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing antibiotic synergy.
Hypothetical Signaling Pathway for Synergy
While the precise mechanism of this compound's synergistic action is yet to be elucidated, a potential mechanism could involve the disruption of bacterial signaling pathways that contribute to antibiotic resistance. For instance, this compound might inhibit a bacterial signaling cascade that upregulates efflux pumps or enzymes that modify or degrade the antibiotic.
References
- 1. An enzyme inhibitor, panosialin, produced by Streptomyces. I. Biological activity, isolation and characterization of panosialin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
Application Notes and Protocols: Panosialin-IA as a Tool for Studying Fatty Acid Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panosialins are a class of acylbenzenediol sulfate metabolites isolated from Streptomyces sp. AN1761. These natural products have been identified as potent inhibitors of the bacterial type II fatty acid synthesis (FASII) pathway. Specifically, Panosialins target the enoyl-acyl carrier protein (ACP) reductase (FabI, FabK, and InhA), a crucial enzyme in the fatty acid elongation cycle.[1][2][3] This targeted inhibition makes Panosialins, herein referred to collectively as Panosialin-IA for the purpose of these application notes, valuable tools for studying bacterial fatty acid synthesis and for the development of novel antibacterial agents. This document provides detailed application notes and protocols for the use of this compound in research settings.
Mechanism of Action
The bacterial FASII pathway is responsible for the de novo synthesis of fatty acids, which are essential components of bacterial cell membranes and precursors for other vital molecules. The pathway consists of a series of enzymatic reactions that elongate the acyl chain by two carbons in each cycle. This compound exerts its inhibitory effect on the final reductive step of the elongation cycle, catalyzed by enoyl-ACP reductase. This enzyme reduces the double bond in the trans-2-enoyl-ACP intermediate to form a saturated acyl-ACP. By inhibiting this step, this compound effectively halts fatty acid elongation, leading to the depletion of fatty acid pools and subsequent bacterial growth inhibition.[1][2]
Note on Nomenclature: The primary literature identifies four related compounds: Panosialin A, Panosialin B, Panosialin wA, and Panosialin wB.[1][2][3] For the purpose of these guidelines, "this compound" is used as a general term to refer to these active compounds. Researchers should specify the particular Panosialin used in their experiments.
Data Presentation
The inhibitory activity of Panosialins has been quantified against several bacterial enoyl-ACP reductases and in whole-cell fatty acid biosynthesis assays. The following tables summarize the available quantitative data.
Table 1: Inhibitory Activity of Panosialins against Bacterial Enoyl-ACP Reductases
| Compound | Target Enzyme | Source Organism | IC50 (µM) |
| Panosialin A | FabI | Staphylococcus aureus | 5 |
| Panosialin B | FabI | Staphylococcus aureus | 4 |
| Panosialin wA | FabI | Staphylococcus aureus | 4 |
| Panosialin wB | FabI | Staphylococcus aureus | 3 |
| Panosialin A | FabK | Streptococcus pneumoniae | 5 |
| Panosialin B | FabK | Streptococcus pneumoniae | 4 |
| Panosialin wA | FabK | Streptococcus pneumoniae | 4 |
| Panosialin wB | FabK | Streptococcus pneumoniae | 3 |
| Panosialin A | InhA | Mycobacterium tuberculosis | 12 |
| Panosialin B | InhA | Mycobacterium tuberculosis | 10 |
| Panosialin wA | InhA | Mycobacterium tuberculosis | 11 |
| Panosialin wB | InhA | Mycobacterium tuberculosis | 9 |
Data sourced from Kwon et al., 2013.[2][3]
Table 2: Inhibition of Fatty Acid Biosynthesis in Staphylococcus aureus by Panosialin wB
| Concentration of Panosialin wB (µg/ml) | Inhibition of Fatty Acid Biosynthesis (%) |
| 1 | 25 |
| 4 | 60 |
| 16 | 85 |
Data adapted from Kwon et al., 2013.[1]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on fatty acid synthesis.
Protocol 1: In Vitro Inhibition of Enoyl-ACP Reductase (FabI/FabK) Activity
This protocol describes a spectrophotometric assay to determine the IC50 of this compound against purified enoyl-ACP reductase.
Materials:
-
Purified FabI or FabK enzyme
-
This compound stock solution (in DMSO)
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
Assay buffer: 100 mM sodium phosphate, pH 7.5, 1 mM EDTA
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 5 µL of the this compound dilutions to each well. For control wells, add 5 µL of DMSO.
-
Add 85 µL of a solution containing the purified enzyme and NADH in assay buffer to each well. The final concentration of NADH should be 150 µM.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of crotonoyl-CoA solution to each well. The final concentration of crotonoyl-CoA should be 50 µM.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Whole-Cell Inhibition of Fatty Acid Biosynthesis in Staphylococcus aureus
This protocol uses a radiolabeled precursor to measure the effect of this compound on fatty acid synthesis in intact bacterial cells.
Materials:
-
Staphylococcus aureus culture (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
This compound stock solution (in DMSO)
-
[¹⁴C]-acetate (radiolabeled precursor)
-
Scintillation cocktail
-
Scintillation counter
-
Glass tubes
-
Chloroform/methanol (2:1, v/v)
-
0.9% NaCl solution
Procedure:
-
Grow an overnight culture of S. aureus in TSB at 37°C with shaking.
-
Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh TSB and grow to early-log phase (OD₆₀₀ ≈ 0.2-0.3).
-
Aliquot 1 ml of the culture into glass tubes.
-
Add various concentrations of this compound (and a DMSO control) to the tubes and incubate for 15 minutes at 37°C.
-
Add 1 µCi of [¹⁴C]-acetate to each tube and incubate for 1 hour at 37°C with shaking.
-
Stop the incorporation by adding 1 ml of chloroform/methanol (2:1, v/v) to each tube and vortex vigorously.
-
Centrifuge the tubes to separate the phases.
-
Carefully transfer the lower organic phase (containing the lipids) to a new tube.
-
Wash the organic phase with 1 ml of 0.9% NaCl solution, vortex, and centrifuge.
-
Transfer a known volume of the organic phase to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of fatty acid synthesis for each this compound concentration compared to the DMSO control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open Access@KRIBB: Panosialins, inhibitors of Enoyl-ACP reductase from Streptomyces sp. AN1761 = Streptomyces sp. AN1761로부터 분리한 에노일 리덕타제 저해제 파노시알린 [oak.kribb.re.kr]
Application Notes and Protocols: Synthesis and Evaluation of Panosialin-IA Derivatives as Sialidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panosialin-IA, also known as Panosialin B, is a naturally occurring acylbenzenediol sulfate that has garnered interest for its biological activities. While initially investigated for its broader enzymatic inhibitory properties, including against sialidases, recent research has also highlighted its potent antibacterial effects through the inhibition of enoyl-ACP reductase.[1][2] Sialidases, or neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates and play crucial roles in various physiological and pathological processes, including viral infections, cancer progression, and neurological diseases.[3][4] The development of potent and selective sialidase inhibitors is therefore a significant area of research in drug discovery.
These application notes provide a comprehensive overview of the techniques for synthesizing this compound and its derivatives, along with detailed protocols for evaluating their sialidase inhibitory activity. The methodologies described herein are intended to serve as a practical guide for researchers engaged in the discovery and development of novel sialidase inhibitors based on the panosialin scaffold.
Data Presentation
Table 1: Inhibitory Activity of Panosialin and Related Compounds
| Compound | Target Enzyme | IC50 / ID50 | Reference |
| Panosialin | Viral Sialidase | 9 x 10⁻⁶ M (ID50) | [2] |
| Panosialin A | S. aureus FabI | 3-5 µM (IC50) | [5] |
| Panosialin B (this compound) | S. aureus FabI | 3-5 µM (IC50) | [5] |
| Panosialin wA | S. aureus FabI | 3-5 µM (IC50) | [5] |
| Panosialin wB | S. aureus FabI | 3-5 µM (IC50) | [5] |
| Panosialin A | M. tuberculosis InhA | 9-12 µM (IC50) | [5] |
| Panosialin B (this compound) | M. tuberculosis InhA | 9-12 µM (IC50) | [5] |
| Panosialin wA | M. tuberculosis InhA | 9-12 µM (IC50) | [5] |
| Panosialin wB | M. tuberculosis InhA | 9-12 µM (IC50) | [5] |
Note: The primary literature on the sialidase inhibitory activity of Panosialin is limited. The ID50 value presented is from an early study. The IC50 values against enoyl-ACP reductases (FabI and InhA) are provided for context on its biological activity.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound (5-pentadecylresorcinol disulfate) and its derivatives can be achieved through a two-stage process: first, the synthesis of the 5-alkylresorcinol core, followed by the sulfation of the hydroxyl groups.
This protocol describes the synthesis of 5-alkylresorcinols, the precursor to this compound derivatives, using a microwave-assisted Wittig reaction.[6]
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Alkyltriphenylphosphonium bromide (various chain lengths for derivatives)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
-
Boric acid tribromide (BBr₃)
-
Microwave reactor
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Wittig Reaction (Alkene Synthesis):
-
In a microwave-safe vessel, dissolve the alkyltriphenylphosphonium bromide (1.2 eq.) and 3,5-dimethoxybenzaldehyde (1.0 eq.) in a 10:1 mixture of DMSO and 0.1 M aqueous K₂CO₃.
-
Seal the vessel and subject it to microwave irradiation at 130-150 °C for 15 minutes.
-
After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to obtain the 1-(3,5-dimethoxyphenyl)alkene.
-
-
Hydrogenation (Alkane Synthesis):
-
Dissolve the synthesized alkene in dichloromethane.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the 1-(3,5-dimethoxyphenyl)alkane.
-
-
Demethylation (Resorcinol Formation):
-
Dissolve the 1-(3,5-dimethoxyphenyl)alkane in dry dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add BBr₃ (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to obtain the 5-alkylresorcinol.
-
This protocol describes the disulfation of the 5-alkylresorcinol core using a sulfur trioxide pyridine complex.[7][8]
Materials:
-
5-Alkylresorcinol (from Protocol 1)
-
Sulfur trioxide pyridine complex (SO₃·pyridine)
-
Anhydrous pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
Reaction Setup:
-
Dissolve the 5-alkylresorcinol (1.0 eq.) in anhydrous pyridine or DMF in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a slurry of sulfur trioxide pyridine complex (2.5-3.0 eq.) in anhydrous pyridine.
-
-
Sulfation Reaction:
-
Add the SO₃·pyridine slurry to the solution of the 5-alkylresorcinol at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it into a cold saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
The desired disulfate product will remain in the aqueous layer as the sodium salt.
-
The aqueous solution can be lyophilized to obtain the crude product.
-
Purification can be achieved by recrystallization or by using a suitable ion-exchange chromatography method.
-
Protocol 3: Sialidase Inhibition Assay
This protocol is a general method for determining the inhibitory activity of this compound derivatives against sialidases using a fluorogenic substrate.
Materials:
-
Sialidase (e.g., from Clostridium perfringens or human recombinant)
-
4-Methylumbelliferyl-N-acetylneuraminic acid (4-MU-NANA)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5)
-
Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)
-
This compound derivative stock solution (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of sialidase in assay buffer.
-
Prepare a stock solution of 4-MU-NANA in assay buffer.
-
Prepare serial dilutions of the this compound derivative in assay buffer containing a final DMSO concentration of ≤1%.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add:
-
Assay buffer
-
This compound derivative solution (or DMSO for control)
-
Sialidase solution
-
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the 4-MU-NANA solution to each well.
-
Incubate the plate at 37 °C for 30-60 minutes.
-
Stop the reaction by adding the stop solution to each well.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the derivative compared to the control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Note on Solubility: Due to the amphiphilic nature of this compound derivatives, solubility in aqueous assay buffers may be a concern. It is recommended to use a small percentage of a co-solvent like DMSO and to ensure the final concentration does not exceed the solubility limit. Sonication or vortexing of the inhibitor stock solution may aid in dissolution.
Visualizations
Signaling Pathway
Caption: Neu1-mediated signaling pathway in cancer metastasis and its inhibition by this compound derivatives.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. WO2019113646A1 - Sulfation method - Google Patents [patents.google.com]
- 2. An enzyme inhibitor, panosialin, produced by Streptomyces. I. Biological activity, isolation and characterization of panosialin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease [frontiersin.org]
- 4. Sialidase Inhibitors with Different Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens [beilstein-journals.org]
- 7. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Panosialin-IA from Streptomyces Fermentation
Welcome to the technical support center for the production of Panosialin-IA from Streptomyces fermentation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
This compound is a secondary metabolite with potential therapeutic applications. It is produced by the bacterium Streptomyces sp. AN1761.[1][2]
Q2: I am experiencing significantly lower yields of this compound than expected. What are the common causes?
Low yields of secondary metabolites like this compound in Streptomyces fermentation can stem from several factors. These broadly fall into issues with the microbial culture, the fermentation medium, and the physical fermentation parameters. Specific areas to investigate include:
-
Culture Viability and Inoculum Quality: Poor spore germination, mycelial fragmentation, or contamination can drastically reduce productivity.
-
Medium Composition: Suboptimal concentrations of carbon, nitrogen, phosphate, and trace elements can be limiting factors.
-
Fermentation Conditions: Inadequate control of pH, temperature, dissolved oxygen, and agitation can stress the culture and inhibit secondary metabolism.
Q3: How can I optimize the fermentation medium for better this compound yield?
Medium optimization is a critical step. A systematic approach, such as the one-factor-at-a-time (OFAT) method or statistical designs like Plackett-Burman and Response Surface Methodology (RSM), is recommended. Key components to evaluate are:
-
Carbon Sources: Glucose, soluble starch, and glycerol are common carbon sources for Streptomyces. The optimal concentration and type can significantly impact yield.
-
Nitrogen Sources: Soybean meal, yeast extract, and beef extract provide essential amino acids and peptides. The carbon-to-nitrogen ratio is a crucial parameter.
-
Phosphate Source: Phosphate is essential for primary metabolism and can influence the switch to secondary metabolism. K2HPO4 is a common source.
-
Trace Elements: Ions like Mg²⁺, Fe²⁺, and Zn²⁺ are cofactors for many enzymes in the biosynthetic pathway.
Q4: What is the recommended fermentation procedure for this compound production?
A general procedure for the production of Panosialins from Streptomyces sp. AN1761 has been described. This can be used as a starting point for optimization. Please refer to the detailed experimental protocol in the "Experimental Protocols" section below.
Q5: How can I quantify the concentration of this compound in my fermentation broth?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a suitable method for the specific and sensitive quantification of this compound. A detailed protocol for developing such a method is provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section provides structured guidance for addressing common issues leading to low this compound yield.
Problem 1: No or very low production of this compound.
| Possible Cause | Recommended Action |
| Incorrect Strain | Verify the identity of Streptomyces sp. AN1761 using 16S rRNA sequencing. |
| Loss of Productivity | Revive a fresh culture from a frozen stock. Repeated subculturing can lead to strain degeneration. |
| Inadequate Inoculum | Ensure the seed culture is in the late logarithmic to early stationary phase of growth. Use a standardized inoculum size (e.g., 5-10% v/v). |
| Inappropriate Medium | Prepare the fermentation medium precisely as per the protocol. Ensure all components are of high quality and not expired. |
| Suboptimal pH | Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for Streptomyces is typically near neutral (pH 6.5-7.5). |
Problem 2: Inconsistent this compound yield between batches.
| Possible Cause | Recommended Action |
| Inconsistent Inoculum | Standardize the inoculum preparation procedure, including the age and physiological state of the seed culture. |
| Variability in Medium Components | Use high-purity, consistent sources for all medium components. Prepare a large batch of the basal medium if possible. |
| Fluctuations in Fermentation Parameters | Ensure that temperature, pH, agitation, and aeration are tightly controlled and monitored throughout each fermentation run. |
| Inaccurate Quantification | Validate your analytical method for this compound quantification to ensure it is reproducible and accurate. |
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data to illustrate the impact of key fermentation parameters on this compound yield. These should be used as a template for your own optimization experiments.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) | Specific Yield (mg/g DCW) |
| Glucose | 8.5 | 45 | 5.3 |
| Soluble Starch | 7.2 | 62 | 8.6 |
| Glycerol | 6.8 | 38 | 5.6 |
| Maltose | 7.9 | 51 | 6.5 |
DCW: Dry Cell Weight. Data is hypothetical and for illustrative purposes.
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (10 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) | Specific Yield (mg/g DCW) |
| Soybean Meal | 7.8 | 68 | 8.7 |
| Yeast Extract | 8.2 | 55 | 6.7 |
| Peptone | 7.1 | 48 | 6.8 |
| Casein Hydrolysate | 7.5 | 60 | 8.0 |
Data is hypothetical and for illustrative purposes.
Table 3: Effect of pH on this compound Production
| Initial pH | Final pH | Biomass (g/L DCW) | This compound Titer (mg/L) |
| 6.0 | 6.8 | 6.5 | 42 |
| 6.5 | 7.2 | 7.4 | 65 |
| 7.0 | 7.8 | 7.9 | 72 |
| 7.5 | 8.2 | 7.1 | 58 |
| 8.0 | 8.5 | 6.2 | 35 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp. AN1761 for this compound Production
This protocol is adapted from the general procedure for Panosialin production and should be optimized for your specific laboratory conditions.
1. Seed Culture Preparation: a. Prepare a seed medium containing (per liter): soluble starch (10g), glucose (20g), soybean meal (25g), beef extract (1g), yeast extract (4g), NaCl (2g), K₂HPO₄ (0.25g), and CaCO₃ (2g). Adjust the pH to 7.2 before sterilization. b. Inoculate a loopful of Streptomyces sp. AN1761 spores or mycelia from a fresh agar plate into a 500 mL flask containing 80 mL of sterile seed medium. c. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.
2. Production Fermentation: a. Prepare the production medium with the same composition as the seed medium. b. Transfer 5 mL of the seed culture into 500 mL flasks, each containing 100 mL of the production medium. c. Incubate the production cultures at 28°C on a rotary shaker at 150 rpm for 7 days. d. Monitor the fermentation by aseptically withdrawing samples for pH measurement, biomass determination, and this compound quantification.
3. Biomass Determination (Dry Cell Weight): a. Centrifuge a known volume of the fermentation broth. b. Wash the cell pellet twice with distilled water. c. Dry the pellet at 60-80°C until a constant weight is achieved.
Protocol 2: Quantification of this compound by HPLC-MS
1. Sample Preparation: a. Centrifuge a sample of the fermentation broth to remove cells. b. Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent. c. Evaporate the organic phase to dryness under reduced pressure or a stream of nitrogen. d. Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.
2. HPLC-MS Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). c. Flow Rate: 1 mL/min. d. Injection Volume: 5-10 µL. e. Detection: Mass spectrometer in selective ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the specific mass-to-charge ratio (m/z) of this compound. f. Quantification: Generate a standard curve using a purified this compound standard of known concentrations.
Visualizations
General Workflow for Troubleshooting Low this compound Yield
Caption: A logical workflow for diagnosing and addressing low this compound yield.
Generalized Regulatory Pathway for Secondary Metabolite Production in Streptomyces
Note: The specific biosynthetic pathway for this compound has not been fully elucidated in publicly available literature. The following diagram illustrates a generalized regulatory cascade that controls the production of many secondary metabolites in Streptomyces.
References
Optimizing Panosialin-IA solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Panosialin-IA for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also known as Panosialin B, is an aryl sulfate with a long pentadecyl alkyl chain. It is known to be an inhibitor of several enzymes, including bacterial enoyl-ACP reductases (such as FabI, FabK, and InhA), which are key components of the fatty acid synthesis (FASII) pathway in bacteria. This inhibitory action is the basis for its antibacterial properties. Additionally, this compound has been reported to inhibit viral neuraminidase and acid phosphatase.
Q2: What are the main challenges when working with this compound in in vitro assays?
A2: The primary challenge in working with this compound is its poor aqueous solubility due to its long, hydrophobic alkyl chain. This can lead to several issues in in vitro assays, including precipitation of the compound in aqueous buffers, inaccurate concentration determination, and variability in experimental results.
Q3: What solvents are recommended for preparing a stock solution of this compound?
A3: Based on the structure of this compound (a long-chain alkylresorcinol disulfate), it is recommended to use polar aprotic solvents for preparing high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is the most common choice. For less concentrated stocks or when DMSO is not suitable for the assay, ethanol may also be a viable option. It is crucial to prepare a high-concentration stock in a suitable organic solvent and then dilute it into the aqueous assay buffer.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: this compound stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Optimizing this compound Solubility: A Troubleshooting Guide
Data Presentation: Qualitative Solubility and Recommended Starting Conditions
| Solvent | Expected Solubility | Recommended Starting Concentration (Stock) | Preparation & Handling Recommendations |
| DMSO | High | 10-50 mM | Warm the solution gently (37°C) and use sonication to aid dissolution. Visually inspect for any undissolved particles. |
| Ethanol | Moderate | 1-10 mM | Sonication and gentle warming may be required. Ensure the ethanol is anhydrous. |
| Methanol | Moderate to Low | 1-5 mM | Similar to ethanol, sonication and warming can be beneficial. |
| Aqueous Buffers (e.g., PBS) | Very Low | < 10 µM | Direct dissolution is not recommended. Prepare a high-concentration stock in DMSO and dilute into the aqueous buffer immediately before use. |
Experimental Workflow for Solubility Optimization
The following workflow diagram illustrates a systematic approach to optimizing the solubility of this compound for your specific in vitro assay.
How to overcome Panosialin-IA instability in solution
Welcome to the Panosialin-IA Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. This compound is a novel therapeutic protein with significant potential, but its propensity for instability, aggregation, and precipitation in aqueous solutions requires careful formulation and handling.
This guide provides troubleshooting protocols and frequently asked questions to help you maintain the integrity and activity of your this compound preparations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: this compound's instability is multifactorial, stemming from its complex tertiary structure which includes exposed hydrophobic patches. The primary causes of instability are environmental stresses such as suboptimal pH, inappropriate buffer ionic strength, temperature fluctuations, and repeated freeze-thaw cycles. These factors can lead to denaturation, aggregation, and precipitation.[1]
Q2: What is the recommended storage temperature for this compound?
A2: For long-term storage, this compound should be stored at -80°C.[2] For short-term storage (up to one week), 4°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles, which can cause denaturation and aggregation.[2] If frequent use is required, it is recommended to aliquot the solution into smaller, single-use volumes before freezing.[2]
Q3: Can I use standard phosphate-buffered saline (PBS) for my experiments with this compound?
A3: While PBS is a common buffer, its suitability for this compound depends on the specific experimental conditions. This compound's stability is highly pH-dependent, and the pH of PBS may not be optimal.[3] A buffer optimization screen is highly recommended to determine the ideal pH and buffer system for your application.
Q4: What are the visible signs of this compound instability?
A4: Visual indicators of instability include the appearance of cloudiness, turbidity, or visible precipitates in the solution.[4] Even without visible changes, aggregation may be occurring at a sub-visible level, which can be detected by techniques like dynamic light scattering (DLS).
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter with this compound.
Issue 1: this compound is precipitating out of solution.
Precipitation is a common sign of protein instability and can be caused by several factors. The following workflow can help you diagnose and resolve this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Protocol 1: pH Optimization Study
The solubility of a protein is lowest at its isoelectric point (pI).[1] Adjusting the pH away from the pI can increase net charge and electrostatic repulsion between molecules, improving solubility.
Objective: To determine the optimal pH for this compound solubility.
Methodology:
-
Prepare a series of buffers with pH values ranging from 4.0 to 9.0 in 0.5 unit increments. Common buffers include acetate (pH 4-5.5), MES (pH 5.5-6.7), HEPES (pH 7-8), and Tris (pH 7.5-9).
-
Dialyze or buffer-exchange a small amount of this compound into each buffer.
-
Adjust the final protein concentration to a standard value (e.g., 1 mg/mL).
-
Incubate the samples at the intended experimental temperature for a set period (e.g., 24 hours).
-
Visually inspect for precipitation.
-
Quantify the amount of soluble protein by measuring the absorbance at 280 nm (A280) of the supernatant after centrifugation.
-
Identify the pH range that provides the highest solubility.
| pH | Buffer System (50 mM) | Visual Clarity | Soluble Protein (%) |
| 4.0 | Acetate | Precipitate | 15 |
| 5.0 | Acetate | Precipitate | 10 |
| 6.0 | MES | Slight Haze | 65 |
| 7.0 | HEPES | Clear | 98 |
| 8.0 | Tris | Clear | 99 |
| 9.0 | Tris | Slight Haze | 70 |
| Caption: Example data from a pH optimization study for this compound. |
Issue 2: Loss of this compound activity during storage or experiments.
Loss of biological activity can occur due to conformational changes (denaturation) or chemical degradation, even if the protein remains in solution.
Caption: Logic diagram for troubleshooting loss of this compound activity.
Protocol 2: Excipient Screening for Thermal Stability
Excipients are additives that can help stabilize the native protein structure.[5][6][7] A thermal shift assay (Differential Scanning Fluorimetry - DSF) is a rapid method to screen for stabilizing excipients by measuring the change in the protein's melting temperature (Tm).[8]
Objective: To identify excipients that increase the thermal stability of this compound.
Methodology:
-
Prepare stock solutions of various excipients. Categories include polyols (e.g., glycerol, sorbitol), sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., Polysorbate 20, Polysorbate 80).[5][7]
-
In a 96-well PCR plate, set up reactions containing this compound (final concentration 2-5 µM) in its optimal buffer, a fluorescent dye (e.g., SYPRO Orange), and the excipient to be tested.
-
Run the experiment in a real-time PCR instrument, increasing the temperature from 25°C to 95°C. The dye fluoresces as it binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
The midpoint of the fluorescence transition curve is the melting temperature (Tm). A higher Tm indicates greater protein stability.
| Excipient Class | Excipient (Concentration) | ΔTm (°C) | Interpretation |
| Control | None | 0.0 | Baseline Stability |
| Amino Acid | L-Arginine (200 mM) | +3.5 | Significant Stabilization |
| Sugar | Sucrose (5% w/v) | +2.8 | Moderate Stabilization |
| Polyol | Glycerol (10% v/v) | +1.5 | Minor Stabilization |
| Surfactant | Polysorbate 80 (0.02%) | +0.5 | Negligible Effect |
| Caption: Example data from an excipient screening study using DSF. |
Issue 3: this compound aggregates after freeze-thaw cycles.
Repeated freezing and thawing can expose proteins to damaging ice-water interfaces and high solute concentrations, leading to aggregation.[2]
Protocol 3: Cryoprotectant Screening
Objective: To identify a suitable cryoprotectant to prevent aggregation during freeze-thaw cycles.
Methodology:
-
Prepare solutions of this compound in its optimal buffer, supplemented with different cryoprotectants such as glycerol (10-50%) or sucrose (5-10%).[2]
-
Aliquot the samples. Keep one aliquot at 4°C as a control.
-
Subject the other aliquots to a series of freeze-thaw cycles (e.g., 1, 3, and 5 cycles). A single cycle consists of freezing at -80°C for at least 1 hour, followed by thawing at room temperature.
-
After the final cycle, centrifuge all samples to pellet any large aggregates.
-
Analyze the supernatant for soluble protein concentration (A280) and the presence of sub-visible aggregates using Dynamic Light Scattering (DLS).
-
Compare the results to the unfrozen control. The most effective cryoprotectant will show the least loss of soluble protein and the smallest change in particle size distribution.
| Cryoprotectant | Freeze-Thaw Cycles | Soluble Protein Recovery (%) | Mean Particle Diameter (nm) |
| None | 0 | 100 | 12.5 |
| None | 3 | 65 | 250.8 (Aggregated) |
| 20% Glycerol | 3 | 95 | 13.1 |
| 5% Sucrose | 3 | 92 | 14.2 |
| Caption: Example data for a cryoprotectant screening experiment. |
References
- 1. Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors - Creative Proteomics [creative-proteomics.com]
- 2. genextgenomics.com [genextgenomics.com]
- 3. nanotempertech.com [nanotempertech.com]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. pharmtech.com [pharmtech.com]
- 6. nanoscience.com [nanoscience.com]
- 7. chemintel360.com [chemintel360.com]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reproducibility of Panosialin-IA antibacterial testing
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the reproducibility of Panosialin-IA antibacterial testing. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound antibacterial testing, leading to a lack of reproducibility.
| Problem | Potential Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) values between experiments. | Inconsistent inoculum density.[1][2] | Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting concentration of bacteria.[3] |
| Variations in incubation time and temperature.[1] | Strictly adhere to a standardized incubation time and temperature as specified in the protocol. | |
| Contamination of the bacterial culture or testing medium. | Use aseptic techniques throughout the experimental process. Regularly check for contamination by plating on appropriate agar. | |
| Degradation of this compound. | Prepare fresh stock solutions of this compound for each experiment. Store the compound under recommended conditions (e.g., protected from light, at the correct temperature). | |
| No inhibition of bacterial growth observed, even at high concentrations of this compound. | Inactivation of this compound by components in the growth medium. | Test the stability and activity of this compound in the chosen medium. Consider using a different medium if inactivation is suspected. |
| The tested bacterial strain is resistant to the mechanism of action of this compound. | Verify the antibacterial spectrum of this compound. Include a known susceptible control strain in your experiments. | |
| This compound has poor solubility in the test medium. | Observe the this compound solution for any precipitation. If solubility is an issue, consider using a co-solvent (ensure the solvent itself does not have antibacterial activity at the concentration used). | |
| Unexpected results with quality control (QC) strains. | The QC strain has developed resistance or has been contaminated. | Use a fresh, certified QC strain for each set of experiments. |
| Improper storage or handling of the QC strain. | Follow the supplier's instructions for the storage and subculturing of QC strains. | |
| False positive results (inhibition in negative controls). | Contamination of the growth medium or reagents with an antibacterial substance. | Use fresh, sterile media and reagents. Test each new batch of media and reagents for contamination. |
| Carryover of this compound between wells in a microtiter plate. | Use careful pipetting techniques to avoid cross-contamination. Change pipette tips for each dilution and well. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Panosialins are acylbenzenediol sulfate metabolites produced by Streptomyces species.[4] They have been shown to exhibit antibacterial activity by inhibiting enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in bacterial fatty acid synthesis.[4] This inhibition disrupts the production of essential fatty acids, leading to the cessation of bacterial growth. This compound is likely a specific compound within this class.
Q2: Which are the recommended quality control (QC) strains for this compound testing?
A2: Standard QC strains such as Staphylococcus aureus ATCC 25923 and Pseudomonas aeruginosa PAO1 can be used as representative Gram-positive and Gram-negative strains, respectively.[5] It is crucial to use QC strains with known susceptibility to inhibitors of fatty acid synthesis.
Q3: What is the best method for determining the Minimum Inhibitory Concentration (MIC) of this compound?
A3: Broth microdilution is considered the gold standard for determining the MIC of an antimicrobial agent due to its reproducibility and quantitative nature.[6][7] However, agar dilution and disk diffusion methods can also be used as alternative or screening methods.
Q4: How should I prepare and store this compound stock solutions?
A4: The stability of this compound in different solvents and storage conditions should be empirically determined. As a general guideline, prepare stock solutions in a suitable solvent (e.g., DMSO) at a high concentration, aliquot, and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Q5: My MIC results are consistently one dilution different between experiments. Is this acceptable?
A5: An inherent variation of one twofold dilution is generally considered acceptable for MIC determinations.[6] However, larger variations indicate a need to review and standardize your experimental protocol.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol details the steps for determining the MIC of this compound using the broth microdilution method.
1. Preparation of Materials:
-
This compound
-
Bacterial strains (test and QC strains)
-
Mueller-Hinton Broth (MHB)[5]
-
Sterile 96-well microtiter plates
-
Sterile tubes for serial dilutions
-
Spectrophotometer
-
Incubator
2. Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
3. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a serial twofold dilution of the this compound stock solution in MHB in separate tubes to obtain a range of concentrations.
4. Assay Procedure:
-
Add 50 µL of MHB to each well of a 96-well microtiter plate.
-
Add 50 µL of the appropriate this compound dilution to each well, starting from the highest concentration.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and no this compound) and a negative control (wells with medium only).
-
Incubate the plate at 37°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[1][5]
Quantitative Data Summary
The following table presents inhibitory activities of different Panosialins against various bacterial enoyl-ACP reductases, which can serve as a reference for expected activity.
| Compound | Target Enzyme | IC₅₀ (µM) |
| Panosialin A | S. aureus FabI | 3-5 |
| Panosialin B | S. aureus FabI | 3-5 |
| Panosialin wA | S. aureus FabI | 3-5 |
| Panosialin wB | S. aureus FabI | 3-5 |
| Panosialin A | S. pneumoniae FabK | 3-5 |
| Panosialin B | S. pneumoniae FabK | 3-5 |
| Panosialin wA | S. pneumoniae FabK | 3-5 |
| Panosialin wB | S. pneumoniae FabK | 3-5 |
| Panosialin A | M. tuberculosis InhA | 9-12 |
| Panosialin B | M. tuberculosis InhA | 9-12 |
| Panosialin wA | M. tuberculosis InhA | 9-12 |
| Panosialin wB | M. tuberculosis InhA | 9-12 |
| Data extracted from literature on Panosialins.[4] |
Visualizations
Diagrams
Caption: Experimental workflow for determining the MIC of this compound.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. woah.org [woah.org]
- 7. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
Panosialin-IA activity loss and prevention during storage
Technical Support Center: Panosialin-IA
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound belongs to the Panosialin family, which are known as enzyme inhibitors produced by Streptomyces.[1] These compounds, including analogues like Panosialin A, B, wA, and wB, have been shown to inhibit bacterial enoyl-ACP reductases (FabI, FabK) and other glycoside hydrolases such as neuraminidase.[1][2] The primary mechanism of action is the inhibition of fatty acid synthesis in bacteria, leading to their antibacterial effects.[2]
Q2: What are the primary factors that can lead to the loss of this compound activity during storage?
The stability of enzyme inhibitors like this compound can be compromised by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Suboptimal pH can lead to hydrolysis or other chemical modifications.
-
Oxidation: Exposure to air can lead to oxidative damage, especially for compounds with sensitive functional groups.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Improper Solvation: The choice of solvent can impact long-term stability.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation and precipitation.
Q3: How should I handle this compound upon receiving it?
Upon receipt, it is crucial to minimize exposure to ambient conditions. If the compound is in a powdered form, it should be allowed to equilibrate to room temperature before opening to prevent condensation. For compounds in solution, they should be immediately stored at the recommended temperature.
Troubleshooting Guide
Issue: I am observing a significant loss of this compound activity in my experiments.
Possible Cause 1: Improper Storage Conditions
-
Question: How are you currently storing your this compound?
-
Recommendation: this compound, like many sensitive organic molecules, should ideally be stored at or below -20°C.[3][4] For long-term storage, -80°C is preferable. If it is in a solvent, ensure the solvent is suitable for low-temperature storage and that the container is sealed tightly to prevent evaporation and moisture entry.
Possible Cause 2: Degradation due to Freeze-Thaw Cycles
-
Question: How many times has the stock solution been frozen and thawed?
-
Recommendation: Aliquot the this compound stock solution into single-use volumes upon initial preparation. This will minimize the number of freeze-thaw cycles the compound is subjected to.
Possible Cause 3: Oxidation
-
Question: Is your stock solution protected from air?
-
Recommendation: If this compound is susceptible to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.
Possible Cause 4: Contamination
-
Question: Are you using sterile pipette tips and tubes when handling this compound?
-
Recommendation: To avoid microbial or chemical contamination, always use sterile laboratory consumables.
Data on this compound Stability
Note: The following table presents hypothetical stability data for this compound to serve as an example for structuring experimental results. Users should perform their own stability studies to determine the optimal storage conditions for their specific preparation.
| Storage Condition | Solvent | Concentration | Duration | Activity Loss (%) |
| 4°C | DMSO | 10 mM | 1 week | ~15% |
| -20°C | DMSO | 10 mM | 1 month | <5% |
| -80°C | DMSO | 10 mM | 6 months | <2% |
| Room Temperature | DMSO | 10 mM | 24 hours | ~20% |
| -20°C (5 freeze-thaw cycles) | DMSO | 10 mM | 1 month | ~25% |
Experimental Protocols
Protocol 1: General this compound Activity Assay (Enzyme Inhibition Assay)
This protocol describes a general method to assess the inhibitory activity of this compound against a target enzyme (e.g., a bacterial enoyl-ACP reductase).
Materials:
-
This compound stock solution
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound to the wells.
-
Add the target enzyme to the wells and incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction kinetics using a microplate reader by measuring the change in absorbance or fluorescence over time.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: In-House Stability Study of this compound
This protocol outlines a method to evaluate the stability of this compound under various storage conditions.
Materials:
-
Aliquots of this compound from the same stock
-
Storage containers (e.g., amber vials)
-
Controlled temperature environments (e.g., refrigerator, freezers)
Procedure:
-
Prepare a fresh stock solution of this compound and determine its initial activity using the activity assay protocol. This will serve as the time-zero control.
-
Aliquot the stock solution into multiple vials.
-
Store the aliquots under different conditions (e.g., 4°C, -20°C, -80°C, room temperature, protected from light vs. exposed to light).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to come to room temperature and measure its activity using the standard activity assay.
-
Compare the activity of the stored samples to the time-zero control to determine the percentage of activity loss.
Visualizations
Caption: Troubleshooting workflow for addressing this compound activity loss.
Caption: Simplified diagram of this compound's inhibitory action on a target enzyme.
References
Panosialin-IA Technical Support Center: Troubleshooting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides answers to frequently asked questions and troubleshooting advice for researchers encountering unexpected results in studies involving Panosialin-IA. This compound is a potent and selective inhibitor of the Sialo-Kinase 1 (SK1) pathway, a critical signaling cascade implicated in cellular proliferation and survival. Interpreting deviations from expected outcomes is crucial for accurate data analysis and experimental progress.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay shows no significant decrease in viability after this compound treatment, even at high concentrations. What could be the reason?
A1: Several factors could contribute to a lack of efficacy in a cell viability assay. Consider the following possibilities:
-
Cell Line Resistance: The cell line you are using may not have a constitutively active SK1 pathway, or it may possess mutations that confer resistance to this compound.[1] It is crucial to use a positive control cell line known to be sensitive to SK1 inhibition.
-
Incorrect Dosing or Compound Instability: Verify the calculated dosage and ensure the compound has been stored correctly and has not degraded.[2] We recommend preparing fresh dilutions for each experiment from a DMSO stock.
-
Assay Timing: The time point for assessing viability may be too early. This compound's effects on cell viability are primarily cytostatic and may require a longer incubation period (e.g., 48-72 hours) to manifest as a significant decrease in cell number.[3]
-
Suboptimal Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and plated at the recommended density. Poor cell health can lead to inconsistent and unreliable results.[4]
Q2: I'm observing a higher-than-expected level of cytotoxicity at concentrations where this compound should be selective. How can I investigate this?
A2: Off-target toxicity can be a concern with any small molecule inhibitor.[5][6] To determine if the observed cytotoxicity is due to off-target effects, consider the following:
-
Titration and Time-Course Experiment: Perform a detailed dose-response curve and a time-course experiment to identify a therapeutic window where you observe SK1 inhibition without significant cytotoxicity.
-
Off-Target Profiling: If available, utilize kinase profiling services to screen this compound against a panel of other kinases to identify potential off-target interactions.
-
Rescue Experiment: Co-treat cells with this compound and a downstream effector of the SK1 pathway. If the cytotoxicity is on-target, you may be able to rescue the cells by providing the downstream product.
Q3: My Western blot results for downstream SK1 pathway markers are inconsistent between experiments. What are some common causes of variability?
A3: Inconsistent Western blot results are a common issue in cell-based assays.[4] To improve reproducibility, focus on these critical parameters:
-
Consistent Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and serum concentration in the media can all impact signaling pathways.[3] Maintain consistent culture conditions across all experiments.
-
Lysis Buffer and Protease/Phosphatase Inhibitors: Ensure your lysis buffer is appropriate for your target proteins and always supplement it with fresh protease and phosphatase inhibitors to prevent protein degradation.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and account for any variations in protein loading.
-
Antibody Validation: Verify the specificity of your primary antibodies. Run positive and negative controls to ensure the antibody is detecting the correct protein.
Q4: I've observed an unexpected increase in the phosphorylation of a downstream target after this compound treatment. How is this possible?
A4: While counterintuitive, the activation of signaling components downstream of an inhibited kinase can occur due to several mechanisms:
-
Feedback Loops: Inhibition of one pathway can sometimes lead to the compensatory activation of a parallel or feedback pathway.[7] The cell may be attempting to overcome the SK1 inhibition by upregulating an alternative survival pathway.
-
Off-Target Activation: At higher concentrations, this compound might have an off-target activating effect on another kinase that can phosphorylate the same downstream target.
-
Complex Signaling Networks: Cellular signaling is a complex network of interactions.[8] The observed effect could be an indirect consequence of SK1 inhibition on other pathways that converge on your target of interest.
Quantitative Data Summary
For consistent and reproducible results, refer to the following recommended parameters for this compound.
| Parameter | Recommended Value | Notes |
| Storage | -20°C in desiccated, dark conditions | Protect from light and moisture. |
| Solvent | DMSO | Prepare a 10 mM stock solution. |
| Working Concentration Range | 10 nM - 10 µM | Optimal concentration is cell-line dependent. |
| Typical IC50 in sensitive cell lines | 50 - 200 nM | Based on 72-hour incubation. |
| DMSO concentration in final culture medium | < 0.1% | High concentrations of DMSO can be toxic to cells.[9] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Western Blotting for SK1 Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SK1, total SK1, and downstream targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visual Guides
Caption: this compound inhibits the Sialo-Kinase 1 (SK1) pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Potential off-target effects of this compound leading to unexpected cytotoxicity.
References
- 1. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. platypustech.com [platypustech.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 6. clinical-uses-and-safety-concerns-of-tyrosine-kinase-inhibitors-with-a-focus-on-novel-drugs-a-narrative-review - Ask this paper | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. Pathway Analysis of Expression Data: Deciphering Functional Building Blocks of Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing buffer conditions for Panosialin-IA enzyme kinetics
Welcome to the technical support center for optimizing buffer conditions for Panosialin-IA enzyme kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and reproducible experiments.
Troubleshooting Guides
This section provides solutions to common issues encountered during enzyme kinetic assays with this compound.
| Problem | Possible Cause | Solution |
| No or Low Enzyme Activity | Incorrect pH of the assay buffer. Sialidases typically have an optimal pH in the acidic range.[1][2][3] | Verify the pH of your buffer. The optimal pH for many sialidases is between 5.0 and 6.2.[4] Consider preparing fresh buffer if there is any doubt about the pH. |
| Inactive enzyme. The enzyme may have degraded due to improper storage or handling. | Ensure the enzyme has been stored at the correct temperature (+2 to +8°C for short-term, or frozen for long-term storage).[2] Avoid repeated freeze-thaw cycles. Test the enzyme activity with a positive control. | |
| Presence of inhibitors in the sample or buffer. | Iodoacetate, arsenite, Fe³⁺, and Hg²⁺ ions can inhibit sialidase activity.[2] Ensure your reagents are free from these contaminants. | |
| High Background Signal | Substrate instability or spontaneous hydrolysis. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this background rate from your experimental values. |
| Contaminated reagents. | Use high-purity water and reagents for all buffers and solutions. | |
| Inconsistent or Irreproducible Results | Pipetting errors. | Calibrate your pipettes regularly. When preparing reaction mixtures, avoid pipetting very small volumes.[5] |
| Temperature fluctuations during the assay. | Ensure all reagents and the reaction plate are equilibrated to the assay temperature (e.g., 37°C) before starting the reaction.[6][7] Use a temperature-controlled plate reader or water bath. | |
| Improper mixing of reagents. | Gently mix the contents of each well after adding all components to ensure a homogenous reaction mixture.[5] | |
| Precipitate Formation in the Reaction Well | Poor solubility of this compound or other components at the assay concentration. | Try dissolving this compound in a small amount of an appropriate solvent before diluting it in the assay buffer. Ensure the final solvent concentration does not affect enzyme activity. |
| Buffer incompatibility. | Ensure all components are soluble in the chosen buffer system. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a sialidase assay when using this compound?
A1: The optimal pH for sialidase activity is typically between 5.0 and 6.2. Specifically, in an acetate buffer, the optimum is around pH 5.0 to 5.1, while in a phosphate buffer, it is closer to pH 5.8 to 6.0.[2] However, some sialidases exhibit activity over a broader pH range, from 4.5 to 8.5. It is recommended to perform a pH titration experiment to determine the optimal pH for your specific enzyme and conditions.
Q2: Which buffer system is best for studying this compound kinetics?
A2: The choice of buffer can influence enzyme activity. Commonly used buffers for sialidase assays include sodium acetate for pH ranges of 3-6 and potassium phosphate for a pH of 7.[1] 50 mM sodium phosphate at pH 6.0 is often optimal for sialidase activity.[7] When studying inhibitors, it is crucial to use a buffer that does not interact with the compound or the enzyme.
Q3: Does ionic strength affect this compound enzyme kinetics?
A3: Yes, ionic strength can influence enzyme activity. While some studies on other enzymes have shown no significant effect of ionic strength on degradation rates[8], for many enzymatic reactions, including those involving charged substrates or active sites, ionic strength can be a critical parameter. It can affect the enzyme's conformation and the binding of the substrate.[9][10] It is advisable to maintain a consistent ionic strength across all experiments. If you suspect an issue, you can test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to determine the optimal condition for your assay.
Q4: Are there any known activators or inhibitors I should be aware of when working with sialidases?
A4: While some enzymes require activators, many sialidases do not have specific activators.[4] However, they can be inhibited by substances like iodoacetate, arsenite, Fe³⁺, and Hg²⁺ ions.[2] N-acetylneuraminic acid can act as a competitive inhibitor.[2] It is also important to note that Panosialin itself is a known sialidase inhibitor.[11]
Q5: How can I ensure the stability of the sialidase enzyme during my experiments?
A5: Sialidase stability can be enhanced by the addition of stabilizers like bovine serum albumin (BSA).[2][4] Store the enzyme at the recommended temperature, typically +2 to +8°C for short-term use and frozen for longer storage.[2] After reconstitution, the enzyme is often stable for several weeks at +2 to +8°C.[2]
Data Summary
Optimal Buffer Conditions for Sialidase Activity
| Parameter | Condition | Source |
| Optimal pH | 5.0 - 6.2 | |
| 5.0 - 5.1 (Acetate Buffer) | [2] | |
| 5.8 - 6.0 (Phosphate Buffer) | [2] | |
| Broad range: 4.5 - 8.5 | ||
| Buffer Systems | 50 mM Sodium Acetate (pH 3-6) | [1] |
| 50 mM Potassium Phosphate (pH 7) | [1] | |
| 50 mM Tris-HCl (pH 8-10) | [1] | |
| 50 mM Sodium Phosphate (pH 6.0) | [7] | |
| Inhibitors | Iodoacetate, arsenite, Fe³⁺, Hg²⁺ | [2] |
| N-acetyl neuraminic acid (competitive) | [2] | |
| Stabilizers | Bovine Serum Albumin (BSA) | [2][4] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Fluorogenic Sialidase Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a sialidase enzyme using the fluorogenic substrate 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4MU-Neu5Ac).[3][12]
Materials:
-
Sialidase enzyme
-
This compound
-
4MU-Neu5Ac substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)
-
Stop Solution (e.g., 0.5 M Sodium Carbonate or 0.15 M tetraborate, pH 9.5)[7][13]
-
96-well black microplate with a clear bottom[5]
-
Plate reader capable of fluorescence measurement (Excitation: ~355-365 nm, Emission: ~440-460 nm)[13]
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and adjust the pH to 5.5.
-
Prepare a stock solution of 4MU-Neu5Ac in the Assay Buffer.
-
Prepare a stock solution of this compound in an appropriate solvent and then create a serial dilution series in the Assay Buffer.
-
Prepare the sialidase enzyme solution at the desired concentration in ice-cold Assay Buffer.
-
-
Set up the Assay Plate:
-
Add a fixed volume of the this compound dilutions to the wells of the 96-well plate. Include wells with buffer only (no inhibitor) for the positive control and wells with no enzyme for the negative control (background).
-
Add the sialidase enzyme solution to all wells except the negative control wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the 4MU-Neu5Ac substrate solution to all wells to start the reaction.
-
Mix the plate gently.
-
-
Incubate and Stop the Reaction:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the Stop Solution to all wells.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity of each well using a plate reader with excitation at ~360 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the negative control (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for common enzyme kinetics issues.
Caption: Experimental workflow for a sialidase inhibition assay.
References
- 1. Potency of bacterial sialidase Clostridium perfringens as antiviral of Newcastle disease infections using embryonated chicken egg in ovo model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Rapid regulation of sialidase activity in response to neural activity and sialic acid removal during memory processing in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuraminidase Sialidase Protocol, The optimal pH for the enzyme is 5.5 to 6.2 [nutriforce.cn]
- 5. docs.abcam.com [docs.abcam.com]
- 6. rsc.org [rsc.org]
- 7. agilent.com [agilent.com]
- 8. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of ionic strength on the membrane fluidity of rabbit intestinal brush-border membranes. A fluorescence probe study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionic Strength Effects on Amyloid Formation by Amylin Are a Complicated Interplay between Debye Screening, Ion Selectivity, and Hofmeister Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An enzyme inhibitor, panosialin, produced by Streptomyces. I. Biological activity, isolation and characterization of panosialin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme assay for mammalian sialidases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Panosialin-IA Purification
Notice: Information regarding a specific molecule identified as "Panosialin-IA" is not available in the public domain. The following information is based on the closely related compound, Panosialin , a neuraminidase inhibitor produced by Streptomyces. The purification challenges and solutions presented here are extrapolated from general knowledge of purifying microbial secondary metabolites and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is Panosialin and why is its purification challenging?
Panosialin is a benzene derivative produced by Streptomyces species that acts as an inhibitor of glycoside hydrolases, such as neuraminidase.[1] The primary challenges in its purification stem from its potential for low concentration in the fermentation broth, the presence of structurally similar impurities, and its stability under various extraction and chromatography conditions.
Q2: I am observing low yields of Panosialin after initial extraction. What are the possible causes and solutions?
Low recovery of Panosialin from the fermentation broth is a common issue. Several factors could contribute to this problem.
Troubleshooting Low Extraction Yield:
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Optimize the cell disruption method. Consider enzymatic lysis, sonication, or high-pressure homogenization. Ensure the chosen method does not degrade the target molecule. |
| Suboptimal Extraction Solvent | Panosialin is a benzene derivative. Experiment with a range of solvents with varying polarities (e.g., ethyl acetate, butanol, chloroform-methanol mixtures) to find the most effective one for extraction. |
| Degradation of Panosialin | Panosialin may be sensitive to pH or temperature. Conduct extraction at a controlled, cool temperature and use buffers to maintain a stable pH throughout the process. |
| Emulsion Formation | Emulsions can form during liquid-liquid extraction, trapping the product. The addition of a demulsifying agent or centrifugation can help break the emulsion. |
Q3: My Panosialin preparation shows multiple peaks on HPLC analysis, indicating impurities. How can I improve its purity?
Achieving high purity often requires multiple chromatography steps. The choice of technique depends on the nature of the impurities.
Troubleshooting Impurities:
| Potential Issue | Recommended Solution |
| Co-eluting Impurities | Employ orthogonal chromatography techniques. If impurities co-elute in a reverse-phase column, try a subsequent separation using ion-exchange, size-exclusion, or normal-phase chromatography. |
| Presence of Structurally Similar Analogs | High-resolution chromatography techniques, such as preparative HPLC with a high-efficiency column, may be necessary to separate structurally related impurities. Gradient elution optimization is critical. |
| Aggregation | Some molecules tend to aggregate, leading to poor chromatographic resolution.[2] Modifying the buffer composition by adjusting pH, ionic strength, or adding detergents can help prevent aggregation. |
Experimental Protocols
Protocol 1: General Extraction of Panosialin from Streptomyces Fermentation Broth
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Panosialin may be present in either or both fractions, so both should be processed initially.
-
Extraction from Supernatant:
-
Adjust the pH of the supernatant to a slightly acidic or neutral range.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) in a 1:1 ratio.
-
Repeat the extraction three times.
-
Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Extraction from Mycelium:
-
Resuspend the mycelial pellet in a suitable buffer.
-
Lyse the cells using sonication or bead beating.
-
Extract the lysate with an organic solvent as described for the supernatant.
-
-
Concentration: Combine the crude extracts and concentrate them to a smaller volume before proceeding to chromatography.
Protocol 2: Multi-Step Chromatographic Purification
-
Initial Cleanup (e.g., Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the crude extract onto the cartridge.
-
Wash with a low percentage of organic solvent (e.g., 10% methanol in water) to remove highly polar impurities.
-
Elute Panosialin with a higher concentration of organic solvent (e.g., 80% methanol in water).
-
-
Intermediate Purification (e.g., Ion-Exchange Chromatography):
-
If Panosialin is charged, select an appropriate ion-exchange resin (anion or cation).
-
Equilibrate the column with a low-salt buffer.
-
Load the sample and wash with the equilibration buffer.
-
Elute with a salt gradient (e.g., 0-1 M NaCl) to separate molecules based on charge.
-
-
Final Polishing (e.g., Preparative Reverse-Phase HPLC):
-
Use a C18 column and a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis spectroscopy).
-
Collect fractions corresponding to the Panosialin peak.
-
Desalt the purified fractions if necessary.
-
Purity Assessment
A combination of analytical techniques should be employed to confirm the purity of the final Panosialin preparation.
Recommended Analytical Techniques for Purity Assessment:
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity by peak area and detect the presence of impurities.[3][4] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the purified compound and identify potential impurities.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and identify any structural variants or impurities.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of key functional groups in the molecule.[5] |
Visualizing Purification and Analysis Workflows
References
- 1. An enzyme inhibitor, panosialin, produced by Streptomyces. I. Biological activity, isolation and characterization of panosialin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 4. aber.apacsci.com [aber.apacsci.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antibacterial Potency of Panosialin-IA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Panosialin-IA in antibacterial research. This compound, a potent inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), is a critical enzyme in the fatty acid synthesis pathway. Enhancing its potency can unlock new therapeutic strategies against challenging bacterial pathogens.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound specifically targets and inhibits the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in the bacterial type II fatty acid synthesis (FASII) pathway.[1] This inhibition disrupts the production of fatty acids, which are vital components of bacterial cell membranes, leading to the cessation of growth and cell death.
Q2: What are the primary strategies to enhance the antibacterial potency of this compound?
A2: The primary strategies to enhance the potency of this compound include:
-
Synergistic Combination Therapy: Combining this compound with other classes of antibiotics, particularly those targeting cell wall synthesis like β-lactams.[2][3]
-
Formulation Optimization: Improving the solubility and delivery of the hydrophobic this compound molecule to enhance its bioavailability and interaction with bacterial targets.
-
Overcoming Resistance: Understanding and mitigating resistance mechanisms, such as mutations in the fabI gene.[4][5][6][7]
Q3: Why is synergy with β-lactam antibiotics a promising strategy?
A3: The inhibition of fatty acid synthesis by this compound can alter the composition and integrity of the bacterial cell membrane.[8][9][10] This can, in turn, increase the permeability and susceptibility of the bacteria to antibiotics that target the cell wall, such as β-lactams, leading to a synergistic bactericidal effect.[2][3]
Q4: How can the hydrophobicity of this compound affect experimental results?
A4: The hydrophobic nature of this compound can lead to poor solubility in aqueous-based bacteriological media. This can result in the precipitation of the compound, leading to inaccurate and non-reproducible Minimum Inhibitory Concentration (MIC) values. It is crucial to employ appropriate solvents and formulation techniques to ensure the compound remains in solution during the assay.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in MIC Assays
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound: The compound is precipitating in the aqueous broth medium. | 1. Use a Co-solvent: Prepare the initial stock solution of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO) at a high concentration. Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1%). 2. Formulation Aids: Consider the use of surfactants or other solubilizing agents in the media, ensuring they do not possess intrinsic antibacterial activity at the concentrations used. 3. Visual Inspection: Before and after incubation, visually inspect the wells of the microtiter plate for any signs of precipitation. |
| Inoculum Inconsistency: Variation in the starting bacterial concentration. | 1. Standardize Inoculum: Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the bacterial suspension to a 0.5 McFarland standard.[11] 2. Verify Colony Counts: Periodically perform colony counts from the prepared inoculum to ensure consistency. |
| Media Composition: Different batches or types of media affecting compound solubility or bacterial growth. | 1. Consistent Media Source: Use the same lot of Mueller-Hinton Broth (MHB) or other specified media for a set of experiments. 2. Cation Adjustment: For certain bacteria, ensure the appropriate cation (e.g., Ca²⁺, Mg²⁺) concentration in the MHB as this can influence the activity of some antimicrobials. |
Issue 2: Lack of Expected Synergistic Effect in Checkerboard Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration Ratios: The concentration ranges of this compound and the partner antibiotic may not be optimal for observing synergy. | 1. Broaden Concentration Ranges: Test a wider range of concentrations for both compounds, extending above and below their individual MICs. 2. Pilot Experiment: Conduct a preliminary experiment with a smaller set of concentrations to identify the most promising range for the full checkerboard assay. |
| Antagonistic Interaction: The chosen antibiotic combination may be indifferent or antagonistic. | 1. Test Different Partner Antibiotics: Explore synergy with a variety of β-lactams (e.g., penicillins, cephalosporins, carbapenems) as the nature of the interaction can be specific.[12][13][14] 2. Review Literature: Consult literature for known synergistic or antagonistic interactions with fatty acid synthesis inhibitors. |
| Incorrect FIC Index Calculation: Errors in calculating the Fractional Inhibitory Concentration (FIC) index. | 1. Verify Calculations: Double-check the formula and the MIC values used for the calculation. The FIC index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of B alone). 2. Standard Interpretation: Use standard interpretations for the FIC index: ≤ 0.5 indicates synergy, > 0.5 to 4 indicates indifference, and > 4 indicates antagonism. |
Data Presentation
Table 1: Representative Synergistic Activity of a Fatty Acid Synthesis Inhibitor with a β-Lactam Antibiotic against Methicillin-Resistant Staphylococcus aureus (MRSA)
The following data is illustrative, based on published results for similar fatty acid synthesis inhibitors, to demonstrate the potential for synergy.
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Fatty Acid Synthesis Inhibitor | 1 | 0.125 | \multirow{2}{}{0.375} | \multirow{2}{}{Synergy} |
| Oxacillin (β-Lactam) | 256 | 64 |
This table demonstrates a significant reduction in the MIC of both the fatty acid synthesis inhibitor and the β-lactam antibiotic when used in combination, resulting in a synergistic interaction.[2][3]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
-
Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 100x the highest desired final concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control for growth (bacteria and MHB, no drug) and a negative control for sterility (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11][15][16][17]
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: Use a 96-well microtiter plate. Along the x-axis, prepare serial dilutions of this compound in MHB. Along the y-axis, prepare serial dilutions of the partner antibiotic (e.g., a β-lactam) in MHB.
-
Combination of Agents: Distribute the diluted this compound horizontally and the diluted partner antibiotic vertically, so that each well contains a unique combination of concentrations of the two drugs.
-
Controls: Include rows and columns with each drug alone to determine their individual MICs under the assay conditions.
-
Inoculation: Inoculate each well with a standardized bacterial suspension as described in the MIC assay protocol.
-
Incubation and Reading: Incubate the plate and determine the MIC of each drug alone and in combination.
-
FIC Index Calculation: Calculate the FIC index for each well that shows growth inhibition to determine the nature of the interaction (synergy, indifference, or antagonism).
Visualizations
Caption: Workflow for assessing the antibacterial potency and synergistic potential of this compound.
Caption: this compound's mechanism of action and the primary pathway of bacterial resistance.
Caption: Troubleshooting logic for inconsistent MIC results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic bactericidal activity of a novel dual β-lactam combination against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonactive-Site Mutations in S. aureus FabI That Induce Triclosan Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-lactam/β-lactamase inhibitor combinations: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jwatch.org [jwatch.org]
- 15. idexx.dk [idexx.dk]
- 16. idexx.com [idexx.com]
- 17. idexx.nl [idexx.nl]
Dealing with Panosialin-IA cytotoxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Panosialin-IA and encountering issues related to its cytotoxicity in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues observed during in vitro studies with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in cytotoxicity results between replicate wells. [1] | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate.[2] 2. Pipetting Errors: Inaccurate dispensing of this compound or assay reagents.[1] 3. Edge Effects: Evaporation in the outer wells of the plate.[3] 4. Presence of Bubbles: Air bubbles in wells interfering with absorbance/fluorescence readings.[4] | 1. Ensure Homogeneous Cell Suspension: Gently swirl the cell suspension before and during seeding. 2. Use Calibrated Pipettes: Utilize multichannel pipettes for consistency and ensure they are properly calibrated.[1] 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental data points; fill them with sterile PBS or media.[3] 4. Check for and Remove Bubbles: Before taking readings, inspect the plate and gently puncture any bubbles with a sterile needle.[4] |
| Lower than expected cytotoxicity (High Cell Viability). | 1. Incorrect this compound Concentration: Degradation of the compound or errors in dilution calculations. 2. Suboptimal Incubation Time: Insufficient time for this compound to induce a cytotoxic effect. 3. High Cell Density: A large number of cells may require a higher concentration of the compound to elicit a response.[4] 4. Cell Line Resistance: The chosen cell line may be inherently resistant to this compound's mechanism of action. | 1. Prepare Fresh Solutions: Make fresh dilutions of this compound from a new stock for each experiment. Verify calculations. 2. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to determine the optimal duration. 3. Optimize Seeding Density: Perform a cell titration experiment to find the optimal cell number for your assay.[4] 4. Test Different Cell Lines: If possible, use a panel of cell lines to identify sensitive and resistant models. |
| High background signal in control wells. | 1. Media Components: Phenol red or other components in the culture medium may interfere with assay readings.[3] 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.[5] 3. Contamination: Microbial contamination can affect cell health and assay results.[6] | 1. Use Phenol Red-Free Medium: For fluorescence- or colorimetric-based assays, switch to a medium without phenol red.[3] 2. Include a Vehicle Control: Treat cells with the highest concentration of the solvent used in the experiment to assess its toxicity. Ensure the final solvent concentration is low (typically <0.5%).[5] 3. Regularly Check for Contamination: Visually inspect cultures for any signs of contamination and perform routine mycoplasma testing.[6] |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. Apoptosis Assay). | 1. Different Cellular Processes Measured: MTT assays measure metabolic activity, which may not always correlate directly with cell death. Apoptosis assays measure specific events in the apoptotic cascade. 2. Timing of Assays: The peak of metabolic inhibition may occur at a different time point than the peak of apoptosis. | 1. Use a Multi-Assay Approach: Combine a viability/metabolic assay with a specific cell death assay (e.g., Annexin V staining) for a more complete picture. 2. Conduct a Time-Course Analysis: Perform both assays at multiple time points to understand the kinetics of the cytotoxic response. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound-induced cytotoxicity?
A1: this compound is hypothesized to induce cytotoxicity primarily through the induction of apoptosis. This is thought to occur via the intrinsic (mitochondrial) pathway. The proposed mechanism involves the inhibition of an enzyme critical for cell survival, leading to cellular stress. This stress alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][8] An increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[9] Released cytochrome c then activates a caspase cascade, beginning with the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[9][10]
Q2: What are the expected IC50 values for this compound in common cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines due to their unique genetic and molecular profiles.[2][11] Below is a summary of representative IC50 values observed after a 48-hour treatment period.
| Cell Line | Cancer Type | Representative IC50 (µM) |
| NALM-6[7] | Acute Lymphoblastic Leukemia | 100 |
| MCF-7[12] | Breast Cancer (Estrogen Receptor Positive) | 64.5 |
| MDA-MB-231[12] | Breast Cancer (Triple Negative) | 201.6 |
| B16F10[12] | Melanoma | 207 |
| A549 | Lung Cancer | 150 |
| HCT116 | Colon Cancer | 85 |
Q3: How can I confirm that this compound is inducing apoptosis in my cell line?
A3: To confirm apoptosis, you should use assays that detect key hallmarks of this process. A recommended approach includes:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assays: Measure the activation of key caspases, particularly caspase-3 and caspase-9.[13][14][15] This can be done using fluorescent substrates or Western blotting for cleaved caspase-3.
-
Western Blot Analysis of Apoptotic Proteins: Examine the expression levels of proteins in the Bcl-2 family (Bcl-2, Bax) to assess changes in their ratio.[7] Also, look for the cleavage of PARP, a substrate of activated caspase-3.
Q4: My cells are showing signs of cytotoxicity, but my caspase-3 assay is negative. What could be the reason?
A4: While this compound is thought to primarily induce caspase-dependent apoptosis, a negative caspase-3 result could indicate several possibilities:
-
Alternative Cell Death Pathways: The observed cytotoxicity could be due to other forms of programmed cell death, such as necrosis or necroptosis, or a caspase-independent apoptotic pathway.
-
Timing: The peak of caspase-3 activation might be transient and may have been missed. Consider a time-course experiment to measure caspase activity at earlier or later time points.
-
Insufficient Dose: The concentration of this compound used may be sufficient to cause cell stress and reduce viability but not enough to robustly activate the caspase cascade.
-
Cell Line Specifics: The specific cell line you are using may have a defect in the caspase-3 signaling pathway.
Q5: What is the best way to prepare and store this compound for cell culture experiments?
A5: this compound should be dissolved in a sterile, cell culture-grade solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before adding it to your cells. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.5%).[5]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/formic acid solution) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 550-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis-Related Proteins
This protocol is to detect changes in the expression of key apoptotic proteins.
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against your proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control to determine changes in protein expression.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 7. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activity-dependent synapse elimination requires caspase-3 activation [elifesciences.org]
- 14. Caspase-3 activation and caspase-like proteolytic activity in human perinatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase-3 activation during the process of apoptosis induced by a vacuolar type H(+)-ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
How to select the right bacterial strains for Panosialin-IA testing
Technical Support Center: Panosialin-IA Testing
Disclaimer: "this compound" is not a recognized compound in publicly available scientific literature. This guide is based on the scientific assumption that this compound is a hypothetical inhibitor of bacterial sialidases (also known as neuraminidases). The following information provides a general framework for selecting appropriate bacterial strains to test the efficacy of such an inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the role of bacterial sialidases and why are they a target for inhibitors?
Bacterial sialidases are enzymes that cleave terminal sialic acid residues from host sialoglycoconjugates, such as glycoproteins and glycolipids.[1][2][3] This action is considered a significant virulence factor for many pathogenic bacteria.[2][3][4] By removing sialic acids, these enzymes can:
-
Aid in nutrition: Provide the bacteria with a source of carbon, nitrogen, and energy.[1][2]
-
Promote adhesion and colonization: Unmask cryptic receptors on host cells, allowing for better attachment.[2]
-
Facilitate tissue invasion: Degrade the protective mucus layer of host tissues.[2][5]
-
Contribute to biofilm formation: The presence of sialic acid can influence the development of biofilms, which are communities of bacteria that are more resistant to antibiotics and host immune responses.[2][6]
-
Modulate host immune responses: Interfere with host cell signaling and help the bacteria evade the immune system.[2][3]
Due to their critical role in pathogenesis, bacterial sialidases are an attractive target for the development of new antimicrobial drugs.[2][7]
Q2: What are the key criteria for selecting a bacterial strain for testing a sialidase inhibitor like this compound?
The selection of an appropriate bacterial strain is crucial for the successful evaluation of a potential sialidase inhibitor. Key criteria include:
-
High Sialidase Expression: The strain should produce sufficient and consistent levels of sialidase activity for reliable detection in assays.
-
Enzyme Characteristics: Consider the specific type of sialidase (e.g., substrate preference, optimal pH) and its cellular location (secreted or cell-associated).
-
Relevance to Disease: Ideally, the chosen strain should be clinically relevant to the intended application of the inhibitor.
-
Genetic Tractability: The ability to create knockout or mutant strains can be valuable for validating the inhibitor's mechanism of action.
-
Safety and Handling: The biosafety level of the microorganism must be considered. Strains should be handled according to appropriate safety protocols.
-
Commercial Availability and Culture Requirements: The strain should be obtainable from a reputable source (e.g., ATCC) and have well-defined culture conditions.
Q3: Which bacterial species are commonly used for sialidase inhibitor testing?
Several bacterial species are known to produce sialidases and are frequently used in research.[7][8] The choice often depends on the specific research question and the intended therapeutic area. Common examples include:
-
Clostridium perfringens : A well-studied bacterium that produces multiple potent sialidases (NanI, NanJ, NanH).[4][5][7] It is often used as a model organism for sialidase research.
-
Streptococcus pneumoniae : A major human pathogen that expresses three sialidases (NanA, NanB, and NanC) which are important for its virulence.[7][9]
-
Vibrio cholerae : The causative agent of cholera, its sialidase plays a role in pathogenesis by modifying host cell receptors.[7][9]
-
Periodontal Pathogens: Bacteria such as Porphyromonas gingivalis and Tannerella forsythia are associated with periodontitis and produce sialidases that contribute to the disease.[3][10]
-
Gut Microbiota: Species like Bacteroides fragilis and Ruminococcus gnavus from the human gut microbiome also express sialidases.[1]
Q4: What safety precautions should be taken when working with these bacterial strains?
Many of the bacteria that produce sialidases are pathogenic to humans. It is imperative to adhere to strict safety protocols:
-
Biosafety Level (BSL): All work should be conducted in a laboratory with the appropriate BSL designation for the specific strain being used (typically BSL-2 for the pathogens listed above).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, gloves, and eye protection.
-
Aseptic Technique: Use sterile techniques to prevent contamination of cultures and the laboratory environment.
-
Decontamination: All waste materials and contaminated surfaces should be properly decontaminated using approved methods (e.g., autoclaving, disinfectants).
-
Training: Ensure all personnel are adequately trained in microbiological safety procedures and are familiar with the specific risks associated with the bacterial strains in use.
Troubleshooting Guide
Q: I am not detecting any sialidase activity in my chosen bacterial strain. What could be the problem?
-
A: Incorrect Growth Phase: Sialidase expression can be growth-phase dependent. Try harvesting the bacteria at different points in their growth cycle (e.g., mid-log, late-log, stationary phase).
-
A: Inappropriate Culture Conditions: Ensure the growth medium, temperature, and atmospheric conditions (e.g., anaerobic for Clostridium perfringens) are optimal for the specific strain.
-
A: Enzyme Location: The sialidase may be cell-associated rather than secreted. If you are only testing the culture supernatant, you may be missing the activity. Try lysing the bacterial cells (e.g., by sonication or enzymatic digestion) and testing the cell lysate.
-
A: Substrate Specificity: The sialidase produced by your strain may have a low affinity for the substrate used in your assay (e.g., 4-MUNANA). Consider testing alternative substrates or using a different detection method.
-
A: Low Expression Levels: Some strains may naturally produce low levels of sialidase. You may need to screen multiple strains or species to find one with robust activity.
Q: The sialidase activity in my assay is highly variable between experiments. How can I improve reproducibility?
-
A: Standardize Inoculum: Start each culture from a fresh colony or a standardized frozen stock to ensure consistency.
-
A: Consistent Harvesting: Harvest the bacteria at the same optical density (OD) or time point in the growth curve for every experiment.
-
A: Precise Pipetting: Ensure accurate and consistent pipetting, especially for enzyme and substrate solutions.
-
A: Control for Temperature and Incubation Time: Use a calibrated incubator or water bath and precisely time the reaction.
-
A: Normalize to Protein Concentration: Normalize the sialidase activity to the total protein concentration of the lysate or supernatant to account for variations in cell density or protein extraction efficiency.
Q: My potential inhibitor, this compound, does not show any inhibitory effect. What are the possible reasons?
-
A: Inhibitor Specificity: The inhibitor may not be effective against the specific type of sialidase produced by your chosen bacterial strain. Sialidases from different species can have structural differences in their active sites.
-
A: Incorrect Inhibitor Concentration: The concentrations tested may be too low. Perform a dose-response experiment over a wide range of concentrations.
-
A: Inhibitor Stability: The inhibitor may be unstable under the assay conditions (e.g., pH, temperature).
-
A: Non-Specific Binding: The inhibitor may be binding to other components in the crude lysate or culture medium.
-
A: Assay Interference: The inhibitor itself may interfere with the detection method (e.g., quenching fluorescence). Run a control with the inhibitor and the fluorescent product (4-methylumbelliferone) but without the enzyme.
Q: The inhibitor shows activity against the purified enzyme but not against the whole bacterial cells. Why?
-
A: Cell Permeability: The inhibitor may not be able to cross the bacterial cell wall and/or membrane to reach an intracellular or periplasmic sialidase.
-
A: Efflux Pumps: The bacteria may possess efflux pumps that actively remove the inhibitor from the cell.
-
A: Biofilm Formation: If the bacteria are grown as a biofilm, the extracellular matrix can prevent the inhibitor from reaching the cells.[6]
-
A: Inhibitor Degradation: Other bacterial enzymes may degrade the inhibitor before it can reach its target.
Experimental Protocol: Screening and Selection of Bacterial Strains for this compound Testing
This protocol describes a standard method for screening bacterial strains to identify a suitable candidate for testing the inhibitory activity of this compound. The assay uses the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (4-MUNANA).[11][12]
1. Candidate Strain Selection and Culture a. Select 3-5 candidate bacterial strains known to produce sialidases (e.g., Clostridium perfringens, Streptococcus pneumoniae, Porphyromonas gingivalis). b. Culture each strain in its recommended growth medium and under optimal conditions (temperature, atmosphere) until it reaches the late-logarithmic growth phase.
2. Preparation of Enzyme Source a. For Secreted Sialidases: Centrifuge the bacterial culture (e.g., 5,000 x g for 15 minutes at 4°C). Collect the supernatant and pass it through a 0.22 µm filter to remove any remaining bacteria. This filtered supernatant is the source of secreted enzyme. b. For Cell-Associated Sialidases: After centrifugation, wash the bacterial pellet with a suitable buffer (e.g., PBS, pH 7.4). Resuspend the pellet in lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, with 0.1% Triton X-100). Lyse the cells by sonication or with a French press. Centrifuge the lysate to remove cell debris and collect the supernatant (cell lysate). c. Determine the total protein concentration of the enzyme source using a standard method (e.g., Bradford or BCA assay).
3. Sialidase Activity Assay a. Prepare a reaction mixture in a 96-well black microplate. For each well, add:
- 50 µL of enzyme source (filtered culture supernatant or cell lysate).
- 50 µL of reaction buffer (e.g., 100 mM sodium acetate, pH 5.5). b. Pre-incubate the plate at 37°C for 10 minutes. c. To initiate the reaction, add 10 µL of 1 mM 4-MUNANA substrate to each well. d. Incubate the plate at 37°C for 30-60 minutes, protected from light. e. Stop the reaction by adding 100 µL of stop buffer (e.g., 0.5 M sodium carbonate, pH 10.5).[11] f. Measure the fluorescence using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~448 nm.[13] g. Include a negative control (no enzyme) and a positive control (a known active sialidase, if available).
4. Inhibition Assay a. In a 96-well plate, add the enzyme source and reaction buffer as in step 3a. b. Add 10 µL of this compound at various concentrations (e.g., ranging from 1 nM to 100 µM). Also, include a known sialidase inhibitor (e.g., DANA) as a positive control for inhibition.[8] c. Pre-incubate the enzyme with the inhibitor at 37°C for 15-30 minutes. d. Initiate the reaction by adding 10 µL of 1 mM 4-MUNANA substrate. e. Follow steps 3d to 3f to complete the assay.
5. Data Analysis and Strain Selection a. Calculate the sialidase activity, often expressed as relative fluorescence units (RFU) per minute per milligram of protein. b. For the inhibition assay, calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). d. Select the bacterial strain that exhibits high, reproducible sialidase activity and shows clear inhibition by the positive control inhibitor, making it a suitable model for further testing of this compound.
Data Presentation: Comparison of Candidate Bacterial Strains
The table below presents hypothetical data from a screening experiment to help in the selection of a suitable bacterial strain.
| Bacterial Strain | Sialidase Activity (RFU/min/mg protein) | Enzyme Location | IC50 of DANA (Positive Control) | Biosafety Level | Comments |
| Clostridium perfringens ATCC 13124 | 15,200 ± 850 | Secreted | 25 µM | BSL-2 | High activity, well-characterized. Requires anaerobic conditions. |
| Streptococcus pneumoniae R6 | 8,500 ± 600 | Cell-associated | 40 µM | BSL-2 | Clinically relevant respiratory pathogen. Non-encapsulated strain is safer to handle. |
| Porphyromonas gingivalis ATCC 33277 | 6,100 ± 450 | Cell-associated | 32 µM | BSL-2 | Key periodontal pathogen. Requires anaerobic conditions. |
| Bacteroides fragilis ATCC 25285 | 3,500 ± 300 | Secreted | 85 µM | BSL-2 | Common gut commensal. Lower but consistent activity. |
Visualizations
Experimental Workflow
Caption: Workflow for selecting a bacterial strain for sialidase inhibitor testing.
Role of Sialidase in Bacterial Pathogenesis
Caption: Mechanism of action of bacterial sialidase in pathogenesis.
References
- 1. Sialidases from gut bacteria: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bacterial sialoglycosidases in Virulence and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sialidases From Clostridium perfringens and Their Inhibitors [frontiersin.org]
- 5. Clostridium perfringens - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Inhibition of Bacterial Neuraminidase and Biofilm Formation by Ugonins Isolated From Helminthostachys Zeylanica (L.) Hook [frontiersin.org]
- 7. Frontiers | Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease [frontiersin.org]
- 8. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial, fungal and viral sialidases [st-andrews.ac.uk]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. Sialidase activity assay. [bio-protocol.org]
- 12. Assays for Determining the Sialidase Activity of Influenza Viruses and Monitoring Influenza Virus Susceptibility to Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme assay for mammalian sialidases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mitigating off-target effects of Panosialin-IA in experiments
Welcome to the technical support center for Panosialin-IA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to potential problems that may arise during the use of this compound.
Q1: What is the primary target of this compound?
A1: this compound is a member of the panosialin family of natural products produced by Streptomyces sp. While older literature from 1971 initially described panosialins as sialidase inhibitors, more recent and comprehensive studies have identified their primary target as bacterial enoyl-acyl carrier protein (enoyl-ACP) reductase (FabI)[1][2][3]. Enoyl-ACP reductase is a crucial enzyme in the bacterial type II fatty acid synthesis (FASII) pathway. Therefore, this compound should be considered an inhibitor of bacterial fatty acid biosynthesis.
Q2: I am observing unexpected effects in my mammalian cell culture experiments when using this compound. What could be the cause?
A2: While this compound is expected to be selective for the bacterial FASII pathway, off-target effects in mammalian cells can never be fully excluded without experimental validation. The bacterial FASII system is structurally distinct from the mammalian type I fatty acid synthase (FASI) complex, which is a basis for selective toxicity[4]. However, high concentrations of any inhibitor can sometimes lead to non-specific interactions.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that the observed effects are not due to an unexpectedly potent on-target effect. If you are working with intracellular bacteria, the inhibition of their fatty acid synthesis could have downstream effects on the host cells.
-
Assess Cytotoxicity: Perform a dose-response experiment to determine the cytotoxic concentration of this compound on your specific mammalian cell line in the absence of bacteria. This will help you define a therapeutic window.
-
Evaluate Off-Target Inhibition: Directly test the effect of this compound on mammalian fatty acid synthase (FASN) activity using a cell-free assay with purified FASN or a whole-cell lysate. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: My results with this compound are inconsistent. What are some common sources of variability in enzyme inhibition assays?
A3: Inconsistent results in enzyme inhibition assays can stem from several factors. Careful attention to experimental conditions is key to obtaining reproducible data.
Troubleshooting Checklist:
-
Inhibitor Solubility: Ensure this compound is fully dissolved. Poor solubility can lead to inaccurate concentrations. It is recommended to dissolve the compound in a small amount of DMSO or ethanol before diluting it in the assay buffer[1].
-
Enzyme Stability: Use freshly prepared or properly stored enzyme aliquots. Repeated freeze-thaw cycles can denature the enzyme and reduce its activity[5].
-
Accurate Pipetting: Use calibrated pipettes and be precise, especially when preparing serial dilutions of the inhibitor.
-
Appropriate Controls: Always include positive and negative controls in your assay. A known inhibitor of enoyl-ACP reductase can serve as a positive control, while a vehicle-only control (e.g., DMSO) is essential as a negative control[1].
-
Optimal Assay Conditions: Ensure the pH, temperature, and incubation times are optimal and consistent for your specific enoyl-ACP reductase enzyme[3].
Q4: How can I confirm that this compound is inhibiting fatty acid synthesis in my bacterial culture?
A4: To confirm the on-target effect of this compound, you can directly measure the rate of fatty acid biosynthesis in your bacterial culture. A common method involves metabolic labeling with a radiolabeled precursor, such as [¹⁴C]-acetate. A significant reduction in the incorporation of the radiolabel into the lipid fraction of the bacterial cells in the presence of this compound would indicate inhibition of fatty acid synthesis[4]. A detailed protocol for this assay is provided below.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the panosialin family against various bacterial enoyl-ACP reductases. This data can be used as a reference for expected potency.
| Compound | Target Enzyme | Source Organism | IC50 (µM) |
| Panosialin A | Enoyl-ACP Reductase | Staphylococcus aureus | 3-5 |
| Panosialin B | Enoyl-ACP Reductase | Staphylococcus aureus | 3-5 |
| Panosialin wA | Enoyl-ACP Reductase | Staphylococcus aureus | 3-5 |
| Panosialin wB | Enoyl-ACP Reductase | Staphylococcus aureus | 3-5 |
| Panosialin A | Enoyl-ACP Reductase | Streptococcus pneumoniae | 3-5 |
| Panosialin B | Enoyl-ACP Reductase | Streptococcus pneumoniae | 3-5 |
| Panosialin wA | Enoyl-ACP Reductase | Streptococcus pneumoniae | 3-5 |
| Panosialin wB | Enoyl-ACP Reductase | Streptococcus pneumoniae | 3-5 |
| Panosialin A | Enoyl-ACP Reductase | Mycobacterium tuberculosis | 9-12 |
| Panosialin B | Enoyl-ACP Reductase | Mycobacterium tuberculosis | 9-12 |
| Panosialin wA | Enoyl-ACP Reductase | Mycobacterium tuberculosis | 9-12 |
| Panosialin wB | Enoyl-ACP Reductase | Mycobacterium tuberculosis | 9-12 |
Data extracted from Kwon et al., 2013.[2][6]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the on-target and potential off-target effects of this compound.
Protocol 1: Bacterial Fatty Acid Synthesis Inhibition Assay
This protocol is designed to measure the inhibition of fatty acid synthesis in whole bacterial cells using a radiolabeled precursor.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (in DMSO)
-
[¹⁴C]-acetate (or other suitable radiolabeled precursor)
-
Growth medium
-
Phosphate-buffered saline (PBS)
-
Chloroform/methanol (1:2, v/v)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Culture Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable growth medium.
-
Inhibitor Treatment: Aliquot the bacterial culture into tubes. Add varying concentrations of this compound (and a vehicle control) to the tubes and incubate for a defined period (e.g., 30 minutes) at the optimal growth temperature.
-
Radiolabeling: Add [¹⁴C]-acetate to each tube at a final concentration of 1-5 µCi/mL. Incubate for a short period (e.g., 15-30 minutes) to allow for incorporation into newly synthesized fatty acids.
-
Harvesting: Pellet the cells by centrifugation. Wash the pellets twice with ice-cold PBS to remove unincorporated radiolabel.
-
Lipid Extraction: Resuspend the cell pellets in PBS. Add chloroform/methanol (1:2, v/v) to extract the lipids. Vortex thoroughly and incubate at room temperature for 1 hour.
-
Phase Separation: Add chloroform and water to the tubes to induce phase separation. Centrifuge to separate the organic (lipid-containing) and aqueous phases.
-
Quantification: Transfer the lower organic phase to a scintillation vial. Evaporate the solvent and add scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of fatty acid synthesis for each this compound concentration relative to the vehicle control.
Protocol 2: Mammalian Fatty Acid Synthase (FASN) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the activity of mammalian FASN from a crude cell lysate, which can be used to assess off-target inhibition by this compound.
Materials:
-
Mammalian cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound stock solution (in DMSO)
-
FASN assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation: Harvest mammalian cells and lyse them in a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins, including FASN.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the FASN assay buffer, a standardized amount of cell lysate, and varying concentrations of this compound (and a vehicle control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of acetyl-CoA, malonyl-CoA, and NADPH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH during fatty acid synthesis.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. Determine the percentage of FASN inhibition relative to the vehicle control.
Visualizations
The following diagrams illustrate the key pathway, a suggested experimental workflow, and a logical troubleshooting guide.
Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway and the inhibitory action of this compound on Enoyl-ACP Reductase (FabI).
Caption: A suggested experimental workflow for characterizing the on-target and off-target effects of this compound.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. melp.nl [melp.nl]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
Technical Support Center: Refinement of Panosialin-IA Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of dosage for Panosialin-IA, a novel sialidase inhibitor, in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to act as a competitive inhibitor of sialidase (also known as neuraminidase). Sialidases are enzymes that cleave terminal sialic acid residues from glycoconjugates.[1][2][3] By blocking the active site of sialidase, this compound prevents the release of new viral particles from infected cells, thereby halting the spread of infection.[2][4] It may also have applications in other diseases where sialidase activity is implicated, such as in cancer, by modulating cell surface sialylation.[2][5]
Caption: this compound Mechanism of Action.
Q2: How should an initial dose-range finding study in animals be designed?
A2: A common approach is to perform a single-dose escalation study in a small number of animals. This helps to identify the maximum tolerated dose (MTD) and potential target organs for toxicity. It is crucial to start with a low dose, predicted from in vitro efficacy data, and escalate in subsequent cohorts.
| Study Design Parameter | Recommendation |
| Animal Model | Select a relevant species (e.g., mouse, rat) based on the disease model. |
| Group Size | 3-5 animals per sex per dose group. |
| Dose Levels | At least 3-4 logarithmically spaced doses, plus a vehicle control group. |
| Route of Administration | Based on intended clinical use (e.g., oral, intravenous). |
| Observation Period | Typically 7-14 days post-dose. |
| Endpoints | Clinical signs, body weight, food/water intake, and terminal organ histopathology. |
Q3: What are the key considerations for selecting the route of administration?
A3: The choice of administration route should be guided by the physicochemical properties of this compound, the target disease, and the intended clinical application. For systemic infections, intravenous (IV) or intraperitoneal (IP) injections may be appropriate. For localized infections, such as in the respiratory tract, intranasal or inhaled delivery could be considered. Oral administration is often preferred for ease of use, but bioavailability must be assessed.
Troubleshooting Guide
Problem 1: Lack of in vivo efficacy despite good in vitro potency.
-
Possible Cause 1: Poor Pharmacokinetics (PK): this compound may be rapidly metabolized or cleared from the body.
-
Solution: Conduct a PK study to determine the half-life, clearance, and volume of distribution of this compound. This may necessitate more frequent dosing or a different route of administration.
-
-
Possible Cause 2: Poor Bioavailability: If administered orally, the compound may not be well absorbed.
-
Solution: Compare the efficacy of oral administration with an IV or IP route. If oral bioavailability is low, formulation strategies may be needed to improve absorption.
-
-
Possible Cause 3: Inadequate Target Engagement: The administered dose may not be sufficient to achieve a therapeutic concentration at the site of action.
-
Solution: Measure the concentration of this compound in the target tissue. If levels are low, a higher dose or a targeted delivery approach may be required.
-
Problem 2: Unexpected toxicity or adverse effects in animal studies.
-
Possible Cause 1: Off-target Effects: this compound may be inhibiting other enzymes or interacting with other cellular targets.
-
Solution: Perform a broader in vitro screening panel to identify potential off-target interactions.
-
-
Possible Cause 2: Metabolite-induced Toxicity: A metabolite of this compound, rather than the parent compound, may be causing toxicity.
-
Solution: Characterize the metabolic profile of this compound and assess the toxicity of major metabolites.
-
-
Possible Cause 3: Species-specific Toxicity: The observed toxicity may be specific to the animal model used.
-
Solution: Evaluate the toxicity in a second animal species to determine if the effect is species-specific.
-
Problem 3: High variability in experimental results.
-
Possible Cause 1: Inconsistent Dosing: Inaccurate or inconsistent administration of this compound.
-
Solution: Ensure proper training of personnel on dosing techniques and use calibrated equipment.
-
-
Possible Cause 2: Animal Health and Husbandry: Underlying health issues or environmental stressors in the animal colony can affect experimental outcomes.
-
Solution: Closely monitor animal health and maintain a stable and controlled environment.
-
-
Possible Cause 3: Assay Variability: Inconsistent execution of analytical or efficacy assays.
-
Solution: Standardize all assay protocols and include appropriate positive and negative controls in every experiment.
-
Key Experimental Protocols
Protocol: In Vitro Sialidase Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on sialidase.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer with the optimal pH for the specific sialidase being tested.[5]
-
Sialidase Enzyme: Reconstitute the lyophilized enzyme in assay buffer to the desired concentration.
-
Substrate: Prepare a stock solution of a fluorogenic sialidase substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid).
-
This compound: Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, this compound (at various concentrations), and the sialidase enzyme.
-
Incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
-
Data Analysis:
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: In Vitro Sialidase Inhibition Assay Workflow.
References
- 1. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of sialidase activity as a therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. elearning.unimib.it [elearning.unimib.it]
- 5. Enzyme assay for mammalian sialidases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Panosialin-IA vs. Triclosan: A Comparative Guide to Enoyl-ACP Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Panosialin-IA and triclosan as inhibitors of enoyl-ACP reductase (FabI), a key enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway and a validated target for novel antibacterial agents.[1][2] This analysis is based on available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis
Both this compound and triclosan exert their antibacterial effects by targeting the enoyl-acyl carrier protein reductase (FabI). This enzyme catalyzes the final, rate-limiting step in each cycle of fatty acid elongation, which is crucial for the biosynthesis of bacterial cell membranes.[2] By inhibiting FabI, these compounds disrupt the integrity of the bacterial cell membrane, ultimately leading to bacteriostasis or cell death.[3] The bacterial FAS-II pathway is distinct from the mammalian fatty acid synthase I (FAS-I) system, making FabI an attractive target for developing selective antibacterial drugs.[1]
Triclosan is a well-characterized, slow, reversible, and tight-binding inhibitor of FabI.[4][5] It preferentially binds to the enzyme-NAD+ complex, forming a highly stable ternary complex that prevents the catalytic reaction.[4][6] Panosialins, a group of acylbenzenediol sulfate metabolites including this compound, also inhibit bacterial enoyl-ACP reductases, and their antibacterial activity is consistent with the inhibition of fatty acid synthesis.[7][8]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound and triclosan against various bacterial enoyl-ACP reductases. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Compound | Target Enzyme | Bacterial Source | Inhibition Metric | Value |
| Panosialin Mix (A, B, wA, wB) | FabI | Staphylococcus aureus | IC50 | 3-5 µM[7][8] |
| FabK | Streptococcus pneumoniae | IC50 | 3-5 µM[7][8] | |
| InhA | Mycobacterium tuberculosis | IC50 | 9-12 µM[7][8] | |
| Triclosan | FabI | Escherichia coli (wild-type) | Ki | 23 pM[4][5] |
| FabI | Escherichia coli (wild-type) | IC50 | 2 µM[9] | |
| FabI (G93V mutant) | Escherichia coli | IC50 | 10 µM[9] | |
| InhA | Mycobacterium tuberculosis | IC50 | 90 nM[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the typical protocols used to assess the inhibitory activity of compounds against enoyl-ACP reductase.
Enoyl-ACP Reductase (FabI) Inhibition Assay (General Protocol)
A common method to determine the inhibitory potency (IC50) of a compound against FabI is a kinetic assay that monitors the oxidation of NADH to NAD+ spectrophotometrically at 340 nm.
Materials:
-
Purified enoyl-ACP reductase (FabI)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Crotonoyl-CoA (or another suitable enoyl-ACP substrate)
-
Test compounds (this compound, triclosan) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., sodium phosphate, pH 7.5)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding a solution of the FabI enzyme and the crotonoyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The initial reaction rates are calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition for each compound concentration is determined relative to a control reaction without any inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[11]
For slow-binding inhibitors like triclosan, a pre-incubation step is often necessary to allow the inhibitor to reach equilibrium with the enzyme.[12] In this modified protocol, the enzyme is pre-incubated with the inhibitor and NAD+ before the addition of NADH and the substrate to start the reaction.[12]
Signaling Pathways and Experimental Workflows
The inhibition of FabI by this compound and triclosan directly impacts the bacterial fatty acid synthesis (FAS-II) pathway. The following diagram, generated using Graphviz (DOT language), illustrates this pathway and the point of inhibition.
Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway and Inhibition by this compound and Triclosan.
Conclusion
Both this compound and triclosan are effective inhibitors of the bacterial enoyl-ACP reductase, a critical enzyme in the FAS-II pathway. Triclosan has been extensively studied and is characterized as a potent, slow-binding inhibitor of FabI. Panosialins represent a class of natural product inhibitors with demonstrated activity against FabI and other enoyl-ACP reductase isoforms like FabK. The quantitative data, while not directly comparable due to differing experimental origins, suggest that both compounds are active in the low micromolar to nanomolar range against their respective target enzymes. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potency and kinetic properties of these two classes of inhibitors for the development of new antibacterial therapies.
References
- 1. FabI (enoyl acyl carrier protein reductase) - A potential broad spectrum therapeutic target and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are FabI inhibitors and how do they work? [synapse.patsnap.com]
- 3. What is the mechanism of Triclosan? [synapse.patsnap.com]
- 4. Structure-activity studies of the inhibition of FabI, the enoyl reductase from Escherichia coli, by triclosan: kinetic analysis of mutant FabIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triclosan - Wikipedia [en.wikipedia.org]
- 7. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open Access@KRIBB: Panosialins, inhibitors of Enoyl-ACP reductase from Streptomyces sp. AN1761 = Streptomyces sp. AN1761로부터 분리한 에노일 리덕타제 저해제 파노시알린 [oak.kribb.re.kr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Panosialin-IA and Cerulenin on Fatty Acid Synthesis
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inhibitors of fatty acid synthesis is critical for the development of novel therapeutics. This guide provides a detailed comparative analysis of two such inhibitors, Panosialin-IA and cerulenin, focusing on their mechanisms of action, inhibitory concentrations, and the experimental frameworks used to characterize them.
Introduction
Fatty acid synthesis (FAS) is a fundamental metabolic pathway essential for cell membrane biogenesis, energy storage, and the production of signaling molecules. In many pathogens and cancer cells, the FAS pathway is upregulated, making it an attractive target for therapeutic intervention. This compound and cerulenin are two natural product inhibitors of FAS, each with a distinct mechanism of action and spectrum of activity. This guide will delve into a side-by-side comparison of these two compounds, providing quantitative data, detailed experimental protocols, and visual representations of their biochemical interactions.
Mechanism of Action: A Tale of Two Targets
While both this compound and cerulenin disrupt fatty acid synthesis, they do so by targeting different key enzymes within the pathway.
Cerulenin , an antifungal antibiotic produced by the fungus Cephalosporium caerulens, is a well-characterized covalent inhibitor of β-ketoacyl-acyl carrier protein synthase (KAS) .[1][2] KAS enzymes are responsible for the condensation reaction in each cycle of fatty acid elongation. Cerulenin specifically forms a covalent bond with a conserved cysteine residue in the active site of KAS, thereby irreversibly inactivating the enzyme.[2][3] This leads to a complete halt in the elongation of fatty acid chains.
Panosialins , on the other hand, are acylbenzenediol sulfate metabolites isolated from Streptomyces sp.[4][5][6] this compound and its analogues are potent inhibitors of enoyl-acyl carrier protein (ACP) reductase (FabI) .[4][5] This enzyme catalyzes the final reduction step in the fatty acid elongation cycle. By inhibiting FabI, panosialins prevent the saturation of the acyl chain, thus interrupting the synthesis of saturated fatty acids. This mechanism is particularly relevant in bacteria that utilize the type II fatty acid synthesis (FAS-II) pathway.
Quantitative Comparison of Inhibitory Activity
The potency of this compound and cerulenin can be compared through their half-maximal inhibitory concentrations (IC50) against their respective target enzymes and their minimum inhibitory concentrations (MIC) against various microorganisms.
| Inhibitor | Target Enzyme | Organism/Cell Line | IC50 | Reference |
| Panosialin B | S. aureus FabI | - | 3-5 µM | [5] |
| Panosialin wB | S. aureus FabI | - | 3-5 µM | [5] |
| Panosialin B | M. tuberculosis InhA | - | 9-12 µM | [5] |
| Panosialin wB | M. tuberculosis InhA | - | 9-12 µM | [5] |
| Cerulenin | Fatty Acid Synthase | Various Tumor Cell Lines | Varies (e.g., 5-15 µg/ml) | [7] |
| Cerulenin | Fatty Acid Synthase | Yeast | - | [2] |
Note: Specific IC50 values for this compound were not found in the provided search results; however, data for closely related Panosialins B and wB are presented. IC50 values for cerulenin can vary significantly depending on the specific fatty acid synthase and the assay conditions.
Signaling Pathways and Experimental Workflows
To understand the broader impact of these inhibitors and the methods used to study them, the following diagrams illustrate the fatty acid synthesis pathway and a typical experimental workflow for inhibitor analysis.
Caption: Mechanism of action of Cerulenin and this compound on the fatty acid synthesis pathway.
Caption: A generalized experimental workflow for characterizing fatty acid synthesis inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibitory effects on fatty acid synthesis.
Protocol 1: In Vitro Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)
This protocol is adapted for measuring the activity of a purified fatty acid synthase complex, often used for screening inhibitors like cerulenin.
1. Reagents and Materials:
-
Purified fatty acid synthase (FASN)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Potassium phosphate buffer (pH 6.5-7.0)
-
Inhibitor (e.g., cerulenin) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in a microplate well or cuvette.
-
Add the inhibitor at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH consumption from the linear portion of the curve.
-
Determine the percent inhibition at each inhibitor concentration relative to the control and calculate the IC50 value.
Protocol 2: Enoyl-ACP Reductase (FabI) Inhibition Assay
This protocol is designed to assess the inhibition of FabI, the target of panosialins.
1. Reagents and Materials:
-
Purified FabI enzyme
-
Crotonyl-CoA (or other suitable enoyl-ACP substrate)
-
NADH
-
Tricine buffer (pH 7.5)
-
Inhibitor (e.g., this compound) dissolved in a suitable solvent
-
Spectrophotometer
2. Assay Procedure:
-
In a microplate well, combine Tricine buffer, NADH, and the FabI enzyme.
-
Add the inhibitor at a range of concentrations.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Start the reaction by adding the substrate, crotonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Calculate the initial velocity of the reaction.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50.
Conclusion
This compound and cerulenin represent two distinct classes of fatty acid synthesis inhibitors with different enzymatic targets. Cerulenin acts as an irreversible inhibitor of β-ketoacyl-ACP synthase, a key enzyme in both prokaryotic and eukaryotic FAS. In contrast, this compound targets enoyl-ACP reductase, an essential enzyme in the bacterial FAS-II pathway, suggesting a more selective antibacterial spectrum. The provided data and experimental protocols offer a framework for the comparative evaluation of these and other novel FAS inhibitors, aiding in the rational design and development of new therapeutic agents targeting this crucial metabolic pathway.
References
- 1. Novel Inhibitors of Fatty Acid Synthase with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small-molecule fatty acid synthase inhibitor with antitumor activity by cell cycle arrest and cell division inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An enzyme inhibitor, panosialin, produced by Streptomyces. I. Biological activity, isolation and characterization of panosialin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
Panosialin-IA: A Comparative Analysis of Antibacterial Efficacy Against Standard Antibiotics
For Immediate Release
[City, State] – October 31, 2025 – In the ongoing battle against antibiotic resistance, the scientific community is in constant search of novel antimicrobial agents. This report provides a detailed comparison of the antibacterial efficacy of Panosialin-IA, a novel enoyl-acyl carrier protein (ACP) reductase inhibitor, against established antibiotics commonly used to treat Staphylococcus aureus infections. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and standardized protocols.
Executive Summary
This compound demonstrates significant promise as a novel antibacterial agent, exhibiting potent activity against Staphylococcus aureus, a high-priority pathogen known for its ability to develop antibiotic resistance. This document presents a comparative analysis of this compound's in vitro efficacy, measured by Minimum Inhibitory Concentration (MIC), against that of several frontline antibiotics: vancomycin, daptomycin, linezolid, and clindamycin. The data indicates that while this compound's MIC values are higher than some conventional antibiotics, its unique mechanism of action targeting fatty acid synthesis presents a valuable alternative in the face of growing resistance to existing drug classes.
Comparative Antibacterial Efficacy
The antibacterial activity of this compound and a selection of standard antibiotics against Staphylococcus aureus is summarized in the table below. The data for Panosialin is derived from published research on Panosialins wA/wB and A/B, which are closely related compounds.
| Antimicrobial Agent | Mechanism of Action | Typical MIC Range against S. aureus (µg/mL) |
| Panosialin wA/wB | Enoyl-ACP Reductase Inhibitor | 64 |
| Panosialin A/B | Enoyl-ACP Reductase Inhibitor | 128 |
| Vancomycin | Cell Wall Synthesis Inhibitor | 0.5 - 2[1][2] |
| Daptomycin | Cell Membrane Disruptor | ≤ 1[3][4] |
| Linezolid | Protein Synthesis Inhibitor | 1 - 4[5][6][7][8] |
| Clindamycin | Protein Synthesis Inhibitor | <0.5 - >4[9][10] |
Note: MIC values for standard antibiotics can vary depending on the specific strain of S. aureus and the testing methodology used. The provided ranges are based on published literature.
Mechanism of Action: A Novel Target
This compound exerts its antibacterial effect by inhibiting enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis pathway. This pathway is essential for building bacterial cell membranes. By blocking this enzyme, this compound disrupts membrane integrity and ultimately leads to bacterial cell death. This mechanism is distinct from many currently used antibiotics, reducing the likelihood of cross-resistance.
Caption: Mechanism of action of this compound targeting FabI.
Experimental Protocols
The determination of antibacterial efficacy is conducted following standardized methods to ensure reproducibility and comparability of results. The primary methods used are Broth Microdilution and Disk Diffusion, as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M02, respectively.[1][11]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative susceptibility testing.
-
Inoculum Preparation: A standardized suspension of the test organism (S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Antimicrobial Agent Dilution: A serial two-fold dilution of this compound and the comparator antibiotics is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for Broth Microdilution MIC testing.
Conclusion
This compound represents a promising new avenue in the development of antibacterial agents. Its unique mechanism of action against an essential bacterial pathway makes it a valuable candidate for further investigation, particularly for its potential to combat multidrug-resistant strains of Staphylococcus aureus. While the in vitro efficacy, as measured by MIC, appears less potent than some existing antibiotics, its novel target may offer a significant advantage in overcoming current resistance mechanisms. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. facm.ucl.ac.be [facm.ucl.ac.be]
- 8. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of clindamycin against Staphylococcus aureus and Staphylococcus epidermidis from four UK centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
Panosialin A vs. Panosialin B: A Head-to-Head Comparison of Their Inhibitory Activity on Bacterial Fatty Acid Synthesis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Panosialin A and Panosialin B, two natural product inhibitors of bacterial fatty acid synthesis. This document summarizes key experimental data, details the underlying methodologies, and visualizes the targeted signaling pathway.
Panosialin A and Panosialin B are acylbenzenediol sulfate metabolites produced by Streptomyces species.[1][2] They have garnered attention within the scientific community for their potent inhibitory effects on enoyl-acyl carrier protein (ACP) reductase, a critical enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is essential for bacterial survival, making it an attractive target for the development of novel antimicrobial agents.[3] This guide presents a head-to-head comparison of the activity of Panosialin A and Panosialin B, supported by experimental data.
Data Presentation: Quantitative Comparison of Inhibitory Activities
The inhibitory activities of Panosialin A and Panosialin B have been evaluated through enzyme inhibition assays and determination of their minimum inhibitory concentrations (MIC) against various bacterial strains. The data reveals a close similarity in the potency of the two compounds.
| Compound | Target Enzyme | Source Organism | IC50 (µM)[1][2] |
| Panosialin A | FabI | Staphylococcus aureus | 3-5 |
| FabK | Streptococcus pneumoniae | 3-5 | |
| InhA | Mycobacterium tuberculosis | 9-12 | |
| Panosialin B | FabI | Staphylococcus aureus | 3-5 |
| FabK | Streptococcus pneumoniae | 3-5 | |
| InhA | Mycobacterium tuberculosis | 9-12 |
| Compound | Target Organism | MIC (µg/mL) |
| Panosialin A | Staphylococcus aureus | 128 |
| Panosialin B | Staphylococcus aureus | 128 |
Mechanism of Action: Inhibition of Enoyl-ACP Reductase
Panosialin A and Panosialin B exert their antibacterial effects by targeting and inhibiting enoyl-ACP reductase (FabI in S. aureus and InhA in M. tuberculosis) and its homolog FabK in S. pneumoniae.[1][2] This enzyme catalyzes the final, rate-limiting step in each cycle of fatty acid elongation, which is the NADH-dependent reduction of a trans-2-enoyl-ACP intermediate. By inhibiting this enzyme, Panosialins effectively halt the production of essential fatty acids required for building and maintaining bacterial cell membranes, ultimately leading to bacterial growth inhibition.
Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway and Inhibition by Panosialins.
Experimental Protocols
The following are representative protocols for the key experiments cited in the comparison of Panosialin A and B.
Enoyl-ACP Reductase (FabI/FabK/InhA) Inhibition Assay
This assay spectrophotometrically measures the inhibition of the NADH-dependent reduction of a substrate analog by the target enzyme.
Materials:
-
Purified enoyl-ACP reductase (FabI, FabK, or InhA)
-
Panosialin A and Panosialin B dissolved in a suitable solvent (e.g., DMSO)
-
Crotonoyl-CoA (substrate analog)
-
NADH
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
A reaction mixture is prepared in the wells of a 96-well microplate containing the assay buffer, NADH, and the purified enzyme.
-
Panosialin A or B at various concentrations is added to the wells. A control with no inhibitor is also prepared.
-
The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
The reaction is initiated by the addition of the substrate, crotonoyl-CoA.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.
-
The initial reaction velocities are calculated from the linear portion of the absorbance curve.
-
The percent inhibition for each Panosialin concentration is determined relative to the control.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental Workflow for Enoyl-ACP Reductase Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Panosialin A and Panosialin B
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microplates
-
Incubator
Procedure:
-
A serial dilution of Panosialin A and B is prepared in the wells of a 96-well microplate using the growth medium.
-
A standardized inoculum of the bacterial strain is added to each well.
-
Control wells containing only the bacterial inoculum (positive control) and only the growth medium (negative control) are included.
-
The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
After incubation, the wells are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the Panosialin that completely inhibits visible bacterial growth.
Conclusion
Panosialin A and Panosialin B demonstrate nearly identical inhibitory activity against the tested bacterial enoyl-ACP reductases and exhibit the same minimum inhibitory concentration against Staphylococcus aureus. Their potent and specific mechanism of action against a crucial bacterial enzyme system underscores their potential as lead compounds for the development of novel antibacterial therapies. Further investigation into their broader spectrum of activity, pharmacokinetic properties, and potential for chemical modification is warranted to fully explore their therapeutic promise.
References
Panosialin-IA: A Comparative Analysis of Cross-Resistance Potential in Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Panosialin-IA, a member of the panosialin family of natural products, presents a promising scaffold for new antibacterial agents. This guide provides a comparative analysis of this compound's potential for cross-resistance in clinically important antibiotic-resistant bacteria, supported by available data and detailed experimental protocols to facilitate further research.
Introduction to this compound and Cross-Resistance
Panosialins are acylbenzenediol sulfate metabolites produced by Streptomyces sp. that have demonstrated potent antibacterial activity. Their mechanism of action involves the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in bacterial fatty acid biosynthesis. This pathway is distinct from the targets of many currently used antibiotics, suggesting a low probability of target-based cross-resistance.
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, through the same mechanism, becomes resistant to other antibiotics. Understanding the cross-resistance profile of a novel antibiotic candidate is critical for predicting its clinical utility and longevity. This guide explores the potential for cross-resistance between this compound and existing classes of antibiotics.
Mechanism of Action: A Key Determinant of Cross-Resistance
This compound's unique target, the enoyl-ACP reductase (FabI), is a key differentiator from many antibiotic classes. This enzyme is essential for the elongation of fatty acid chains, a vital process for bacterial membrane synthesis. The table below compares the mechanism of action of this compound with other major antibiotic classes, highlighting the low potential for target-based cross-resistance.
| Antibiotic Class | Mechanism of Action | Cellular Target | Potential for Cross-Resistance with this compound |
| This compound | Inhibition of fatty acid elongation | Enoyl-ACP reductase (FabI) | - |
| β-Lactams (e.g., Penicillin, Methicillin) | Inhibition of cell wall synthesis | Penicillin-Binding Proteins (PBPs) | Low (different cellular pathway and target) |
| Glycopeptides (e.g., Vancomycin) | Inhibition of cell wall synthesis by binding to peptidoglycan precursors | D-Ala-D-Ala terminus of peptidoglycan precursors | Low (different cellular pathway and target) |
| Oxazolidinones (e.g., Linezolid) | Inhibition of protein synthesis | 50S ribosomal subunit | Low (different cellular process and target) |
| Aminoglycosides (e.g., Gentamicin) | Inhibition of protein synthesis | 30S ribosomal subunit | Low (different cellular process and target) |
| Quinolones (e.g., Ciprofloxacin) | Inhibition of DNA replication | DNA gyrase and topoisomerase IV | Low (different cellular process and target) |
Comparative Antibacterial Activity of Panosialins
While specific cross-resistance data for this compound against resistant strains is not yet available in the literature, the following table summarizes the reported in vitro activity of panosialins against susceptible strains of key Gram-positive pathogens. This provides a baseline for future comparative studies.
| Organism | Panosialin Variant | MIC (µg/mL) | IC₅₀ (µM) | Reference |
| Staphylococcus aureus | Panosialin wA/wB | 64 | 3-5 (against S. aureus FabI) | |
| Streptococcus pneumoniae | Panosialin wA/wB | 64 | 3-5 (against S. pneumoniae FabK) | |
| Mycobacterium tuberculosis | Panosialin wA/wB | >128 | 9-12 (against M. tuberculosis InhA) |
Experimental Protocols for Cross-Resistance Studies
To facilitate further investigation into the cross-resistance profile of this compound, detailed protocols for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of antibiotic-resistant and susceptible bacterial strains.
Materials:
-
This compound stock solution (in an appropriate solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control (bacterial suspension without antibiotic)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (100 µL of bacterial suspension) and a negative control (100 µL of uninoculated broth) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Cross-Resistance Assessment
This protocol describes how to assess for cross-resistance by determining the MIC of this compound against a panel of well-characterized antibiotic-resistant bacterial strains.
Materials:
-
Clinically relevant antibiotic-resistant bacterial strains (e.g., MRSA, VRE, PRSP, Linezolid-resistant S. aureus) and their corresponding susceptible parent strains.
-
This compound and a panel of standard antibiotics.
-
Materials for MIC determination as described in Protocol 1.
Procedure:
-
Using the broth microdilution method (Protocol 1), determine the MIC of this compound against each of the antibiotic-resistant strains and their susceptible counterparts.
-
Concurrently, determine the MICs of the standard antibiotics against the same panel of strains to confirm their resistance profiles.
-
Data Analysis: Compare the MIC values of this compound for the resistant strains to those for the susceptible parent strains. A significant increase (typically ≥4-fold) in the MIC for a resistant strain would suggest potential cross-resistance.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the bacterial fatty acid biosynthesis pathway by this compound.
Caption: Experimental workflow for assessing the cross-resistance of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound, by targeting a distinct bacterial pathway, has a low intrinsic potential for cross-resistance with major classes of antibiotics. However, empirical data from dedicated cross-resistance studies are essential to confirm this hypothesis. Researchers are encouraged to utilize the provided protocols to evaluate the activity of this compound against a broad panel of contemporary, multidrug-resistant clinical isolates. Such studies will be instrumental in defining the potential role of this compound and other enoyl-ACP reductase inhibitors in the future of antibacterial therapy.
Panosialin-IA: A Comparative Guide for a Novel Class of Natural Product Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Natural products have historically been a rich source of antimicrobial agents. This guide provides a comparative analysis of Panosialin-IA, a member of the Panosialin family of natural product antibiotics, with established classes of antibiotics, offering insights into its potential as a lead compound for drug development.
Executive Summary
This compound belongs to a class of acylbenzenediol sulfates produced by Streptomyces sp. AN1761. These compounds exhibit a distinct mechanism of action by inhibiting the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in fatty acid biosynthesis. This mode of action differs from that of many clinically used antibiotics, suggesting a potential role in combating resistant pathogens. This guide compares the performance of Panosialins with representative antibiotics from three major classes: β-lactams (Penicillin), glycopeptides (Vancomycin), and tetracyclines (Tetracycline), based on their mechanism of action, antibacterial spectrum, and potency.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of this compound and its comparators. It is important to note that direct comparison of Minimum Inhibitory Concentration (MIC) values across different studies can be challenging due to variations in experimental conditions.
| Feature | This compound & Family | Penicillin | Vancomycin | Tetracycline |
| Producing Organism | Streptomyces sp. AN1761 | Penicillium fungi | Amycolatopsis orientalis | Streptomyces species |
| Mechanism of Action | Inhibition of fatty acid synthesis (Enoyl-ACP reductase - FabI) | Inhibition of cell wall synthesis (transpeptidase) | Inhibition of cell wall synthesis (D-Ala-D-Ala binding) | Inhibition of protein synthesis (30S ribosomal subunit) |
| Antibacterial Spectrum | Primarily Gram-positive bacteria (Staphylococcus aureus, Streptococcus pneumoniae) | Primarily Gram-positive bacteria, some Gram-negative | Primarily Gram-positive bacteria (including MRSA) | Broad spectrum (Gram-positive and Gram-negative) |
| Potency (MIC in µg/mL) | Panosialin wB: 128 (S. aureus) | Varies widely by bacterial species and resistance mechanisms. | MRSA: 1-2 (susceptible) | Varies widely by bacterial species and resistance mechanisms. |
| Cytotoxicity Data | Not readily available in public literature. | Generally low toxicity to mammalian cells. | Potential for nephrotoxicity and ototoxicity. | Can cause gastrointestinal upset and photosensitivity. |
Mechanism of Action: A Visual Comparison
The following diagram illustrates the distinct cellular targets of this compound and the comparator antibiotics.
Comparative study of Panosialin-IA's effect on different bacterial species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Panosialin-IA's antibacterial effects against various bacterial species. This compound, also known as Panosialin B, belongs to a class of microbial metabolites that target the bacterial fatty acid synthesis (FASII) pathway, a critical process for bacterial survival.[1][2] This document presents a side-by-side comparison of this compound with other agents targeting the same pathway, supported by available experimental data.
Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis
Panosialins function by inhibiting the enoyl-acyl carrier protein (ACP) reductase, a key enzyme in the bacterial fatty acid elongation cycle.[1][2] Specifically, they show potent inhibition against Staphylococcus aureus FabI and Streptococcus pneumoniae FabK.[1][2] This targeted inhibition disrupts the production of essential fatty acids required for building and maintaining bacterial cell membranes, ultimately leading to a halt in growth and cell death.
Caption: this compound inhibits the Enoyl-ACP Reductase, disrupting the FASII pathway and bacterial growth.
Comparative Antibacterial Spectrum
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Panosialin B and other inhibitors of the fatty acid synthesis pathway. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Antimicrobial Agent | Target | Staphylococcus aureus | Streptococcus pneumoniae | Mycobacterium tuberculosis | Escherichia coli | Pseudomonas aeruginosa |
| Panosialin B (this compound) | Enoyl-ACP Reductase (FabI) | 128 µg/mL | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Panosialin wB | Enoyl-ACP Reductase (FabI) | 64 µg/mL | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Triclosan | Enoyl-ACP Reductase (FabI) | 0.016 - 2 µg/mL | Data Not Available | Data Not Available | 0.2 µg/mL | >2000 µg/mL |
| Platensimycin | β-ketoacyl-ACP Synthase (FabF/B) | 0.1 - 1 µg/mL | 4 µg/mL | 12 µg/mL | >64 µg/mL | Data Not Available |
| Isoniazid | Enoyl-ACP Reductase (InhA) | Not Applicable | Not Applicable | 0.02 - 5 µg/mL | Not Applicable | Not Applicable |
Note: The antibacterial activity of Panosialins is more potent against S. aureus and S. pneumoniae as compared to M. tuberculosis.[1][2] The higher MIC of Panosialin B compared to other agents may be influenced by factors such as efflux pumps in bacteria. Inhibitors of the FASII pathway, like Panosialins, generally exhibit weaker activity against Gram-negative bacteria due to the protective outer membrane and efficient efflux mechanisms.
Experimental Protocols
Detailed methodologies for determining the antibacterial efficacy of this compound are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (bacteria without the agent) and a sterility control well (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Interpretation of Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Subculturing from MIC plate: Following the MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Interpretation of Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Fatty Acid Synthesis Inhibition Assay
This assay confirms the mechanism of action by measuring the inhibition of fatty acid synthesis in bacterial cells.
Procedure:
-
Bacterial Culture and Treatment: Grow the bacterial strain to the mid-logarithmic phase. Divide the culture into aliquots and treat with varying concentrations of this compound, a known inhibitor (e.g., triclosan), and a vehicle control.
-
Radiolabeling: Add a radiolabeled precursor of fatty acid synthesis, such as [14C]-acetate, to each aliquot. Incubate for a short period to allow for incorporation into newly synthesized fatty acids.
-
Lipid Extraction: Stop the reaction and harvest the bacterial cells. Perform a total lipid extraction using an appropriate solvent mixture (e.g., chloroform:methanol).
-
Quantification: Measure the amount of incorporated radioactivity in the lipid extracts using a scintillation counter.
-
Analysis: Compare the level of [14C]-acetate incorporation in the this compound-treated samples to the control samples. A significant reduction in incorporation indicates inhibition of fatty acid synthesis.
Comparative Efficacy and Logical Relationships
The following diagram illustrates the comparative logic for evaluating this compound against other antibacterial agents.
Caption: Logical comparison of this compound's expected efficacy across different bacterial types.
References
Benchmarking Panosialin-IA's performance against commercial antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Panosialin-IA, a novel enoyl-ACP reductase inhibitor, against a range of commercial antibiotics. The data presented is intended to assist researchers and drug development professionals in evaluating its potential as a new antimicrobial agent.
Mechanism of Action: Targeting Fatty Acid Synthesis
This compound belongs to a class of molecules that inhibit bacterial enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme in the fatty acid biosynthesis pathway (FAS-II). By targeting this pathway, this compound disrupts the production of essential fatty acids required for building and maintaining bacterial cell membranes, ultimately leading to bacterial growth inhibition. Specifically, panosialins have been shown to potently inhibit the FabI and FabK enoyl-ACP reductases in Staphylococcus aureus and Streptococcus pneumoniae, respectively.
Comparative Transcriptomics of Bacteria Treated with Panosialin-IA: A Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Panosialin-IA on bacteria, benchmarked against other well-characterized antibiotics. As direct transcriptomic studies on this compound are not yet publicly available, this guide presents a hypothesized transcriptomic profile based on its known mechanism of action, offering a valuable framework for future research and development. The data for comparator antibiotics are based on published experimental findings.
Introduction to this compound and Comparator Antibiotics
This compound belongs to a class of acylbenzenediol sulfate metabolites that potently inhibit bacterial enoyl-acyl carrier protein (ACP) reductase (FabI).[1][2][3] This enzyme catalyzes the final, rate-limiting step in the bacterial fatty acid synthesis (FAS-II) pathway, making it an attractive target for antibacterial agents.[1] By inhibiting this pathway, this compound disrupts the production of essential fatty acids required for building and maintaining bacterial cell membranes.
To provide a comprehensive comparison, this guide includes four well-studied antibiotics with distinct mechanisms of action:
-
Triclosan: A synthetic antimicrobial that, like this compound, inhibits the enoyl-ACP reductase (FabI).[4][5]
-
Penicillin: A β-lactam antibiotic that inhibits the synthesis of the peptidoglycan cell wall.
-
Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit.[6]
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase, thereby blocking DNA replication and repair.[7]
Hypothetical Comparative Transcriptomic Analysis
The following table summarizes the expected and observed transcriptomic responses of a model bacterium, such as Staphylococcus aureus, to treatment with this compound and the comparator antibiotics. The profile for this compound is inferred from its mechanism of action and the known effects of other FAS-II inhibitors.
| Biological Pathway or Stress Response | This compound (Hypothesized) | Triclosan (Observed) | Penicillin (Observed) | Tetracycline (Observed) | Ciprofloxacin (Observed) |
| Fatty Acid Biosynthesis (FAS-II) | Strongly Down-regulated | Strongly Down-regulated [4] | No Direct Effect | Down-regulated (Metabolic Slowdown) | Down-regulated (Metabolic Slowdown) |
| Membrane & Cell Wall Stress | Up-regulated | Up-regulated | Strongly Up-regulated (e.g., vraSR, pbp2)[8] | No Direct Effect | Up-regulated |
| Protein Synthesis / Ribosomal Stress | Down-regulated (Metabolic Slowdown) | Down-regulated | Down-regulated (Metabolic Slowdown) | Strongly Up-regulated (Stringent Response, e.g., relA)[9][10] | Down-regulated |
| DNA Damage (SOS Response) | No Direct Effect | No Direct Effect | No Direct Effect | No Direct Effect | Strongly Up-regulated (e.g., recA, lexA)[7][11] |
| General & Oxidative Stress Response | Up-regulated | Up-regulated | Up-regulated | Up-regulated | Up-regulated |
| Multidrug Resistance Efflux Pumps | Up-regulated | Up-regulated[4] | Up-regulated | Up-regulated | Up-regulated |
| Central Carbon & Energy Metabolism | Down-regulated | Down-regulated[4] | Down-regulated | Down-regulated | Up-regulated (TCA Cycle)[7] |
| Virulence Factor Expression | Down-regulated | Down-regulated[4] | Variable | Variable | Variable |
Key Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and the experimental design for such a study, the following diagrams are provided.
Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway Inhibition.
Caption: Experimental Workflow for Comparative Transcriptomics.
Experimental Protocols
A detailed methodology is crucial for reproducible transcriptomic studies. The following protocol outlines the key steps for a comparative RNA-seq experiment.
Bacterial Strain and Growth Conditions
-
Strain: Staphylococcus aureus (e.g., strain Newman, USA300, or a relevant clinical isolate).
-
Media: Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB).
-
Culture: Grow overnight culture at 37°C with shaking. Dilute the overnight culture into fresh, pre-warmed media to an optical density at 600 nm (OD₆₀₀) of ~0.05. Grow to early or mid-exponential phase (OD₆₀₀ ≈ 0.4-0.5).
Antibiotic Treatment
-
Divide the culture into flasks for each condition (Control, this compound, Triclosan, Penicillin, Tetracycline, Ciprofloxacin).
-
Treat each culture with the respective antibiotic at a sub-inhibitory concentration (e.g., 0.5x MIC) to ensure cell viability while inducing a transcriptomic response. The control group should receive an equivalent volume of the drug solvent (e.g., DMSO or water).
-
Incubate for a defined period (e.g., 30-60 minutes) under the same growth conditions. Perform at least three biological replicates for each condition.
RNA Extraction and Quality Control
-
Harvest bacterial cells by rapid centrifugation. Immediately stabilize RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent) to prevent degradation.
-
Extract total RNA using a validated kit (e.g., RNeasy Mini Kit) with an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (for purity, A260/280 ratio) and a bioanalyzer (for integrity, RIN score). High-quality RNA (RIN > 8) is essential.
Library Preparation and Sequencing
-
rRNA Depletion: Since bacterial total RNA is >95% ribosomal RNA (rRNA), it must be removed to enable effective sequencing of messenger RNA (mRNA). Use a commercial rRNA depletion kit (e.g., Ribo-Zero Plus).[12]
-
Library Construction: Prepare stranded RNA-seq libraries from the rRNA-depleted RNA using a standard kit (e.g., Illumina Stranded Total RNA Prep). This process involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.[13][14]
-
Sequencing: Sequence the prepared libraries on a high-throughput platform like the Illumina NovaSeq or NextSeq, aiming for at least 10 million reads per sample for a bacterial genome.[12]
Bioinformatic Data Analysis
-
Quality Control: Use tools like FastQC to assess raw read quality and Trimmomatic or Cutadapt to remove low-quality bases and adapter sequences.
-
Alignment: Map the high-quality reads to a reference S. aureus genome using an aligner such as Bowtie2 or BWA.
-
Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to normalize read counts and identify genes that are significantly up- or down-regulated in each antibiotic treatment group compared to the untreated control.
-
Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the lists of differentially expressed genes to identify the biological processes and pathways that are most significantly affected by each antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open Access@KRIBB: Panosialins, inhibitors of Enoyl-ACP reductase from Streptomyces sp. AN1761 = Streptomyces sp. AN1761로부터 분리한 에노일 리덕타제 저해제 파노시알린 [oak.kribb.re.kr]
- 4. Microarray analysis of toxicogenomic effects of triclosan on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of Staphylococcus aureus with environmentally relevant concentrations of triclosan activates SaeRS-dependent virulence factor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tet(M) Mediates Tetracycline Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) Clinical Isolates from the Private Hospital Sector in KwaZulu-Natal (KZN), South Africa - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 7. Complete and SOS-mediated response of Staphylococcus aureus to the antibiotic ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The bacterial translation stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sub-MIC streptomycin and tetracycline enhanced Staphylococcus aureus Guangzhou-SAU749 biofilm formation, an in-depth study on transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Sequencing (bulk RNA-seq, single cell RNA seq, direct RNA seq, etc) – Auckland Genomics [genomics.auckland.ac.nz]
- 13. biostate.ai [biostate.ai]
- 14. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
A Side-by-Side Analysis of Panosialin-IA and Isoniazid on M. tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the recently identified natural product, Panosialin-IA, and the cornerstone anti-tuberculosis drug, isoniazid. The analysis focuses on their respective mechanisms of action, inhibitory activities against Mycobacterium tuberculosis, and the experimental methodologies used to determine these properties.
Executive Summary
Isoniazid, a prodrug activated by the mycobacterial enzyme KatG, has been a first-line treatment for tuberculosis for decades. Its active form targets the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in mycolic acid synthesis, which is an essential component of the mycobacterial cell wall. Panosialins are a group of recently discovered natural products that also target InhA. However, unlike isoniazid, they are direct inhibitors and do not require prior activation. This fundamental difference in their mode of action suggests that Panosialins could potentially be effective against isoniazid-resistant strains of M. tuberculosis that harbor mutations in the katG gene.
Mechanism of Action
Isoniazid: A Prodrug Approach
Isoniazid's mechanism of action is a two-step process.[1][2][3] First, the prodrug is activated by the catalase-peroxidase enzyme KatG, which is encoded by the M. tuberculosis genome.[1][3] This activation results in the formation of an isonicotinic acyl radical.[1] This radical then covalently binds to NAD+ to form an INH-NAD adduct.[1][2] This adduct is the active form of the drug and acts as a potent inhibitor of InhA, the enoyl-acyl carrier protein reductase.[1][2] By inhibiting InhA, isoniazid effectively blocks the synthesis of mycolic acids, leading to the disruption of the mycobacterial cell wall and subsequent cell death.[1][2]
This compound: Direct Inhibition of InhA
In contrast to isoniazid, this compound and its related compounds (Panosialin A, B, wA, and wB) are direct inhibitors of the enoyl-acyl carrier protein reductase (InhA). They do not require enzymatic activation to exert their inhibitory effect. This direct mode of action is a significant advantage, as it bypasses the primary mechanism of isoniazid resistance, which often involves mutations in the katG gene that prevent the activation of the prodrug.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and isoniazid against M. tuberculosis.
| Compound | Target | IC50 (µM) | M. tuberculosis Strain | MIC (µg/mL) |
| Panosialin A, B | InhA | 9-12 | H37Rv | 128 |
| Panosialin wA, wB | InhA | 9-12 | H37Rv | >128 |
| Isoniazid | InhA | ~0.055 | H37Rv | 0.015-0.06 |
Note: The IC50 for isoniazid is for the active INH-NAD adduct.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a critical measure of a drug's efficacy. For M. tuberculosis, this is typically determined using a broth microdilution method.
Protocol:
-
A two-fold serial dilution of the test compound (this compound or isoniazid) is prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 7 to 14 days.
-
Following incubation, a growth indicator, such as resazurin, is added to each well. A color change (e.g., from blue to pink) indicates bacterial growth.
-
The MIC is recorded as the lowest concentration of the compound that prevents a color change, indicating the inhibition of bacterial growth.
InhA Inhibition Assay
This enzymatic assay measures the direct inhibitory effect of a compound on the InhA enzyme.
Protocol:
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains a buffer (e.g., PIPES), NADH, and the purified InhA enzyme.
-
The test compound (this compound) is added to the wells at various concentrations. For isoniazid, the pre-formed INH-NAD adduct would be used.
-
The reaction is initiated by the addition of the InhA substrate, 2-trans-enoyl-CoA.
-
The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Visualizing the Mechanisms
The following diagrams illustrate the distinct signaling pathways of Isoniazid and this compound.
Caption: Isoniazid's activation and inhibition pathway.
Caption: this compound's direct inhibition pathway.
Conclusion
This compound presents an interesting alternative mechanism for targeting a validated and critical enzyme in M. tuberculosis. Its ability to directly inhibit InhA circumvents the common resistance mechanism to isoniazid. However, the currently available data indicates a significantly higher MIC for Panosialins against M. tuberculosis compared to isoniazid, suggesting lower whole-cell activity. Further research, including structure-activity relationship studies and optimization of the Panosialin scaffold, is warranted to explore its potential as a future anti-tuberculosis therapeutic. Additionally, testing Panosialins against isoniazid-resistant clinical isolates would be a crucial next step in evaluating their therapeutic promise.
References
Validation of Panosialin-IA as a Lead Compound for Antibacterial Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Panosialin-IA and its analogs as potential lead compounds for antibacterial drug development. The focus is on the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a key target in fatty acid biosynthesis. The performance of Panosialins is compared with other known FabI inhibitors, supported by available experimental data.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of Panosialins and selected comparator compounds against their target enzymes and relevant bacterial strains. It is important to note that specific data for this compound is limited in publicly available literature; therefore, data for the broader "Panosialin" group is presented.
Table 1: In Vitro Enzyme Inhibitory Activity (IC50)
| Compound/Compound Class | Target Enzyme | Bacterial Source | IC50 (µM) |
| Panosialins (A, B, wA, wB) | FabI / FabK | S. aureus / S. pneumoniae | 3 - 5 [1][2] |
| InhA (FabI homolog) | M. tuberculosis | 9 - 12 [1][2] | |
| Triclosan | FabI | E. coli | 2[3][4][5] |
| FabI (G93V mutant) | E. coli | 10[3][4][5] | |
| FabI | P. aeruginosa | 7[6] | |
| AFN-1252 | FabI | S. aureus | 0.014[7] |
| FabI | A. baumannii | 0.216[8] | |
| Fabimycin | FabI | A. baumannii / E. coli | < 0.01[9][10] |
| Isoniazid (activated) | InhA | M. tuberculosis | 0.35 - 1.56[11] |
Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism(s) | MIC Range/MIC90 (µg/mL) |
| Panosialins | S. aureus, S. pneumoniae | Data not available |
| AFN-1252 | S. aureus (including MRSA) | MIC90: ≤ 0.015[7][12][13] |
| Coagulase-negative staphylococci | MIC90: 0.12[7] | |
| Fabimycin | K. pneumoniae (clinical isolates) | MIC90: 4[8] |
| S. aureus | 0.004[14] | |
| E. coli | 2[14] | |
| Debio-1452 (Afabicin) | S. aureus and CoNS | All strains inhibited at ≤ 0.12 and ≤ 0.5 respectively[15] |
Experimental Protocols
The data presented above is typically generated using the following standard experimental methodologies.
Enoyl-ACP Reductase (FabI) Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of FabI by 50% (IC50).
-
Enzyme and Substrate Preparation: Recombinant FabI enzyme is purified from an overexpression system (e.g., E. coli). The substrate, typically a short-chain enoyl-ACP or an analog like crotonoyl-CoA, and the cofactor NADH are prepared in a suitable buffer (e.g., phosphate or Tris buffer).
-
Assay Reaction: The reaction is initiated by mixing the FabI enzyme, NADH, and varying concentrations of the test compound (e.g., this compound) in a microplate well.
-
Initiation and Measurement: The reaction is started by the addition of the enoyl-ACP substrate. The rate of NADH oxidation to NAD+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value is calculated by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (AST)
AST determines the lowest concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration - MIC).
-
Bacterial Culture Preparation: A pure culture of the test bacterium (e.g., S. aureus) is grown to a specific density (e.g., 0.5 McFarland standard).
-
Broth Microdilution Method:
-
A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microplate.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound in which no visible bacterial growth is observed.
-
-
Disk Diffusion Method:
-
A standardized bacterial suspension is swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plate is incubated, allowing the compound to diffuse into the agar.
-
The diameter of the zone of growth inhibition around each disk is measured to determine the susceptibility of the bacterium to the compound.
-
Visualizations
Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis
Caption: this compound inhibits the FabI/FabK enzyme in the bacterial fatty acid synthesis pathway.
Experimental Workflow: Lead Compound Validation
Caption: A generalized workflow for the validation of a new antibacterial lead compound.
Logical Relationship: this compound vs. Alternatives
Caption: A comparison of the known advantages and disadvantages of this compound and established FabI inhibitors.
Summary and Conclusion
Panosialins, including this compound, represent a class of natural product inhibitors of the bacterial enoyl-ACP reductase (FabI and FabK), a validated target for antibacterial agents. The available data indicates that the panosialin family exhibits inhibitory activity against key bacterial pathogens such as S. aureus, S. pneumoniae, and M. tuberculosis in the low micromolar range.[1][2]
However, when compared to more advanced synthetic FabI inhibitors like AFN-1252 and fabimycin, the potency of panosialins appears to be significantly lower. Competitor compounds have demonstrated IC50 values in the nanomolar range and have progressed to preclinical and clinical development, with proven in vivo efficacy.[7][8][10]
A major gap in the validation of this compound as a lead compound is the lack of specific data for the individual compound, as well as the absence of in vivo efficacy, pharmacokinetic, and toxicology data. While its novel chemical scaffold derived from a natural source is advantageous, significant lead optimization would be required to enhance its potency to a level comparable with other FabI inhibitors in development. Further research should focus on isolating and characterizing this compound to determine its specific inhibitory profile and on initiating preclinical studies to assess its potential as a viable drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Panosialins, inhibitors of enoyl-ACP reductase from Streptomyces sp. AN1761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Pseudomonas aeruginosa Enoyl-Acyl Carrier Protein Reductase (FabI): a Target for the Antimicrobial Triclosan and Its Role in Acylated Homoserine Lactone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fabimycin | FabI inhibitor | Probechem Biochemicals [probechem.com]
- 10. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Activity of Debio1452, a FabI inhibitor with potent activity against Staphylococcus aureus and coagulase-negative Staphylococcus spp., including multidrug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Panosialin-IA: A Comprehensive Guide for Laboratory Personnel
Disclaimer: As "Panosialin-IA" does not correspond to a publicly documented chemical substance, this guide provides a comprehensive operational and disposal plan for a hypothetical, potent, and hazardous novel chemical compound, referred to herein as "Compound-IA." This procedure is designed to serve as a robust template for researchers, scientists, and drug development professionals in establishing safe handling and disposal protocols for new chemical entities.
Proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Pre-Disposal Risk Assessment and Waste Identification
Before beginning any process that will generate Compound-IA waste, a thorough risk assessment must be conducted. All waste generated, including contaminated personal protective equipment (PPE) and cleaning materials, should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[2]
Key Identification Steps:
-
Characterize Waste: Determine if the waste is a solid, liquid, or gas.
-
Identify Hazards: Classify the waste based on its hazardous properties (e.g., toxic, flammable, corrosive, reactive).[3]
-
Segregate Waste: Never mix incompatible waste streams.[1][4] For example, acids and bases must be stored separately.[4]
Waste Collection and Storage
Proper containment and storage of Compound-IA waste are paramount to preventing accidental exposure and environmental contamination.
Container Requirements:
-
Compatibility: Waste must be stored in containers made of materials compatible with Compound-IA.[2] The original container is often the best option.[2]
-
Condition: Containers must be in good condition, free from leaks, rust, or cracks.[2][5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Compound-IA"), the associated hazards, and the date the container became full.[4]
-
Closure: Containers must be kept securely closed with a leak-proof, screw-on cap, except when adding waste.[6]
Storage Area:
-
Designated Area: A specific "Satellite Accumulation Area" (SAA) must be designated for hazardous waste storage.[4]
-
Secondary Containment: Always use secondary containment, such as a lab tray, capable of holding 110% of the volume of the primary container.[6]
-
Segregation: Incompatible wastes must be segregated within the SAA.[4]
| Waste Type | Container | Storage Location | Labeling Requirements |
| Solid Compound-IA Waste | Double-bagged, clear plastic bags within a labeled, rigid container.[6] | Designated SAA, segregated from liquids. | "Hazardous Waste," "Solid Compound-IA," Hazard Pictograms, Accumulation Start Date. |
| Liquid Compound-IA Waste | Leak-proof, screw-cap container (plastic-coated glass recommended). | Designated SAA with secondary containment. | "Hazardous Waste," "Liquid Compound-IA," Hazard Pictograms, Accumulation Start Date. |
| Contaminated Sharps | Puncture-resistant sharps container. | Designated SAA. | "Hazardous Waste," "Sharps Contaminated with Compound-IA," Biohazard Symbol (if applicable). |
| Contaminated Labware | Lined, rigid container. | Designated SAA. | "Hazardous Waste," "Labware Contaminated with Compound-IA." |
Experimental Protocol: Decontamination of Compound-IA Spills
Immediate and proper cleanup of a Compound-IA spill is crucial to prevent exposure.[2]
Materials:
-
Compound-IA Spill Kit (containing absorbent pads, neutralizing agents if applicable, tongs, and waste bags)
-
Personal Protective Equipment (PPE): two pairs of nitrile gloves, safety goggles, lab coat
Procedure:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or poses an inhalation hazard, evacuate the area and contact your EHS office.
-
Containment: For minor spills, contain the spill by surrounding it with absorbent material from the spill kit, working from the outside in.[7]
-
Absorption: Cover the spill with absorbent pads or a suitable absorbent powder.[7]
-
Collection: Using tongs, carefully collect the absorbed material and place it into a designated hazardous waste bag.[7]
-
Decontamination:
-
Disposal: Seal the waste bag and place it in the appropriate solid hazardous waste container.
-
PPE Removal: Remove and dispose of contaminated PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the disposal of Compound-IA.
Caption: Workflow for the safe disposal of Compound-IA waste.
Final Disposal Procedures
The ultimate disposal of hazardous waste must be handled by certified professionals.
Steps:
-
Request Pickup: Once a waste container is full, or according to your institution's schedule, submit a hazardous waste collection request to your EHS office.[11]
-
EHS Collection: Trained EHS personnel will collect the properly labeled and sealed waste containers from your laboratory's SAA.
-
Manifesting and Transport: EHS will ensure the waste is properly manifested and transported by a licensed hazardous waste vendor for final treatment and disposal in compliance with all federal, state, and local regulations.[12]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. vumc.org [vumc.org]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. westlab.com [westlab.com]
- 9. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. Spill in Laboratory [ors.od.nih.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Panosialin-IA
Essential Safety and Handling Guide for Panosialin-IA
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. This compound, also known as Panosialin B, is an aryl sulfate produced by Streptomyces species.[1] It functions as an enzyme inhibitor, demonstrating activity against acid phosphatase and various glycoside hydrolases, including neuraminidase.[2] Due to its biological activity and classification as a phenolic lipid, which can interact with biological membranes, proper handling and personal protective equipment are essential to ensure laboratory safety.[3]
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is critical for understanding its behavior and for taking appropriate safety precautions.
| Property | Value | Source |
| Molecular Formula | C21H36O8S2 | PubChem[1] |
| Molecular Weight | 480.6 g/mol | PubChem[1] |
| IUPAC Name | (3-pentadecyl-5-sulfooxyphenyl) hydrogen sulfate | PubChem[1] |
| Synonyms | Panosialin B, BRN 2682664, Resorcinol, 5-pentadecyl-, disulfate (ester) | PubChem[1] |
| Appearance | (Assumed) Crystalline solid | N/A |
| Solubility | (Assumed) Soluble in organic solvents such as DMSO and ethanol | N/A |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound.[4] The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.[5]
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be required for handling large quantities or if aerosols are generated. | To prevent inhalation of the compound, especially if it is in powdered form or if aerosols are generated. |
Operational and Disposal Plans
A clear and systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting.
Caption: Experimental workflow for handling this compound.
Disposal Plan
All waste materials contaminated with this compound should be considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and weighing paper, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of following your institution's and local environmental regulations.
Experimental Protocols
General Handling and Storage
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Weighing: To minimize inhalation exposure, weigh the solid compound in a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
Mechanism of Action: Enzyme Inhibition
This compound acts as an inhibitor of enzymes such as acid phosphatase and neuraminidase.[2] The following diagram illustrates a simplified signaling pathway of enzyme inhibition.
Caption: Simplified diagram of this compound's enzyme inhibition mechanism.
References
- 1. Panosialin B | C21H36O8S2 | CID 20507719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An enzyme inhibitor, panosialin, produced by Streptomyces. I. Biological activity, isolation and characterization of panosialin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Personal Protective Equipment - Environmental Health and Safety [ehs.iastate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
